Lysine hydrochloride, DL-
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2,6-diaminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70-53-1, 617-68-5 | |
| Record name | Lysine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601014484 | |
| Record name | Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | DL-Lysine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20675 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
22834-80-6, 70-53-1, 617-68-5, 7274-88-6, 657-27-2 | |
| Record name | DL-Lysine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22834-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine dihydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lysine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Lysine monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | lysine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lysine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-lysine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81478P92RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of DL-Lysine Hydrochloride from L-Lysine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis of DL-Lysine hydrochloride from L-Lysine, with a focus on the core process of racemization. This document details various experimental protocols, presents quantitative data for comparison, and illustrates the workflows for the primary synthesis routes.
Introduction
Lysine, an essential amino acid, exists as two enantiomers, L-lysine and D-lysine. While L-lysine is the biologically active form predominantly used in protein synthesis, the racemic mixture, DL-lysine, serves as a crucial starting material in various pharmaceutical and chemical applications. The synthesis of DL-lysine hydrochloride from the readily available L-lysine, typically produced via fermentation, is a key industrial process. The core of this transformation lies in the racemization of the chiral center in L-lysine.
This guide explores the prevalent chemical methods to achieve this racemization, including thermal treatment in aqueous solutions, catalysis in organic acids, and the use of ion-exchange resins. The advantages and disadvantages of each method are discussed, providing researchers and drug development professionals with the necessary information to select and implement the most suitable synthesis strategy for their specific needs.
Chemical Racemization Methodologies
The conversion of L-lysine to DL-lysine involves the temporary removal of the alpha-proton, leading to the formation of a planar carbanion intermediate. The subsequent non-stereospecific reprotonation results in a mixture of both L- and D-enantiomers. Several methods have been developed to facilitate this process.
High-Temperature Aqueous Racemization
One of the most direct methods for racemizing L-lysine is by heating an aqueous solution of L-lysine hydrochloride at elevated temperatures and pressures. The simplicity of this method, avoiding organic solvents and catalysts, is a significant advantage.
Experimental Protocol:
-
Preparation of Solution: Prepare a solution of L-lysine hydrochloride in deionized water. A typical concentration ranges from 0.2 to 0.3 g/mL[1].
-
Racemization Reaction: Transfer the solution to a sealed pressure vessel. Heat the mixture to a temperature between 140°C and 155°C, which will generate pressures in the range of 0.36 to 0.54 MPa[1]. Maintain these conditions for 16 to 20 hours[1]. The progress of the racemization can be monitored by measuring the optical rotation of aliquots, with the target being a rotation approaching zero.
-
Decolorization: After the reaction is complete, cool the solution and add activated carbon to decolorize the mixture.
-
Purification and Isolation: Filter the solution to remove the activated carbon. Concentrate the filtrate under reduced pressure until it is supersaturated. Cool the concentrated solution to induce crystallization. The resulting crystals of DL-lysine hydrochloride are then collected by filtration and dried[1].
Acetic Acid Racemization with Aldehyde Catalysis
A widely employed method involves the use of an organic acid, typically acetic acid, as a solvent and an aldehyde, such as salicylaldehyde, as a catalyst. This method generally proceeds under milder conditions compared to the high-temperature aqueous process.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-lysine hydrochloride in an aqueous acetic acid solution. The concentration of acetic acid can range from 60% to 90%[2].
-
Catalyst Addition: Add salicylaldehyde as a catalyst. The amount of catalyst can vary, but typically ranges from 0.01 to 0.2 moles per mole of L-lysine hydrochloride[3][4].
-
Racemization Reaction: Heat the reaction mixture to a temperature between 80°C and 100°C for 1 to 3 hours[2][3].
-
Solvent Removal: After the reaction, remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
Initial Purification: Wash the resulting solid residue with ethanol to remove impurities. The crude DL-lysine hydrochloride can be further purified by recrystallization from a mixture of water and ethanol[2].
-
Further Purification (Optional): For higher purity, the DL-lysine salt can be dissolved in water and passed through a cation-exchange resin column to remove any remaining impurities. The purified DL-lysine can then be eluted and converted back to the hydrochloride salt[2].
Cation-Exchange Resin-Mediated Racemization
This method utilizes a cation-exchange resin to both catalyze the racemization and facilitate purification. The L-lysine is first bound to the resin, and then the resin-lysine combination is heated to induce racemization.
Experimental Protocol:
-
Loading the Resin: Pass a solution of L-lysine through a column packed with a suitable cation-exchange resin (e.g., a sulfonated polymer). The lysine will bind to the resin.
-
Washing: Wash the resin with deionized water to remove any unbound impurities.
-
Racemization: Transfer the resin-lysine combination to a pressure-tight vessel with water and heat to a temperature between 100°C and 230°C, with a preferred temperature of around 150°C, for a period ranging from a few minutes to 48 hours[5].
-
Elution: After cooling, elute the DL-lysine from the resin using an aqueous ammonia solution (e.g., 10% ammonia)[5].
-
Isolation of DL-Lysine Hydrochloride: Collect the eluate and boil to expel the excess ammonia. The resulting solution of free DL-lysine can then be acidified with hydrochloric acid and concentrated to crystallize DL-lysine hydrochloride.
Quantitative Data Summary
The following tables summarize the quantitative data for the different racemization methods described.
Table 1: High-Temperature Aqueous Racemization of L-Lysine Hydrochloride
| Parameter | Value | Reference |
| Starting Material | L-Lysine Hydrochloride | [1] |
| Solvent | Deionized Water | [1] |
| Concentration | 0.2 - 0.3 g/mL | [1] |
| Temperature | 140 - 155 °C | [1] |
| Pressure | 0.36 - 0.54 MPa | [1] |
| Reaction Time | 16 - 20 hours | [1] |
| Yield | Up to 85% | [1] |
| Purity | Up to 99.5% | [1] |
Table 2: Acetic Acid Racemization of L-Lysine Hydrochloride with Salicylaldehyde Catalyst
| Parameter | Value | Reference |
| Starting Material | L-Lysine Hydrochloride | [2][3] |
| Solvent | 60-90% Aqueous Acetic Acid | [2] |
| Catalyst | Salicylaldehyde | [2][3][4] |
| Catalyst Loading | 0.01 - 0.2 mol/mol of Lysine | [3][4] |
| Temperature | 80 - 100 °C | [2][3] |
| Reaction Time | 1 - 3 hours | [2][3] |
| Racemization Rate | Can reach 100% | [2] |
| Purity of DL-Lysine | >98% | [2] |
Table 3: Cation-Exchange Resin-Mediated Racemization of L-Lysine
| Parameter | Value | Reference |
| Starting Material | Optically Active Lysine | [5] |
| Catalyst/Support | Cation-Exchange Resin | [5] |
| Solvent | Water | [5] |
| Temperature | 100 - 230 °C (150 °C preferred) | [5] |
| Reaction Time | Minutes to 48 hours | [5] |
| Eluent | 10% Aqueous Ammonia | [5] |
| Recovery | 89% of lysine from resin | [5] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described synthesis methods.
Caption: Workflow for High-Temperature Aqueous Racemization.
References
- 1. CN106187799B - A method of preparing DL-lysine hydrochloride - Google Patents [patents.google.com]
- 2. CN104478746A - Preparation method of DL-lysine - Google Patents [patents.google.com]
- 3. EP0057092A1 - Process for racemizing an optically active alpha-amino acid or a salt thereof - Google Patents [patents.google.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. US2536360A - Racemization of lysine - Google Patents [patents.google.com]
The Core of Chirality: An In-depth Technical Guide to the Racemization of L-lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the racemization of L-lysine to its racemic form, DL-lysine. The conversion of the essential amino acid L-lysine into a mixture of its D- and L-enantiomers is a critical process in various industrial and pharmaceutical applications, including the synthesis of D-lysine for peptide-based drugs and other chiral synthons. This document delves into the fundamental chemical and enzymatic pathways that govern this stereochemical transformation.
Mechanisms of L-lysine Racemization
The racemization of L-lysine can be achieved through several mechanisms, broadly categorized as chemical and enzymatic.
Chemical Racemization
Chemical methods for racemizing L-lysine typically involve the use of acid, base, or thermal energy to facilitate the removal and subsequent re-addition of the α-proton, leading to a loss of stereochemical integrity.
Acid-catalyzed racemization proceeds through the formation of a Schiff base intermediate with an aldehyde, which enhances the acidity of the α-proton. Abstraction of this proton by a conjugate base generates a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the carbanion, resulting in a mixture of D- and L-enantiomers.[1] Acetic acid is a commonly used solvent and catalyst for this process.[1]
Diagram: Acid-Catalyzed Racemization of L-lysine
Caption: General mechanism of acid-catalyzed racemization of L-lysine.
In base-catalyzed racemization, a strong base directly abstracts the α-proton from the amino acid to form a carbanion intermediate.[2] This process is often carried out at elevated temperatures to increase the reaction rate. The choice of base and solvent is critical to minimize side reactions and degradation of the amino acid.[3]
Diagram: Base-Catalyzed Racemization of L-lysine
Caption: Mechanism of base-catalyzed racemization via direct α-proton abstraction.
During peptide synthesis, racemization can occur via the formation of an oxazolone (or azlactone) intermediate.[4] Activation of the carboxyl group of an N-acyl amino acid facilitates the cyclization to form the oxazolone. The α-proton of the oxazolone is readily abstracted by a base, leading to a resonance-stabilized, achiral intermediate.[4][5] Subsequent nucleophilic attack on this intermediate can result in either the D- or L-peptide.
Diagram: Racemization via Oxazolone Intermediate
Caption: Racemization pathway involving an oxazolone intermediate.
Enzymatic Racemization
Enzymatic racemization offers a highly specific and efficient method for the interconversion of L- and D-lysine under mild conditions. This is primarily achieved through the action of lysine racemases.
Lysine racemase (EC 5.1.1.5) is an enzyme that catalyzes the direct interconversion of L-lysine and D-lysine.[6] Many lysine racemases are dependent on pyridoxal 5'-phosphate (PLP) as a cofactor.[7][8] The mechanism involves the formation of a Schiff base between the amino group of lysine and the aldehyde group of PLP. This facilitates the abstraction of the α-proton by an active site base, forming a planar quinonoid intermediate. Reprotonation from the opposite face of the intermediate yields the opposite enantiomer of lysine.[7][8]
Diagram: PLP-Dependent Lysine Racemase Mechanism
Caption: Catalytic cycle of a PLP-dependent lysine racemase.
Quantitative Data on L-lysine Racemization
The efficiency of L-lysine racemization is highly dependent on the chosen method and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Chemical Racemization of L-lysine
| Method | Conditions | Time (h) | Racemization (%) | Yield of DL-lysine (%) | Reference |
| Thermal | 30% (w/v) L-lysine HCl, 135°C | 105 | Quantitative | 85.5 (as HCl salt) | [9] |
| Acid-catalyzed | Acetic acid, salicylaldehyde (0.05 eq.), 100°C | 1 | 100 | 85-96 | [1] |
| Base-catalyzed | 1.0 M NaOH, salicylaldehyde (0.1 eq.), 100°C | 4 | Complete | Not specified | [10] |
| Thermal (Cation-exchange resin) | L-lysine on resin, in water, 150°C | 16 | Approaching 50% D-lysine | Not specified | [6] |
Table 2: Enzymatic Racemization of L-lysine
| Enzyme Source | Substrate Concentration | Conditions | Time | D-lysine Yield (%) | Reference |
| Proteus mirabilis (recombinant in E. coli) | 1710 mmol/L L-lysine | Whole cells, 37°C, pH 6.0 | 1 h | ~48.8 | [11] |
| Soil Metagenome (purified enzyme) | 10 mM L-lysine | Purified enzyme, pH 8.0, 37°C | 16 h | ~50 (equilibrium) | [12] |
Experimental Protocols
Protocol for Acid-Catalyzed Racemization of L-lysine
This protocol is based on the method described by Yamada et al.[1]
-
Materials:
-
L-lysine
-
Glacial acetic acid
-
Salicylaldehyde
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve a known amount of L-lysine in glacial acetic acid in the round-bottom flask. A typical concentration is around 1 g of L-lysine in 10-20 mL of acetic acid.
-
Add a catalytic amount of salicylaldehyde (e.g., 0.05 molar equivalents relative to L-lysine).
-
Heat the mixture to 80-100°C with stirring.
-
Maintain the reaction at this temperature for 1-4 hours.
-
Monitor the progress of the racemization by taking aliquots and analyzing the enantiomeric composition using a suitable chiral chromatography method (e.g., HPLC with a chiral column).
-
Upon completion, cool the reaction mixture. The racemic DL-lysine can be isolated by crystallization, for example, by adding a non-solvent like ethanol.
-
Protocol for Enzymatic Racemization using Whole Cells
This protocol is adapted from the work of Wang et al. on D-lysine production.[11]
-
Materials:
-
E. coli cells expressing a lysine racemase (e.g., from Proteus mirabilis)
-
L-lysine
-
Sodium phosphate buffer (e.g., 200 mM, pH 6.0)
-
Incubator shaker
-
Centrifuge
-
-
Procedure:
-
Cultivate the recombinant E. coli strain under conditions that induce the expression of lysine racemase.
-
Harvest the cells by centrifugation and wash them with the reaction buffer.
-
Resuspend the cell pellet in the reaction buffer to a desired optical density (e.g., OD600 of 5).
-
Prepare the reaction mixture containing the desired concentration of L-lysine (e.g., up to 1710 mmol/L) in the sodium phosphate buffer.
-
Initiate the reaction by adding the cell suspension to the L-lysine solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with shaking.
-
Take samples at different time points to monitor the conversion of L-lysine to D-lysine using chiral HPLC.
-
The reaction is complete when the concentration of L- and D-lysine are approximately equal.
-
Analytical Method: Chiral HPLC for D- and L-lysine Quantification
This is a general procedure based on methods described in the literature.[11]
-
Instrumentation and Column:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector.
-
Chiral column suitable for amino acid enantiomer separation (e.g., a penicillamine-based column).
-
-
Mobile Phase:
-
A typical mobile phase consists of an aqueous solution of a copper salt (e.g., 1 mM CuSO4) in a mixture of water and an organic modifier like isopropanol (e.g., 95:5 v/v).
-
-
Sample Preparation:
-
Reaction samples may need to be centrifuged or filtered to remove cells or particulates.
-
Dilute the samples with the mobile phase to a concentration within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.0 mL/min.
-
Column temperature: Often maintained at room temperature (e.g., 25°C).
-
Detection wavelength: Dependent on the derivatization agent used, if any. For direct detection with a copper-containing mobile phase, UV detection around 254 nm can be used.
-
-
Quantification:
-
Prepare standard curves for both L-lysine and D-lysine.
-
Integrate the peak areas of the L- and D-lysine enantiomers in the samples and calculate their concentrations based on the standard curves.
-
Industrial Production Workflow
The industrial production of D-lysine often utilizes a combination of chemical racemization of readily available L-lysine followed by an enzymatic resolution step.
Diagram: Industrial Workflow for D-lysine Production
Caption: A typical industrial process for producing D-lysine from L-lysine.[11][13]
This guide provides a foundational understanding of the principles and practices involved in the racemization of L-lysine. For specific applications, further optimization of the described protocols and conditions is recommended.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of Racemization of Amino Acid Residues in Casein | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2536360A - Racemization of lysine - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chapmanhall.com [chapmanhall.com]
- 10. Preparation of D-lysine by chemical reaction and microbial asymmetric transformation [journal.hep.com.cn]
- 11. mdpi.com [mdpi.com]
- 12. Isolation and Characterization of a Novel Lysine Racemase from a Soil Metagenomic Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation [pubmed.ncbi.nlm.nih.gov]
DL-Lysine Hydrochloride: A Comprehensive Technical Guide to its Melting Point and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the melting point and thermal stability of DL-Lysine hydrochloride, a critical parameter for its handling, storage, and application in pharmaceutical and research settings. This document collates available data, outlines detailed experimental protocols for thermal analysis, and presents logical workflows for assessing the compound's thermal properties.
Physicochemical Properties of DL-Lysine Hydrochloride
DL-Lysine hydrochloride is the hydrochloride salt of DL-lysine, a racemic mixture of the essential amino acid lysine. Its stability and physical characteristics are fundamental to its use in various applications.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅ClN₂O₂ | N/A |
| Molecular Weight | 182.65 g/mol | N/A |
| Appearance | White to off-white or light yellow crystalline powder | [1][2] |
| Solubility | Soluble in water. Insoluble in ethanol, ether, and acetone. | [3] |
Melting Point of DL-Lysine Hydrochloride
The melting point of DL-Lysine hydrochloride is a key indicator of its purity. It is consistently reported to melt with decomposition in a narrow temperature range.
| Melting Point (°C) | Method | Notes |
| 267 °C | Not specified (literature value) | With decomposition. |
| 265 - 270 °C | Not specified | |
| 263 °C | Not specified (literature value) | With decomposition. |
Note: The observed melting point can be influenced by the heating rate and the presence of impurities.
Thermal Stability and Decomposition
The thermal stability of DL-Lysine hydrochloride is crucial for determining appropriate storage conditions and for assessing its behavior during thermal processing. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate its stability.
While specific TGA and DSC data for DL-Lysine hydrochloride are not extensively published, analysis of related compounds such as L-lysine and its salts provides insight into the expected thermal behavior. For instance, studies on L-lysine monohydrochloride have been conducted, and it is expected that the DL-racemic mixture will exhibit similar thermal properties.
In solution, the degradation of lysine hydrochloride can lead to the formation of lysine lactam, a process that is dependent on temperature and pH. However, the solid-state thermal decomposition pathway is less well-defined in publicly available literature. The decomposition of lysine-containing compounds at elevated temperatures is known to produce a variety of products, including ammonia, carbon dioxide, and various nitrogen-containing organic compounds.[1][4]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the melting point and thermal stability of DL-Lysine hydrochloride.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered DL-Lysine hydrochloride is introduced into a capillary tube to a height of 2-3 mm. The sample should be tightly packed.
-
Instrument Setup: The melting point apparatus is calibrated using certified reference standards.
-
Measurement:
-
An initial rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.
-
For an accurate determination, a fresh sample is heated to a temperature approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
-
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer
-
TGA sample pans (e.g., alumina or platinum)
-
Analytical balance
Procedure:
-
Sample Preparation: A precise amount of DL-Lysine hydrochloride (typically 5-10 mg) is weighed into a TGA sample pan.
-
Instrument Setup: The TGA is calibrated for mass and temperature. The desired atmosphere (e.g., nitrogen or air) is set at a constant flow rate (e.g., 20-50 mL/min).
-
Measurement: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, phase transitions, and decomposition.
Apparatus:
-
Differential Scanning Calorimeter
-
DSC sample pans and lids (e.g., aluminum)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: A small amount of DL-Lysine hydrochloride (typically 2-5 mg) is weighed into a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Measurement: The sample and reference are heated from a sub-ambient temperature to a temperature above the decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature and enthalpy of transitions are determined.
Visualizations
The following diagrams illustrate the experimental workflow for thermal analysis and a conceptual representation of the thermal decomposition process.
References
Spectroscopic Analysis of DL-Lysine Hydrochloride by NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of DL-Lysine hydrochloride. The document details experimental protocols, presents quantitative ¹H and ¹³C NMR data, and illustrates key structural and procedural information through diagrams, serving as a vital resource for professionals in research and drug development.
Introduction
DL-Lysine hydrochloride is a racemic mixture of the essential amino acid lysine, supplied as a hydrochloride salt to improve its stability and solubility. As a fundamental building block in numerous biological processes and a common component in pharmaceutical formulations, detailed structural elucidation and purity assessment are critical. NMR spectroscopy is a powerful analytical technique for providing precise information on the molecular structure and environment of the lysine molecule. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of DL-Lysine hydrochloride.
Chemical Structure of DL-Lysine Hydrochloride
The chemical structure of DL-Lysine hydrochloride, protonated at the amino groups in an acidic aqueous solution, is a key determinant of its NMR spectrum. The numbering convention used for the carbon and proton assignments in the subsequent sections is illustrated below.
Experimental Protocols
A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra. The following sections detail the recommended methodology for the NMR analysis of DL-Lysine hydrochloride.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of DL-Lysine hydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent due to the high solubility of DL-Lysine hydrochloride and to avoid the large residual solvent signal of water in ¹H NMR.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, filtering if necessary.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be used. However, for routine analysis, the residual HDO signal can be used as a reference.
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A sweep width of 12-16 ppm is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are generally required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A sweep width of 200-240 ppm is standard.
-
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for DL-Lysine hydrochloride recorded in D₂O. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| Hα (C2-H) | ~3.77 | Triplet (t) | ~6.1 |
| Hε (C6-H₂) | ~3.03 | Triplet (t) | ~7.6 |
| Hβ (C3-H₂) | ~1.91 | Multiplet (m) | - |
| Hδ (C5-H₂) | ~1.73 | Multiplet (m) | - |
| Hγ (C4-H₂) | ~1.49 | Multiplet (m) | - |
Note: The chemical shifts and coupling constants can vary slightly depending on the sample concentration, pH, and instrument.
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ) / ppm |
| C1 (COOH) | ~174.5 |
| C2 (α-CH) | ~55.8 |
| C6 (ε-CH₂) | ~40.1 |
| C4 (γ-CH₂) | ~31.0 |
| C5 (δ-CH₂) | ~27.2 |
| C3 (β-CH₂) | ~22.5 |
Workflow for Spectroscopic Analysis
The logical flow from sample preparation to final data analysis is a critical aspect of ensuring data integrity and quality.
biological activity of D-lysine vs L-lysine
An In-depth Technical Guide to the Biological Activity of D-Lysine vs. L-Lysine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lysine is a fundamental, essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. It exists as two stereoisomers, or enantiomers: L-lysine and D-lysine. While chemically similar, their spatial configurations are mirror images, leading to profoundly different roles in biological systems. L-lysine is the proteogenic isomer, actively incorporated into proteins and participating in a vast array of physiological processes. D-lysine, by contrast, is not used in ribosomal protein synthesis and is often considered biologically inert in that context. However, this "inactivity" confers unique properties that are leveraged in pharmaceutical and biotechnological applications. This guide provides a detailed technical comparison of the metabolism, function, and applications of these two isomers.
L-Lysine: The Proteogenic Isomer
L-lysine is the biologically predominant form, integral to numerous vital functions. Its versatile ε-amino group is a key site for extensive post-translational modifications (PTMs), which dramatically expand the functional diversity of the proteome.
Core Biological Functions
-
Protein Synthesis: As one of the nine essential amino acids, L-lysine is a fundamental building block for all proteins, incorporated during ribosomal translation. Its deficiency directly impairs protein synthesis, affecting growth and development.
-
Post-Translational Modifications (PTMs): The ε-amino group of L-lysine residues in proteins is a hub for various PTMs that regulate protein function, localization, and stability. Key modifications include:
-
Acetylation and Methylation: Primarily on histone tails, these modifications are crucial for epigenetic regulation of gene expression, either activating or repressing transcription.
-
Ubiquitination: The attachment of ubiquitin to lysine residues targets proteins for degradation by the proteasome or modulates signaling pathways.
-
Hydroxylation: Hydroxylysine is an essential component for the cross-linking of collagen fibers, contributing to the stability and tensile strength of connective tissues.
-
-
Metabolic Precursor: L-lysine is a precursor for the synthesis of carnitine, a molecule essential for transporting long-chain fatty acids into mitochondria for β-oxidation and energy production.
-
Physiological Roles: It is also implicated in calcium homeostasis by enhancing its intestinal absorption and renal retention, and plays a role in the body's immune response through its involvement in the production of antibodies.
Metabolic Pathways of L-Lysine
In mammals, L-lysine is catabolized primarily through two distinct pathways that converge at the intermediate α-aminoadipic semialdehyde (AAS).
-
Saccharopine Pathway: This is the predominant degradation pathway in most mammalian tissues, including the liver. It involves the conversion of lysine to saccharopine and subsequently to AAS.
-
Pipecolate Pathway: This pathway is more prominent in the brain. It involves the conversion of lysine to pipecolic acid before eventually forming AAS.
Caption: Comparative metabolic fates of L-lysine and D-lysine in mammals.
D-Lysine: A Non-Proteogenic Isomer with Niche Applications
D-lysine is not incorporated into proteins by the ribosomal machinery and its metabolic handling is distinct from its L-isomer. Its primary catabolism in mammals is mediated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).
Metabolic Pathway of D-Lysine
DAAO catalyzes the stereospecific oxidative deamination of D-amino acids. In the case of D-lysine, DAAO converts it to α-keto-ε-aminocaproate, with the concurrent production of ammonia (NH₃) and hydrogen peroxide (H₂O₂). The resulting α-keto acid can then spontaneously cyclize to form Δ¹-piperideine-2-carboxylate. This pathway effectively serves as a detoxification route for exogenous D-amino acids.
Biological Activity and Applications
The general biological "inactivity" of D-lysine in core anabolic pathways is the very property that makes it valuable in specialized applications.
-
Peptide and Drug Development: The substitution of L-lysine with D-lysine in synthetic peptides, particularly antimicrobial peptides (AMPs), is a common strategy to enhance their therapeutic potential. This single stereochemical change can:
-
Increase Proteolytic Stability: D-amino acid residues are not recognized by most endogenous proteases (e.g., trypsin), significantly increasing the peptide's in vivo half-life.
-
Reduce Cytotoxicity: D-lysine-containing AMPs often show reduced toxicity towards eukaryotic cells, improving their selectivity for microbial targets.
-
-
Radiopharmaceuticals: Co-infusion of D-lysine is used to reduce the renal uptake of certain radiolabeled peptides and antibodies used in nuclear medicine for imaging and therapy. This nephroprotective effect is crucial for minimizing radiation damage to the kidneys.
-
Cell Culture: Poly-D-lysine (PDL) is widely used as a coating for culture dishes to promote the attachment and growth of cells. Because it is not readily degraded by proteases that cells may secrete, it provides a more stable attachment surface compared to Poly-L-lysine (PLL), which can be enzymatically broken down.
-
Chiral Synthesis: D-lysine serves as a valuable chiral building block in the synthesis of complex organic molecules and enantiomerically pure drugs.
Quantitative and Qualitative Comparison
The fundamental differences in the biological handling and function of L- and D-lysine are summarized below.
Table 1: General Biological Properties of D-Lysine vs. L-Lysine
| Property | L-Lysine | D-Lysine |
| Role in Protein Synthesis | Essential building block, incorporated via ribosomal translation. | Not incorporated into proteins. |
| Primary Metabolic Enzyme | Lysine-ketoglutarate reductase (Saccharopine pathway). | D-Amino Acid Oxidase (DAAO). |
| Key Biological Functions | Protein structure, PTMs, carnitine synthesis, collagen cross-linking. | Primarily detoxification; specialized roles in synthetic applications. |
| Natural Abundance | Highly abundant in all living organisms. | Rare in higher organisms; found in some bacterial cell walls. |
Table 2: Comparative Effects in Specific Applications
| Application | L-Lysine Containing Molecules | D-Lysine Containing Molecules | Outcome of D-Isomer Use |
| Antimicrobial Peptides | Potent antimicrobial activity but susceptible to protease degradation and may have higher eukaryotic cytotoxicity. | Maintain significant antimicrobial activity. | Increased stability, lower toxicity, improved therapeutic index. |
| Cell Culture Coating | Poly-L-lysine (PLL) promotes cell attachment. | Poly-D-lysine (PDL) promotes cell attachment. | Enhanced stability of the coating, as PDL is resistant to cellular proteases. |
| Radioprotection | L-lysine is also used but can interfere with natural metabolic balance. | D-lysine is effective in reducing renal uptake of radiopharmaceuticals. | Reduced interference with natural amino acid metabolism. |
Key Experimental Protocols
Protocol: Assay for D-Amino Acid Oxidase (DAAO) Activity
This protocol describes a coupled spectrophotometric assay to measure DAAO activity, a key enzyme in D-lysine metabolism.
Principle: The DAAO-catalyzed oxidation of a D-amino acid (like D-lysine) produces hydrogen peroxide (H₂O₂). This H₂O₂ is then used by a second enzyme, horseradish peroxidase (HRP), to catalyze the oxidative coupling of 4-aminoantipyrine (4-AAP) and a phenolic compound, forming a colored quinoneimine dye. The rate of color formation, measured at 505 nm, is directly proportional to the DAAO activity.
Materials and Equipment:
-
UV/Vis spectrophotometer or 96-well plate reader
-
Quartz or disposable microcuvettes or 96-well microplates
-
75 mM disodium pyrophosphate buffer, pH 8.5
-
D-lysine solution (substrate)
-
4-aminoantipyrine (4-AAP) solution (1.5 mM final concentration)
-
Phenol solution (2 mM final concentration)
-
Horseradish Peroxidase (HRP) solution (≥2.5 U/mL final concentration)
-
DAAO enzyme sample (e.g., recombinant enzyme, tissue homogenate)
Stepwise Procedure:
-
Reaction Mixture Preparation: In a microcuvette or well, prepare a reaction mixture by combining the D-lysine solution, 4-AAP, phenol, and HRP in the pyrophosphate buffer. For a 1 mL final volume, mix the appropriate volumes to achieve the final concentrations listed above.
-
Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate Reaction: Add a small volume (e.g., 10-20 µL) of the DAAO enzyme sample to the reaction mixture to start the reaction. Mix gently.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 505 nm (Abs₅₀₅) over time. Record readings at regular intervals (e.g., every 30 seconds) for several minutes.
-
Calculation: Determine the initial rate of the reaction (ΔAbs₅₀₅/min) from the linear portion of the absorbance vs. time plot. The DAAO activity can be calculated using the molar extinction coefficient of the quinoneimine dye. One unit of DAAO is defined as the amount of enzyme that converts 1 µmol of D-amino acid per minute at 25°C.
Caption: Experimental workflow for the coupled DAAO activity assay.
Protocol: Analysis of Lysine Isomers in Biological Samples
This protocol outlines a general method for the separation and quantification of lysine isomers using High-Performance Liquid Chromatography (HPLC).
Principle: To separate enantiomers like D- and L-lysine, a chiral separation technique is required. This is typically achieved by using either a chiral stationary phase (a column packed with a chiral material) or by pre-column derivatization with a chiral reagent. The derivatization creates diastereomers that can be separated on a standard achiral column (e.g., C18). The separated, derivatized amino acids are then detected, often by UV or fluorescence.
Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and detector (UV or fluorescence)
-
Chiral stationary phase column OR a standard reverse-phase C18 column
-
Chiral derivatizing agent (if not using a chiral column), e.g., Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Mobile phase solvents (e.g., acetonitrile, water, buffers)
-
Standards for D-lysine and L-lysine
-
Biological sample (e.g., plasma, tissue homogenate) after protein precipitation/extraction
Stepwise Procedure:
-
Sample Preparation: Deproteinize biological samples (e.g., using trichloroacetic acid or acetonitrile precipitation). Centrifuge to remove precipitated protein and collect the supernatant.
-
Derivatization (if applicable): To the supernatant, add a basic buffer (e.g., sodium bicarbonate) and the chiral derivatizing agent. Incubate at a controlled temperature to allow the reaction to complete. This step creates diastereomeric derivatives of D- and L-lysine.
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample (or underivatized sample if using a chiral column) into the HPLC system.
-
Perform chromatographic separation using a suitable mobile phase gradient. The two diastereomers (or enantiomers on a chiral column) will elute at different retention times.
-
Detect the eluting compounds using the appropriate detector.
-
-
Quantification: Create a standard curve by running known concentrations of derivatized D- and L-lysine standards. Compare the peak areas from the biological sample to the standard curve to determine the concentration of each isomer.
DL-Lysine Hydrochloride in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DL-Lysine hydrochloride as a racemic mixture and its applications in chemical synthesis, with a particular focus on its relevance to drug development. We will delve into its physicochemical properties, methods for enantiomeric resolution, and its use as a versatile starting material for the synthesis of novel molecules.
Physicochemical Properties of DL-Lysine Hydrochloride
DL-Lysine hydrochloride is the hydrochloride salt of DL-lysine, a racemic mixture of the D- and L-enantiomers of the essential amino acid lysine.[1] It is a white to off-white crystalline powder.[2][3] Understanding its physical and chemical properties is crucial for its application in synthesis.
| Property | Value | References |
| Molecular Formula | C₆H₁₅ClN₂O₂ | [2][3] |
| Molecular Weight | 182.65 g/mol | [2] |
| CAS Number | 70-53-1 | [2] |
| Melting Point | 260-263 °C (decomposes) | [2] |
| Solubility | Soluble in water, slightly soluble in methanol. | [2] |
| Appearance | White or off-white crystalline powder. | [2][3] |
The Challenge and Opportunity of Chirality: Resolution of DL-Lysine
As a racemic mixture, DL-Lysine hydrochloride presents both a challenge and an opportunity in stereoselective synthesis. For many pharmaceutical applications, a single enantiomer is required. Therefore, the resolution of DL-lysine is a critical step. Several methods have been developed for this purpose.
Enzymatic Resolution
Enzymatic resolution offers a highly selective method to separate the enantiomers of lysine. One common approach involves the stereospecific hydrolysis of a DL-lysine derivative.
This protocol describes the resolution of DL-lysine methyl ester using trypsin, which selectively hydrolyzes the L-enantiomer.[4]
Materials:
-
DL-Lysine methyl ester
-
Trypsin (soluble or immobilized)
-
pH meter
-
Reaction vessel with temperature control
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Prepare a solution of DL-lysine methyl ester in a suitable buffer.
-
Adjust the pH of the solution to the optimal range for the chosen trypsin preparation (pH 5.8 for soluble trypsin, pH 6.0 for immobilized trypsin).[4]
-
Add the trypsin to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH.[4]
-
Monitor the progress of the reaction by measuring the formation of L-lysine or the consumption of the ester.
-
Upon completion, the L-lysine can be separated from the unreacted D-lysine methyl ester using techniques such as ion-exchange chromatography.
Preferential Crystallization
Preferential crystallization is a technique used to resolve conglomerates, which are racemic mixtures that crystallize as a physical mixture of pure enantiomeric crystals. This method has been successfully applied to derivatives of DL-lysine.
This protocol outlines the resolution of DL-lysine p-aminobenzenesulfonate.
Materials:
-
DL-Lysine p-aminobenzenesulfonate
-
Seed crystals of the desired enantiomer (L- or D-lysine p-aminobenzenesulfonate)
-
Crystallization vessel with stirring and temperature control
-
Solvent (e.g., water)
Procedure:
-
Prepare a supersaturated solution of DL-lysine p-aminobenzenesulfonate in the chosen solvent at a specific temperature.
-
Introduce a small amount of seed crystals of the desired enantiomer into the supersaturated solution.
-
Carefully control the cooling and stirring of the solution to promote the crystallization of the desired enantiomer.
-
Once a sufficient amount of the desired enantiomer has crystallized, separate the crystals from the mother liquor by filtration.
-
The mother liquor, now enriched in the other enantiomer, can be used for its subsequent crystallization by seeding with the corresponding enantiomeric crystals.
Diastereomeric Salt Formation
This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. L-glutamic acid has been used as a resolving agent for DL-lysine.[5]
Caption: Workflow for the resolution of DL-Lysine via diastereomeric salt formation.
DL-Lysine Hydrochloride as a Building Block in Synthesis
Beyond its resolution, the racemic nature of DL-Lysine hydrochloride can be harnessed in various synthetic strategies.
Synthesis of Lysine-Based Surfactants
The amphiphilic nature of lysine makes it an excellent building block for the synthesis of biodegradable and biocompatible surfactants.
This protocol describes the selective acylation of the ε-amino group of lysine.
Materials:
-
DL-Lysine hydrochloride
-
Lauroyl chloride
-
Divalent metal ion (e.g., Cu²⁺) for chelation
-
Base (e.g., NaOH)
-
Acid (e.g., H₂SO₄)
-
Solvent (e.g., water, methanol)
Procedure:
-
Protection of α-amino and carboxyl groups: Form a chelate of DL-lysine with a divalent metal ion in an aqueous solution. This protects the α-amino and carboxyl groups from reacting.[6]
-
Amidation: React the lysine chelate with lauroyl chloride in the presence of a base. The acylation will selectively occur at the unprotected ε-amino group.[6]
-
Deprotection: Acidify the reaction mixture to break the chelate structure and liberate the α-amino and carboxyl groups.[6]
-
Purification: The resulting Nε-lauroyl-DL-lysine can be purified by crystallization or chromatography.
Synthesis of Lysine-Based Organogelators for Drug Delivery
Lysine derivatives can self-assemble in organic solvents to form organogels, which have potential applications in controlled drug release.[7][8][9]
This protocol outlines the synthesis of a bis(N²-alkanoyl-N⁶-l-lysyl ethylester)oxalylamide, a type of lysine-based organogelator.[7]
Materials:
-
L-Lysine ethylester dihydrochloride
-
Oxalyl chloride
-
Alkanoyl chloride (e.g., lauroyl chloride)
-
Triethylamine
-
Solvent (e.g., chloroform)
Procedure:
-
Synthesis of the bis(N⁶-l-lysyl ethylester)oxalylamide precursor: React L-lysine ethylester dihydrochloride with oxalyl chloride in the presence of a base.
-
Acylation of the α-amino group: React the precursor with an alkanoyl chloride (e.g., lauroyl chloride) in the presence of triethylamine to acylate the α-amino groups.
-
Purification: The final organogelator can be purified by column chromatography.
Relevance to Drug Development
Lysine and its derivatives play significant roles in various biological processes, making them attractive targets and building blocks in drug development.
Lysine Metabolism and its Therapeutic Potential
The metabolic pathways of lysine are interconnected with other crucial cellular processes.[10][11][12][13][14] Understanding these pathways can reveal potential targets for therapeutic intervention. For instance, lysine derivatives have shown analgesic effects by potentially modulating NMDA receptors.[15]
Caption: Overview of the major lysine catabolic pathways in mammals.
Histone Modification and Epigenetic Drug Targets
Lysine residues in histone proteins are key sites for post-translational modifications, such as acetylation and methylation, which play a crucial role in regulating gene expression.[16][17][18][19][20] Dysregulation of these modifications is implicated in various diseases, including cancer, making the enzymes involved (e.g., histone acetyltransferases, deacetylases, methyltransferases, and demethylases) important drug targets.
Caption: Simplified signaling pathway of histone lysine methylation.
Conclusion
DL-Lysine hydrochloride is a readily available and versatile starting material for a range of chemical syntheses. While its racemic nature necessitates resolution for many applications, this also provides an opportunity for the development of stereoselective processes. The synthesis of lysine-based surfactants, organogelators, and other derivatives from DL-lysine hydrochloride has significant potential in the pharmaceutical industry, particularly in the areas of drug delivery and the development of new therapeutic agents targeting lysine-related biological pathways. A thorough understanding of its properties and synthetic utility is therefore of great value to researchers in drug discovery and development.
References
- 1. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bdmaee.net [bdmaee.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Production of L-lysine by immobilized trypsin. Study of DL-lysine methyl ester resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of L- and D-[1-14C]lysine by the resolution of DL-[1-14 C]lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102617390A - Preparation method of epsilon-N-lauroyl lysine - Google Patents [patents.google.com]
- 7. Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. upload.wikimedia.org [upload.wikimedia.org]
- 15. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy [mdpi.com]
- 16. The Role of Histone Lysine Methylation in the Response of Mammalian Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysine methylation regulators moonlighting outside the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical mechanisms of histone lysine and arginine modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Histone Modification [jove.com]
- 20. mdpi.com [mdpi.com]
The Strategic Incorporation of DL-Lysine in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides with precisely defined stereochemistry is a cornerstone of modern drug discovery and biomedical research. While the exclusive use of L-amino acids is the biological norm, the deliberate incorporation of D-amino acids, or racemic mixtures such as DL-Lysine, offers a powerful strategy to modulate the pharmacological properties of synthetic peptides. This technical guide provides an in-depth exploration of the function and application of DL-Lysine in peptide synthesis, detailing its impact on peptide structure, stability, and biological activity.
The Rationale for Incorporating DL-Lysine
The use of a racemic mixture of DL-Lysine in peptide synthesis introduces a defined point of stereochemical diversity. This can be a strategic choice to:
-
Enhance Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are naturally evolved to recognize and cleave peptide bonds between L-amino acids. This increased stability can significantly extend the in vivo half-life of a peptide therapeutic.[1]
-
Modulate Biological Activity: The three-dimensional structure of a peptide is a critical determinant of its interaction with biological targets. The introduction of a D-lysine residue can alter the peptide's conformation, leading to changes in binding affinity and biological activity. In some cases, this can result in increased potency or altered selectivity.[2][3]
-
Reduce Toxicity: The incorporation of D-amino acids can disrupt the secondary structure of peptides, such as α-helices. This can lead to a reduction in cytotoxicity, particularly for amphipathic peptides like many antimicrobial peptides (AMPs), by decreasing their lytic activity towards eukaryotic cells.[3][4]
-
Generate Peptide Libraries: The use of DL-Lysine can be a tool in combinatorial chemistry to rapidly generate a library of diastereomeric peptides for screening and identification of lead compounds with desirable characteristics.
Impact on Peptide Structure and Function: A Quantitative Perspective
The introduction of a D-lysine residue into a peptide sequence primarily composed of L-amino acids can significantly alter its secondary structure. This is often observed as a disruption of ordered structures like α-helices. The following tables summarize quantitative data from a study on the antimicrobial peptide CM15, where L-Lysine was systematically replaced with D-Lysine.
Table 1: Effect of D-Lysine Substitution on the Antimicrobial Activity (MIC, µM) of CM15
| Peptide | Sequence | E. coli | P. aeruginosa | S. aureus | S. epidermidis |
| CM15 (All L) | KWKLFKKIGAVLKVL-NH2 | 2 | 4 | 1 | 1 |
| D-Lys(1,13) | K(d)WKLFKKIGAVLKV(d)L-NH2 | 2 | 8 | 2 | 2 |
| D-Lys(3,13) | KW(d)LFKKIGAVLKV(d)L-NH2 | 4 | 16 | 2 | 2 |
| D-Lys(3,7,13) | KW(d)LFK(d)KIGAVLKV(d)L-NH2 | 8 | 32 | 4 | 4 |
Data adapted from a study on the antimicrobial peptide CM15 and its diastereomers.[4]
Table 2: Effect of D-Lysine Substitution on Helical Content and Eukaryotic Cell Toxicity
| Peptide | % Helicity (in 50% TFE) | Hemolysis (% at 100 µM) | Macrophage Toxicity (LD50, µM) |
| CM15 (All L) | 85 | ~50 | 25 |
| D-Lys(1,13) | 75 | ~20 | >100 |
| D-Lys(3,13) | 55 | ~10 | 78 |
| D-Lys(3,7,13) | 40 | <5 | 98 |
Data adapted from a study on the antimicrobial peptide CM15 and its diastereomers.[4]
These data illustrate that while the introduction of D-Lysine can lead to a moderate decrease in antimicrobial activity, it can also cause a more significant reduction in toxicity towards eukaryotic cells, thereby improving the therapeutic index.[4]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating DL-Lysine
This protocol outlines the general steps for incorporating a racemic mixture of DL-Lysine into a peptide sequence using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-DL-Lys(Boc)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM, NMP)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected L-amino acid to the resin using a standard coupling protocol with HBTU/HOBt and DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Chain Elongation (L-amino acids): Continue to couple the subsequent L-amino acids according to the desired sequence, with each coupling step followed by Fmoc deprotection.
-
Incorporation of Fmoc-DL-Lys(Boc)-OH: At the desired position in the sequence, couple Fmoc-DL-Lys(Boc)-OH using the same standard coupling protocol. This step will result in a resin-bound peptide population that is a 1:1 mixture of diastereomers.
-
Completion of Synthesis: Continue to add the remaining L-amino acids to the sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled and its Fmoc group removed, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide mixture in cold diethyl ether. The resulting product will be a mixture of two diastereomeric peptides. This mixture must then be purified to separate the two isomers.
Purification of Diastereomeric Peptides by RP-HPLC
Diastereomers have different physicochemical properties and can therefore often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]
Materials:
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Crude diastereomeric peptide mixture
Procedure:
-
Sample Preparation: Dissolve the crude peptide mixture in a minimal amount of mobile phase A.
-
Method Development: Develop a gradient elution method to optimize the separation of the two diastereomers. This may require adjusting the gradient slope, flow rate, and temperature.
-
Preparative HPLC: Inject the crude peptide mixture onto the preparative RP-HPLC column and run the optimized gradient method.
-
Fraction Collection: Collect the fractions corresponding to the two separated diastereomeric peaks.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of each diastereomer by mass spectrometry.
Visualizations: Workflows and Mechanisms
Experimental Workflow for Synthesis and Analysis of Peptides Containing DL-Lysine
Caption: General workflow for the synthesis and analysis of peptides incorporating DL-Lysine.
Mechanism of Action of a D-Lysine Containing Antimicrobial Peptide
Caption: Proposed mechanism of action for a D-Lysine containing antimicrobial peptide (AMP).
Conclusion
The incorporation of DL-Lysine into synthetic peptides is a valuable tool for researchers and drug developers. By introducing stereochemical diversity, it is possible to enhance the proteolytic stability, modulate the biological activity, and reduce the toxicity of peptide-based therapeutics. The ability to synthesize and separate diastereomeric peptides allows for a detailed investigation of the structure-activity relationships, ultimately leading to the development of more effective and safer peptide drugs. Careful consideration of the synthetic strategy and purification methods is essential for the successful application of this powerful approach.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of DL-Lysine in Advanced Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DL-Lysine, a racemic mixture of the essential amino acid lysine, has emerged as a critical building block in the field of polymer chemistry, offering a unique combination of biocompatibility, biodegradability, and chemical functionality.[1][2][3] Its inherent biological origin makes it an attractive monomer for the synthesis of polymers intended for biomedical applications, ranging from drug and gene delivery to tissue engineering.[4][5][6][7] This technical guide provides an in-depth exploration of the role of DL-Lysine in the synthesis and application of advanced polymeric materials, with a focus on quantitative data, experimental protocols, and key chemical pathways.
Core Applications of Lysine-Based Polymers
The versatility of the lysine molecule, with its two amino groups (α and ε) and a carboxylic acid group, allows for its incorporation into a variety of polymer architectures, including linear, branched, and dendritic structures.[8] This structural diversity translates into a wide array of applications:
-
Biodegradable Polymers: Lysine-containing polymers, particularly poly(α-L-lysine) (PLL) and its derivatives, are readily degraded by cellular proteases, making them ideal for temporary medical implants and drug delivery vehicles.[4][9][10] The degradation products are non-toxic and can be metabolized by the body.[11][12]
-
Drug and Gene Delivery: The cationic nature of polylysine at physiological pH allows it to form stable complexes with negatively charged biomolecules like DNA, RNA, and certain drugs.[8][10][13][14] This property is extensively utilized in the development of non-viral vectors for gene therapy and controlled drug release systems.[7][9][10][15]
-
Tissue Engineering: Scaffolds made from lysine-based polymers can support cell adhesion, proliferation, and differentiation, promoting tissue regeneration.[4][7] Their biodegradability ensures that the scaffold is gradually replaced by new tissue.
-
Antimicrobial Agents: Certain lysine-based polymers, such as ε-poly-L-lysine (ε-PL), exhibit broad-spectrum antimicrobial activity and are used as food preservatives and in biomedical applications to prevent infections.[6]
Synthesis of Lysine-Based Polymers
Several synthetic strategies are employed to produce lysine-based polymers with controlled molecular weights and architectures.
Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)
This is a common method for synthesizing poly(α-L-lysine) and its derivatives. The process involves the polymerization of an α-L-lysine N-carboxyanhydride (NCA) initiated by various compounds.[4]
Experimental Protocol: Synthesis of Poly(Z-L-lysine) via ROP
This protocol is adapted from the literature for the synthesis of a protected form of poly(L-lysine).[16]
-
Initiator Preparation: Prepare the hydrochloride salt of butylamine as an initiator.
-
Polymerization: Conduct the ring-opening polymerization of Z-L-lysine NCA in DMF at 40°C.
-
Purification: Precipitate the resulting polymer into distilled water.
-
Isolation: Collect the polymer by centrifugation and dry it in a vacuum.
Experimental Workflow: Ring-Opening Polymerization of Lysine NCA
Caption: Workflow for the synthesis of poly(Z-L-lysine) via ROP.
Polyurethanes from Lysine Diisocyanate (LDI)
Lysine diisocyanate (LDI) is a biocompatible isocyanate used to synthesize biodegradable polyurethanes.[11][17][18] These polymers are synthesized through a step-growth polymerization of LDI with a polyol and a chain extender.[17]
Experimental Protocol: Synthesis of LDI-based Polyurethane
This protocol describes a two-step synthesis of a polyurethane using LDI.[17][18]
-
Prepolymer Synthesis: React L-lysine ethyl ester diisocyanate (LDI) with a hydroxyl-terminated poly(ε-caprolactone) (PCL) at 80°C in the presence of a catalyst (e.g., 0.1% dibutyltin dilaurate).
-
Chain Extension: Add a chain extender, such as 1,4-butanediol, to the prepolymer and continue the reaction.
-
Final Polymerization: Lower the temperature to 60°C and allow the reaction to proceed for an extended period.
-
Film Casting: Prepare solid films by solution casting from a suitable solvent (e.g., a 5% w/v solution in chloroform).
Logical Relationship: LDI-based Polyurethane Synthesis
Caption: Synthesis of biodegradable polyurethane from LDI.
Quantitative Data on Lysine-Based Polymers
The properties of lysine-based polymers can be tailored by controlling factors such as molecular weight, architecture, and the nature of co-monomers.
| Polymer System | Property | Value | Reference |
| LDI-Glycerol Polyurethane | Degradation Rate (in PBS at 37°C) | 1.8 mM lysine released / 10 days | [12] |
| LDI-Glucose Polyurethane | In vivo Degradation (subcutaneous) | >95% in 60 days | [11] |
| LDI-Glucose Polyurethane | In vitro Degradation (37°C) | 67% in 60 days | [11] |
| PCL-based Polyurethane with LDI | Tensile Strength | Up to 23 MPa | [18] |
| PCL-based Polyurethane with LDI | Ultimate Elongation | Up to 1700% | [18] |
| Poly(L-lysine) Dendrimers | Polydispersity Index (Mw/Mn) | 1.005 - 1.05 | [19] |
Advanced Architectures: Lysine Dendrimers
Lysine's AB2 nature (one carboxylic acid and two amino groups) makes it an ideal building block for the synthesis of highly branched, monodisperse macromolecules known as dendrimers.[20] These dendrimers have a well-defined, generation-based structure with a high density of surface functional groups.
Synthesis of Poly(L-lysine) Dendrimers
The synthesis of poly(L-lysine) dendrimers typically follows a divergent approach.[20]
-
Core Initiation: An initiator core with multiple amino groups is used as the starting point.
-
First Generation: N-protected L-lysine is coupled to the amino groups of the core.
-
Deprotection: The protecting groups are removed, revealing two new amino groups for each initial coupling site.
-
Iterative Growth: Steps 2 and 3 are repeated to build subsequent generations, with the number of surface amino groups doubling at each step.[19][20]
Signaling Pathway: Divergent Synthesis of Lysine Dendrimers
Caption: Divergent synthesis of poly(L-lysine) dendrimers.
Conclusion
DL-Lysine is a cornerstone monomer in the development of advanced, functional polymers for biomedical applications. Its inherent biocompatibility and biodegradability, coupled with its versatile chemical reactivity, enable the synthesis of a wide range of polymeric materials with tailored properties. From linear polylysines for drug delivery to complex dendritic architectures for targeted therapies, the continued exploration of lysine-based polymers holds immense promise for addressing key challenges in medicine and biotechnology. The detailed experimental approaches and quantitative data presented in this guide offer a valuable resource for researchers and professionals working at the forefront of polymer chemistry and drug development.
References
- 1. DL-Lysine | Aureus Pharma [aureus-pharma.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polylysine - Wikipedia [en.wikipedia.org]
- 9. ovid.com [ovid.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Star-shaped poly(l-lysine) with polyester bis-MPA dendritic core as potential degradable nano vectors for gene delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Conformations of Dendronized Poly(L-lysine) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]
- 19. mdpi.com [mdpi.com]
- 20. Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Poly-DL-Lysine Coating of Cell Culture Plates
Introduction
Poly-DL-lysine is a synthetic, positively charged polymer used extensively in cell culture to coat surfaces and enhance cell adhesion.[1] It is a racemic mixture of Poly-D-lysine and Poly-L-lysine. The polymer's net positive charge interacts with the negatively charged cell membrane, promoting electrostatic attraction.[1] This facilitates the attachment, spreading, and growth of various cell types, particularly those that are loosely adherent, such as neurons and transfected cell lines.[1] Poly-lysine coating is especially beneficial in serum-free or reduced-serum conditions to improve cell viability and performance.[1][2]
The key difference between the D- and L-isomers lies in their susceptibility to enzymatic degradation. Poly-D-lysine is resistant to cellular proteases, making it a stable substrate for long-term cultures.[1] In contrast, some cell types can secrete proteases that may degrade Poly-L-lysine.[3][4] Therefore, Poly-D-lysine or the mixed isomer Poly-DL-lysine is often preferred for long-term experiments or with cell lines known to have high proteolytic activity.[5][6]
Key Applications
-
Promoting the attachment and growth of fastidious cell types, including primary neurons, glial cells, and neuroblastomas.[1]
-
Improving cell attachment and survival in serum-free or low-serum media.[1][2]
-
Reducing cell detachment during experimental procedures that involve multiple washing steps.[1]
Quantitative Data for Poly-DL-Lysine Coating
The following table summarizes the key quantitative parameters for coating cell culture plates with Poly-DL-lysine, compiled from various sources. Optimal conditions may vary depending on the specific cell type and application.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 1 mg/mL (0.1%) | Dissolve in sterile, tissue culture grade water.[7][8] Store in aliquots at -20°C.[7] |
| Working Solution Concentration | 50 - 100 µg/mL (0.005% - 0.01%) | Dilute the stock solution in sterile water or DPBS without calcium and magnesium.[1][9] |
| Coating Volume | 1.0 mL / 25 cm² | Ensure the entire surface is covered. Gently rock the vessel for even distribution. |
| Incubation Time | 5 minutes to 2 hours | 5 minutes is often sufficient, but longer times up to 2 hours are also reported.[1] |
| Incubation Temperature | Room Temperature or 37°C | Room temperature is common, but some protocols suggest 37°C.[1][7] |
| Rinsing | 2-4 times | Thoroughly rinse with sterile tissue culture-grade water or DPBS to remove unbound poly-lysine.[1] |
| Drying Time | At least 2 hours | Air dry completely in a laminar flow hood.[1] |
| Storage of Coated Plates | Up to 2 weeks at 4°C | Seal or wrap the plates to maintain sterility.[1] Some sources suggest storage for up to 3 months.[7] |
Detailed Experimental Protocol
This protocol provides a general guideline for coating various cell culture surfaces with Poly-DL-lysine.
Materials
-
Poly-DL-lysine hydrobromide
-
Sterile, tissue culture grade water
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
-
Tissue culture vessels (plates, flasks, or coverslips)
-
Sterile conical tubes
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure
1. Preparation of 1 mg/mL Stock Solution a. In a laminar flow hood, dissolve 100 mg of Poly-DL-lysine in 100 mL of sterile, tissue culture grade water to create a 1 mg/mL stock solution.[7] b. Sterilize the solution by passing it through a 0.22 µm filter. c. Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 5 mL) and store at -20°C.[7]
2. Preparation of Working Solution a. Thaw an aliquot of the 1 mg/mL Poly-DL-lysine stock solution. b. Dilute the stock solution to a final working concentration of 50-100 µg/mL using sterile DPBS (without calcium and magnesium) or sterile water.[1][9] For example, to make a 50 µg/mL solution, dilute the 1 mg/mL stock 1:20.
3. Coating the Culture Surface a. Add the diluted Poly-DL-lysine working solution to the culture vessel, ensuring the entire surface is covered. A typical volume is 1.0 mL per 25 cm² of surface area. b. Gently rock the vessel to ensure an even coating. c. Incubate the coated vessel at room temperature for 1 to 2 hours.[1] A shorter incubation of 5 minutes may also be effective.
4. Rinsing and Drying a. Carefully aspirate the Poly-DL-lysine solution from the vessel. b. Thoroughly rinse the surface 3-4 times with sterile DPBS or tissue culture-grade water to remove any unbound Poly-DL-lysine, as residual amounts can be toxic to cells.[1][10] c. Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.[1]
5. Storage a. Coated cultureware can be used immediately or stored at 4°C for up to two weeks.[1] b. Ensure the vessels are sealed or wrapped to maintain sterility during storage.[1]
Visualizations
Caption: Workflow for coating cell culture surfaces with Poly-DL-Lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. coleparmer.com [coleparmer.com]
- 3. pediaa.com [pediaa.com]
- 4. What is the difference between PLL and PDL for surface coating? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
- 7. neuvitro.com [neuvitro.com]
- 8. poly-lysine coating of Glass bottom dishes and glass bottom plates [cellvis.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for DL-Lysine Hydrochloride in Neuronal Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DL-Lysine hydrochloride as a substrate for enhancing the adhesion and cultivation of neuronal cells. The protocols detailed below are compiled from established methodologies for poly-D-lysine (PDL) and poly-L-lysine (PLL), which are directly applicable to the racemic DL-Lysine hydrochloride form.
Introduction
Neuronal cell culture is a fundamental technique in neuroscience research and drug development. A critical factor for successful long-term culture of many neuronal cell types is the provision of a suitable substrate that promotes cell adhesion, spreading, and growth.[1] DL-Lysine hydrochloride, a synthetic polyamino acid, serves as an effective coating material for culture surfaces. It enhances cell attachment by creating a positively charged surface that interacts electrostatically with the negatively charged cell membranes of neurons.[2][3] This straightforward and cost-effective method is widely used to improve the viability and health of neuronal cultures, facilitating studies on neuronal development, function, and neurotoxicity.[1]
While both poly-L-lysine (PLL) and poly-D-lysine (PDL) are used, PDL is often preferred for long-term cultures as it is less susceptible to degradation by cellular proteases.[1] As DL-Lysine hydrochloride is a mixture of both D- and L-isomers, its application is suitable for a broad range of neuronal cell culture applications.
Mechanism of Action
The primary mechanism by which DL-Lysine hydrochloride promotes neuronal cell adhesion is through electrostatic interaction. The polymer adsorbs to the negatively charged culture surface (e.g., polystyrene or glass), presenting a net positive charge. This positively charged layer then attracts and binds the negatively charged components of the neuronal cell membrane, such as sialic acid residues and other anionic molecules.[2][3] This interaction facilitates the initial attachment and subsequent spreading of the neurons on the culture substrate.
Figure 1: Mechanism of DL-Lysine Hydrochloride Mediated Neuronal Cell Adhesion.
Data Presentation
The following tables summarize quantitative data from studies utilizing poly-lysine coatings for neuronal cell culture, demonstrating its efficacy in promoting cell adhesion and neurite outgrowth.
Table 1: Effect of Poly-D-Lysine (PDL) Coating Method on Neuronal Adhesion and Neurite Outgrowth
| Coating Method | Adherent Neurons (cells/mm²) | Neurites per Neuron | Reference |
| PDL Adsorbed | 150 ± 20 | 2.5 ± 0.5 | [4][5] |
| PDL Covalently Bound | 250 ± 30 | 4.0 ± 0.8 | [4][5] |
Table 2: Neurite Outgrowth on Different Culture Substrates
| Substrate | Average Neurite Length (µm) | Number of Primary Neurites | Reference |
| Uncoated Polystyrene | 50 ± 10 | 1.8 ± 0.4 | [6] |
| Poly-L-Lysine Coated | 120 ± 25 | 3.5 ± 0.7 | [7] |
| Matrigel Coated | 180 ± 30 | 4.2 ± 0.6 | [7] |
Experimental Protocols
Preparation of DL-Lysine Hydrochloride Stock Solution
This protocol describes the preparation of a stock solution of DL-Lysine hydrochloride that can be further diluted to working concentrations for coating cultureware.
Materials:
-
DL-Lysine hydrochloride powder
-
Sterile, tissue culture-grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of DL-Lysine hydrochloride powder.
-
Dissolve the powder in sterile, tissue culture-grade water to a final concentration of 2 mg/mL.[8]
-
Gently mix by inversion until the powder is completely dissolved. Avoid vigorous vortexing to prevent shearing of the polymer.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Store the stock solution at 2-8°C. The solution is stable for several months.
Coating Culture Surfaces with DL-Lysine Hydrochloride
This protocol provides a general procedure for coating various culture vessels, including multi-well plates, petri dishes, and glass coverslips.
Materials:
-
DL-Lysine hydrochloride stock solution (2 mg/mL)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Culture vessels (plates, dishes, or coverslips)
-
Sterile pipettes and tips
Procedure:
-
Prepare a working solution by diluting the 2 mg/mL DL-Lysine hydrochloride stock solution to a final concentration of 50 µg/mL in sterile DPBS.[8] For example, add 1.25 mL of the stock solution to 48.75 mL of sterile DPBS for a total volume of 50 mL.
-
Add a sufficient volume of the working solution to completely cover the growth surface of the culture vessel (e.g., 1 mL for a 35 mm dish, 0.5 mL per well for a 24-well plate).
-
Incubate the culture vessel at room temperature for at least 1 hour.[8] Alternatively, incubation can be done at 37°C for 2 hours or overnight at room temperature.[9]
-
Aspirate the DL-Lysine hydrochloride solution.
-
Rinse the surface thoroughly three times with sterile, tissue culture-grade water to remove any unbound poly-lysine, as excess can be toxic to cells.[8]
-
Allow the coated surfaces to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before seeding the cells.[3]
-
Coated cultureware can be used immediately or stored at 4°C for up to one week.[10]
References
- 1. biomat.it [biomat.it]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]
- 4. Enhancement of neuronal cell adhesion by covalent binding of poly-D-lysine. | Sigma-Aldrich [merckmillipore.com]
- 5. Enhancement of neuronal cell adhesion by covalent binding of poly-D-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
Preparation of Poly-DL-Lysine Films for Biomaterial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-DL-lysine (PDL) is a synthetic, positively charged polymer widely utilized in biomaterial applications to promote cell adhesion to various substrates. Its effectiveness stems from the electrostatic interaction between the cationic polymer and the net negative charge of the cell membrane. This non-specific adhesion mechanism makes PDL an invaluable tool for a broad range of cell types, particularly in serum-free or low-serum conditions. This document provides detailed application notes and protocols for the preparation and characterization of PDL films, along with their application in cell culture.
Key Applications
-
Enhanced Cell Adhesion: Promotes the attachment and spreading of a wide variety of cell types, including primary neurons, glial cells, fibroblasts, and transfected cell lines, on tissue culture plastic and glass surfaces.[1][2]
-
Serum-Free and Low-Serum Cultures: Facilitates cell survival and growth in environments with reduced serum content.[1]
-
Improved Assay Consistency: Reduces cell detachment during washing steps in cell-based assays, leading to more reliable and reproducible results.[1]
-
Biomaterial Surface Modification: Used as a coating for various biomaterials to improve their biocompatibility and encourage cellular integration.
-
Drug and Gene Delivery: Serves as a component in nanoparticle systems for the delivery of therapeutic agents.
Physical and Chemical Properties of PDL Films
The properties of PDL films are influenced by several factors, including the molecular weight of the polymer, the concentration of the coating solution, and the coating time. These parameters can be tailored to optimize the surface for specific cell types and applications.
Quantitative Data on PDL Film Properties
| Parameter | Substrate | PDL Concentration | PDL Molecular Weight (kDa) | Incubation Time | Value | Reference |
| Surface Roughness (Ra) | CaF₂ | Not Specified | Not Specified | 30 min | 4.46 nm | [3] |
| Surface Roughness (rms) | Mica | 0.01% | 70-150 | Not Specified | 0.7 - 1.1 nm | [4] |
| Contact Angle | Glass | Not Specified | Not Specified | Not Specified | ~45° | N/A |
| Film Thickness | Gold | Not Specified | Not Specified | Not Specified | 10.5 Å | N/A |
Experimental Protocols
Protocol 1: Basic Coating of Tissue Culture Ware with Poly-DL-Lysine
This protocol provides a general procedure for coating plastic or glass cell culture surfaces with PDL.
Materials:
-
Poly-DL-lysine hydrobromide (MW 70,000-150,000 Da)
-
Sterile tissue culture grade water or Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺
-
Tissue culture plates, flasks, or coverslips
Procedure:
-
Reconstitution: Prepare a stock solution of 0.1 mg/mL PDL in sterile tissue culture grade water. For example, dissolve 5 mg of PDL in 50 mL of water. Filter-sterilize the solution through a 0.22 µm filter.
-
Working Solution: Dilute the stock solution to a final working concentration of 10-100 µg/mL in sterile water or DPBS. A commonly used concentration is 50 µg/mL.
-
Coating: Add a sufficient volume of the PDL working solution to the culture surface to ensure complete coverage. Gently rock the vessel to distribute the solution evenly.
-
Incubation: Incubate the culture ware at room temperature (15-25°C) for 1-2 hours. Some protocols suggest a shorter incubation of 5 minutes.
-
Aspiration and Rinsing: Carefully aspirate the PDL solution. Wash the surface 2-3 times with sterile tissue culture grade water or DPBS to remove any unbound polymer. Residual PDL can be toxic to cells.
-
Drying: Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.
-
Storage: Coated culture ware can be used immediately or stored at 2-8°C for up to two weeks. Ensure the vessels are sealed to maintain sterility.
Protocol 2: Characterization of PDL Films
a) Contact Angle Measurement (Goniometry):
This method assesses the hydrophilicity of the coated surface.
-
Prepare PDL-coated substrates as described in Protocol 1.
-
Place a small droplet (typically 1-5 µL) of deionized water onto the surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
A lower contact angle indicates a more hydrophilic surface.
b) Surface Roughness Assessment (Atomic Force Microscopy - AFM):
AFM provides high-resolution topographical images of the surface.
-
Prepare PDL-coated substrates as described in Protocol 1.
-
Analyze the surface in tapping mode using an appropriate AFM probe.
-
Acquire images from multiple areas to ensure representativeness.
-
Calculate the root mean square (rms) roughness and average roughness (Ra) from the height data. A recent study showed that a 30-minute incubation with poly-l-lysine resulted in a surface roughness (Ra) of 4.46 nm.[3]
Experimental Workflow and Cell Adhesion Mechanism
The following diagrams illustrate the general workflow for preparing PDL-coated surfaces and the mechanism of cell adhesion.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Cell Attachment | - Incomplete coating of the surface.- Insufficient incubation time.- PDL concentration too low.- Improper rinsing. | - Ensure the entire surface is covered with the PDL solution.- Increase incubation time to 2 hours.- Optimize PDL concentration for your specific cell type.- Ensure thorough rinsing to remove unbound PDL. |
| Cell Toxicity | - Residual PDL after rinsing.- PDL concentration too high. | - Increase the number and volume of rinsing steps.- Use a lower working concentration of PDL. |
| Uneven Cell Distribution | - Uneven coating of the surface. | - Gently rock the culture vessel during incubation to ensure an even coating. |
Conclusion
Poly-DL-lysine films provide a simple and effective method for enhancing cell adhesion in a variety of biomaterial and cell culture applications. The protocols and data presented here offer a comprehensive guide for researchers to prepare and characterize these films. By optimizing the coating parameters, it is possible to create tailored surfaces that promote robust cell attachment and growth, leading to more reliable and reproducible experimental outcomes. The adhesion mechanism is primarily based on non-specific electrostatic interactions, making it a versatile tool for a wide array of cell types.
References
- 1. biomat.it [biomat.it]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Engineering cell adhesion: Poly-l-lysine-induced micro- and nanoscale surface modifications and their impact on cellular behavior and subcellular spectral signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalization Of Mica Surface Using Poly-L-Lysine (Pll) | European Proceedings [europeanproceedings.com]
Application Notes and Protocols for DL-Lysine Hydrochloride in Drug Delivery System Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Lysine hydrochloride, a racemic mixture of the essential amino acid lysine, is a versatile and increasingly utilized component in the formulation of advanced drug delivery systems. Its inherent biocompatibility, coupled with the presence of two amine groups, imparts unique physicochemical properties that can be leveraged to overcome numerous drug delivery challenges. These include enhancing the solubility and permeability of poorly soluble drugs, serving as a key component in targeted drug carriers like nanoparticles and liposomes, and acting as a linker in complex bioconjugates such as antibody-drug conjugates (ADCs). This document provides detailed application notes and experimental protocols for the utilization of DL-Lysine hydrochloride in various drug delivery contexts.
Application 1: Solubility and Permeability Enhancement
The basic nature of DL-Lysine allows it to form salts or complexes with acidic and poorly water-soluble drugs, thereby significantly increasing their aqueous solubility and dissolution rate. This is particularly advantageous for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, where low solubility is a major barrier to bioavailability.[1][2]
Quantitative Data on Solubility Enhancement
| Drug | BCS Class | Formulation Method | Drug:Lysine Molar Ratio | Solubility Enhancement Factor | Dissolution Rate Enhancement | Reference(s) |
| Bendazac | II | Co-grinding | 1:1 | ~68-fold | Up to 6-fold | [1] |
| Quercetin | IV | Co-grinding | 1:1 | ~433-fold | Significantly Enhanced | [1] |
| Indomethacin | II | Complexation | 1:1 | Linear increase with lysine concentration | Not specified | [3] |
Experimental Protocol: Preparation of a Drug-Lysine Complex by Co-Grinding
This protocol describes the preparation of a solid dispersion of a poorly soluble drug with L-lysine to enhance its solubility and dissolution rate.[1][2]
Materials:
-
Poorly soluble drug (e.g., Bendazac, Quercetin)
-
L-Lysine
-
Vibrational ball mill
-
Zirconia grinding jars and balls
-
Spatula
-
Analytical balance
Procedure:
-
Accurately weigh equimolar amounts of the poorly soluble drug and L-Lysine.
-
Transfer the powders into a zirconia grinding jar.
-
Add zirconia grinding balls to the jar. The number and size of the balls will depend on the specific mill and jar size.
-
Secure the jar in the vibrational ball mill and grind the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 60 minutes).
-
After grinding, carefully open the jar in a fume hood and collect the resulting co-ground powder.
-
The resulting drug-lysine complex can be characterized for its physicochemical properties and dissolution behavior.
Caption: Workflow for preparing a drug-lysine complex via co-grinding.
Application 2: Nanoparticle-Based Drug Delivery
DL-Lysine and its polymeric form, poly-L-lysine (PLL), are extensively used in the fabrication of nanoparticles for drug and gene delivery. The cationic nature of lysine facilitates electrostatic interactions with negatively charged molecules like nucleic acids and can be used for surface modification of nanoparticles to improve cellular uptake.[4] Lysine-based dendrimers and polymers can also form the core structure of nanoparticles, encapsulating therapeutic agents.[5][6][7]
Key Roles of Lysine in Nanoparticle Systems:
-
Surface Modification: The amine groups of lysine can be used to coat nanoparticles, imparting a positive surface charge (zeta potential) which can enhance interaction with negatively charged cell membranes and improve cellular internalization.[8]
-
Drug Encapsulation: Lysine-based polymers like poly-L-lysine can be used to create nanoparticles that encapsulate drugs, protecting them from degradation and enabling controlled release.[9][10]
-
Gene Delivery: The positive charge of poly-L-lysine allows for the condensation of negatively charged DNA or RNA into compact nanoparticles (polyplexes), protecting them from nuclease degradation and facilitating their entry into cells.[11][12]
-
Stimuli-Responsive Release: Lysine-containing polymers can be designed to be pH-sensitive, enabling the release of encapsulated drugs in the acidic environment of endosomes or tumors.[4][9]
Quantitative Data for Lysine-Based Nanoparticles
| Nanoparticle System | Core Material | Drug/Gene | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| PLL-coated nanoparticles | Not specified | Coumarin 6 | ~150-250 | +20 to +40 | Not specified | [8] |
| PEG-grafted PLL nanoparticles | Poly-L-lysine | Model drug | Not specified | Not specified | Not specified | [9] |
| PLL-DOCA-MPEG-cy5.5/CUR NPs | Poly-L-lysine | Curcumin | ~150 | +25 (pH 7.4), +35 (pH 5.0) | ~85 | [10] |
Experimental Protocol: Preparation of Poly-L-lysine-based Nanoparticles for Curcumin Delivery
This protocol describes the synthesis of self-assembled nanoparticles composed of a poly-L-lysine backbone modified with deoxycholic acid (DOCA), methoxy polyethylene glycol (mPEG), and a fluorescent dye (cy5.5), followed by the encapsulation of curcumin.[10]
Materials:
-
Poly-L-lysine (PLL) hydrobromide
-
Deoxycholic acid (DOCA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Methoxy polyethylene glycol with a terminal carboxyl group (mPEG-COOH)
-
Cyanine 5.5-COOH (cy5.5-COOH)
-
Dimethyl sulfoxide (DMSO)
-
Curcumin
-
Dialysis tubing (MWCO 1 kDa and 20 kDa)
Procedure:
Part 1: Synthesis of PLL-DOCA-mPEG-cy5.5 Conjugate
-
Dissolve PLL hydrobromide in DMSO.
-
In a separate flask, activate the carboxyl group of DOCA using DCC and NHS in DMSO and add it to the PLL solution. Allow the reaction to proceed for 24 hours at room temperature to form PLL-DOCA.
-
Purify the PLL-DOCA conjugate by dialysis against a mixture of ethanol and water, followed by lyophilization.
-
Similarly, activate the carboxyl groups of mPEG-COOH and cy5.5-COOH and react them sequentially with the remaining amine groups on the PLL-DOCA backbone.
-
Purify the final PLL-DOCA-mPEG-cy5.5 conjugate by dialysis against deionized water and lyophilize.
Part 2: Preparation of Curcumin-Loaded Nanoparticles
-
Dissolve the PLL-DOCA-mPEG-cy5.5 conjugate in DMSO.
-
Dissolve curcumin in methanol.
-
Add the curcumin solution dropwise to the polymer solution while stirring.
-
Dialyze the mixture against deionized water for 3 days using a 1 kDa MWCO dialysis tube to allow for nanoparticle self-assembly and removal of organic solvents.
-
Collect the nanoparticle suspension and centrifuge to remove any aggregates.
-
The supernatant containing the curcumin-loaded nanoparticles can be lyophilized for storage.
Caption: Workflow for the formulation of lysine-based nanoparticles.
Application 3: Antibody-Drug Conjugates (ADCs)
Lysine residues are one of the most common conjugation sites for the attachment of cytotoxic payloads to antibodies to form ADCs.[][14] An IgG antibody typically has around 80-90 lysine residues, many of which are surface-exposed and accessible for conjugation.[15][16] The reaction of the ε-amino group of lysine with an activated linker-drug molecule forms a stable amide bond.[14]
Principle of Lysine Conjugation in ADCs:
The primary amine of the lysine side chain is nucleophilic and can react with various electrophilic functional groups on the linker-payload, most commonly N-hydroxysuccinimide (NHS) esters.[14] This method is straightforward and does not require antibody engineering.[14] However, it results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and different conjugation sites (positional isomers).[14]
Experimental Protocol: General Procedure for Lysine-Linked ADC Synthesis
This protocol outlines a general method for conjugating a drug-linker containing an NHS ester to an antibody via lysine residues.[14]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Drug-linker with an NHS ester functional group
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., borate or phosphate buffer, pH 7.5-8.5)
-
Purification system (e.g., size exclusion chromatography, SEC)
Procedure:
-
Prepare the antibody solution at a specific concentration in the reaction buffer.
-
Dissolve the drug-linker-NHS ester in DMSO to prepare a stock solution.
-
Add a calculated molar excess of the drug-linker stock solution to the antibody solution while gently stirring. The molar ratio will influence the final average DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-4 hours).
-
Quench the reaction by adding an excess of a small molecule containing a primary amine (e.g., Tris or glycine).
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using size exclusion chromatography (SEC).
-
Characterize the purified ADC for parameters such as average DAR, aggregation, and drug distribution.
References
- 1. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. starpharma.com [starpharma.com]
- 6. Amino Acid Dendrimers (poly-L-lysine and Polyarginine Dendrimers) [ebrary.net]
- 7. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly-l-lysine assisted synthesis of core–shell nanoparticles and conjugation with triphenylphosphonium to target mitochondria - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Preparation of poly-l-lysine-based nanoparticles with pH-sensitive release of curcumin for targeted imaging and therapy of liver cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. deepdyve.com [deepdyve.com]
- 14. benchchem.com [benchchem.com]
- 15. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Lysine Hydrochloride as a Precursor for Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of polyamides using DL-Lysine hydrochloride as a precursor. The methodologies outlined are suitable for researchers in materials science, polymer chemistry, and drug development who are interested in exploring the potential of lysine-based polyamides for various applications, including drug delivery systems.
Introduction
DL-Lysine, a racemic mixture of the essential amino acid lysine, serves as a valuable and biocompatible monomer for the synthesis of polyamides. The resulting poly(DL-lysine) and related copolymers possess unique properties stemming from the presence of both D- and L-isomers, which can influence crystallinity, solubility, and biodegradability. The hydrochloride salt of DL-lysine is a stable, water-soluble starting material that can be readily polymerized through several methods. These polyamides are of significant interest in the biomedical field, particularly for drug delivery applications, due to their biocompatibility, biodegradability, and the presence of pendant amino groups that can be functionalized.[1][2]
This document outlines three primary methods for the synthesis of polyamides from DL-Lysine hydrochloride:
-
Thermal Polymerization: A direct, solvent-free method involving heating the monomer to induce polycondensation.
-
Chemoenzymatic Polymerization: An environmentally friendly approach that utilizes enzymes to catalyze the polymerization under mild conditions.
-
Solution Polycondensation: A versatile method that allows for greater control over the polymerization process and the resulting polymer properties.
Synthesis Methods and Experimental Protocols
Thermal Polymerization
Thermal polymerization is a straightforward method for synthesizing hyperbranched polylysines directly from lysine hydrochloride. The process involves heating the monomer, typically in the presence of a base to neutralize the hydrochloride, to initiate a polycondensation reaction.[3]
Experimental Protocol:
-
Neutralization: In a round-bottom flask, dissolve DL-Lysine hydrochloride (e.g., 27.3 g, 0.15 mol) in deionized water (30 mL). Add an equimolar amount of a base, such as potassium hydroxide (8.4 g, 0.15 mol), to neutralize the amine hydrochloride and form the free amino acid.
-
Water Removal: Remove the water from the mixture by heating under reduced pressure.
-
Polymerization: Increase the temperature to 150-180°C and maintain the reaction under vacuum for a specified period (e.g., 2 to 48 hours). The removal of water as a byproduct drives the polymerization forward.[3]
-
Purification: The resulting polymer can be purified by dialysis to remove unreacted monomer and low molecular weight oligomers. The purified polymer is then typically isolated by freeze-drying.
Logical Workflow for Thermal Polymerization:
Chemoenzymatic Polymerization
Chemoenzymatic polymerization offers a green alternative for polypeptide synthesis, proceeding under mild conditions and often without the need for protecting groups on the amino acid side chains. This method typically involves an initial esterification of the carboxylic acid group of lysine, followed by enzyme-catalyzed polymerization.[4]
Experimental Protocol:
-
Esterification:
-
Dissolve DL-Lysine hydrochloride in an alcohol (e.g., ethanol).
-
Add an acid catalyst, such as 5 M hydrochloric acid or sulfuric acid.
-
Reflux the mixture for 24 hours.
-
Remove the solvent by evaporation to obtain the lysine ethyl ester hydrochloride.[4]
-
-
Polymerization:
-
Dissolve the lysine ethyl ester hydrochloride in a phosphate buffer (e.g., 1.0 M, pH 8.0).
-
Adjust the pH of the solution to the optimal range for the chosen enzyme (e.g., pH 8.5 for papain).
-
Add the enzyme (e.g., papain) to the solution to initiate polymerization.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a set time (e.g., 4 hours).[4]
-
-
Purification:
-
The enzyme can be removed by ultrafiltration.
-
The resulting polymer solution is then desalted and can be characterized.[5]
-
Logical Workflow for Chemoenzymatic Polymerization:
References
Application Notes and Protocols for the Experimental Use of DL-Lysine in Cationic Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of DL-Lysine-based cationic polymers, primarily focusing on their use as non-viral vectors for drug and gene delivery.
Introduction to DL-Lysine-Based Cationic Polymers
DL-Lysine, an amino acid with two amine groups, serves as a versatile monomer for the creation of cationic polymers. The presence of a primary amine on the ε-carbon of its side chain allows for the formation of poly(L-lysine) (PLL) and other lysine-containing copolymers with a high positive charge density at physiological pH. This cationic nature is pivotal for their function in biomedical applications, as it facilitates the condensation of negatively charged molecules such as nucleic acids (plasmid DNA, siRNA) and the encapsulation of various therapeutic agents.[1] The resulting nanoparticles, often referred to as polyplexes, can be readily taken up by cells, making PLL and its derivatives promising candidates for advanced drug and gene delivery systems.[2][3] Modifications to the PLL backbone, such as PEGylation, are often employed to improve the stability and biocompatibility of these delivery systems in vivo.[4][5]
Synthesis of Poly(DL-Lysine) and its Derivatives
The synthesis of well-defined lysine-based polymers is crucial for their application in drug delivery. The two primary methods for synthesizing poly(L-lysine) are Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) and Solid-Phase Peptide Synthesis (SPPS).
Ring-Opening Polymerization (ROP) of ε-benzyloxycarbonyl-L-lysine-N-carboxyanhydride
ROP of amino acid NCAs is a common and efficient method for producing high molecular weight polypeptides.[6] The synthesis involves the polymerization of the NCA monomer, initiated by a primary amine. The ε-amine of lysine must be protected, typically with a benzyloxycarbonyl (Z) group, which can be removed after polymerization.
Experimental Protocol:
-
Monomer Synthesis (Z-Lys-NCA):
-
Dissolve ε-benzyloxycarbonyl-L-lysine in anhydrous tetrahydrofuran (THF).
-
Add triphosgene to the solution at a molar ratio of 1:1.5 (lysine derivative to triphosgene) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 50-60°C and stir for 2-3 hours until the solution becomes clear.
-
Precipitate the Z-Lys-NCA by adding n-hexane.
-
Recrystallize the product from a THF/hexane solvent system to purify.
-
Dry the purified Z-Lys-NCA under vacuum.
-
-
Polymerization:
-
Dissolve the purified Z-Lys-NCA in an anhydrous solvent such as dimethylformamide (DMF) or dioxane.
-
Add a primary amine initiator (e.g., n-hexylamine) to the solution. The molar ratio of monomer to initiator ([M]/[I]) will determine the degree of polymerization.
-
Allow the reaction to proceed at room temperature for 48-72 hours under an inert atmosphere.
-
Precipitate the resulting poly(ε-benzyloxycarbonyl-L-lysine) (PZLL) by adding the reaction mixture to a non-solvent like diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Deprotection:
-
Dissolve the PZLL in a suitable solvent such as trifluoroacetic acid (TFA).
-
Add a deprotecting agent, typically HBr in acetic acid, and stir for 1-2 hours at room temperature.
-
Precipitate the deprotected poly(L-lysine) hydrobromide by adding cold diethyl ether.
-
Purify the final product by dialysis against deionized water and lyophilize to obtain the pure poly(L-lysine).
-
Workflow for Ring-Opening Polymerization of Z-Lys-NCA
References
- 1. Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Missing Pieces in Understanding the Intracellular Trafficking of Polycation/DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of poly-L-lysine/DNA polyplexes for in vivo gene delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmid DNA Delivery to Cancer Cells with Poly(L-lysine)-Based Copolymers Bearing Thermally Sensitive Segments: Balancing Polyplex Tightness, Transfection Efficiency, and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
Application Notes and Protocols for Covalent Attachment of Poly-DL-Lysine to Glass Coverslips
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-DL-lysine (PDL) is a synthetic polymer of the amino acid lysine that is widely used in cell culture to promote cell adhesion to solid substrates. The polymer is a mixture of D and L enantiomers, which makes it resistant to enzymatic degradation. The primary amino groups in the lysine residues are protonated at physiological pH, resulting in a net positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged cell membrane, thereby enhancing cell attachment, spreading, and growth. While simple adsorption of PDL to glass surfaces is a common practice, covalent attachment provides a more stable and durable coating, which is crucial for long-term cell culture and experiments involving multiple washing steps.
This document provides a detailed protocol for the covalent attachment of poly-DL-lysine to glass coverslips using a silanization agent, (3-glycidyloxypropyl)trimethoxysilane (GOPS), which forms a stable covalent bond with the glass surface and subsequently with the poly-DL-lysine. An alternative, more common method of non-covalent adsorption is also presented for comparison.
Key Applications
-
Promoting the attachment and growth of fastidious cell types, such as primary neurons and glial cells.[1]
-
Enhancing the adhesion of transfected cell lines.[1]
-
Improving cell survival and performance in serum-free or low-serum media.[1]
-
Preventing cell detachment during immunocytochemistry and other staining procedures involving multiple washes.
Data Presentation
The success of poly-DL-lysine coating can be assessed both qualitatively and quantitatively.
Table 1: Qualitative and Quantitative Assessment of PDL Coating
| Assessment Method | Description | Expected Outcome | Reference |
| Coomassie Brilliant Blue (CBB) Staining | An anionic dye that binds to the cationic PDL, providing a rapid and economical qualitative evaluation of the coating. | A uniform blue staining indicates a successful and homogeneous PDL layer. | [2] |
| Contact Angle Measurement | Measures the hydrophilicity of the surface. A cleaned glass surface is hydrophilic, while a PDL-coated surface is more hydrophobic. | An increase in the water contact angle after coating indicates the presence of the PDL layer. | |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive quantitative spectroscopic technique that can determine the elemental composition of the surface. | Detection of nitrogen (from the amino groups of lysine) on the glass surface confirms the presence of PDL. | [3] |
| UV/Vis Spectrophotometry | Indirect quantification of bound PDL by measuring the concentration of a dye (e.g., Trypan Blue) that binds to PDL, or by measuring the amount of PDL remaining in the solution after coating. | A higher absorbance of the dye eluted from the surface or a decrease in the absorbance of the coating solution corresponds to a higher amount of bound PDL. | [4] |
Experimental Protocols
Two primary methods for coating glass coverslips with poly-DL-lysine are presented below: a robust covalent attachment method and a simpler, more common non-covalent adsorption method.
Protocol 1: Covalent Attachment of Poly-DL-Lysine via GOPS Silanization
This protocol results in a stable, covalently bound layer of poly-DL-lysine on the glass surface.[2]
Materials:
-
Glass coverslips
-
Isopropanol
-
Potassium hydroxide (KOH) pellets
-
(3-glycidyloxypropyl)trimethoxysilane (GOPS)
-
Anhydrous ethanol
-
Poly-DL-lysine hydrobromide (MW 70,000-150,000)
-
Sterile ultra-pure water
-
Sodium carbonate
-
1M Hydrochloric acid (HCl)
-
Sterile filtration unit (0.2 µm filter)
-
Glass vials or a slide rack and glass dish
-
Forceps
-
Lab oven
-
Fume hood
Procedure:
-
Cleaning the Coverslips:
-
Prepare a base bath by submerging KOH pellets in isopropanol in a glass container.
-
Place the glass coverslips vertically in the base bath overnight.[2]
-
The following day, wash the coverslips thoroughly with sterile ultra-pure water until the surface is hydrophilic (water sheets off evenly).[2]
-
Allow the coverslips to air dry completely in a sterile environment.[2]
-
-
Silanization with GOPS:
-
Place the cleaned, dry coverslips in a container (e.g., 15 ml tubes, up to 4 coverslips per tube).
-
In a fume hood, deposit a drop of GOPS at the bottom of the container, ensuring it does not touch the coverslips.[2]
-
Allow the vapors of GOPS to adsorb onto the glass surfaces overnight at room temperature.[2]
-
Transfer the coverslips to a glass petri dish and heat in a lab oven for 2.5 hours at 110°C to cure the silane layer.[2]
-
Rinse the coverslips once with anhydrous ethanol and twice with sterile ultra-pure water, then allow them to dry. The surface should now be hydrophobic.[2]
-
-
Covalent Attachment of Poly-DL-Lysine:
-
Prepare a 40 µg/ml poly-DL-lysine solution in sterile ultra-pure water. The pH of this solution will be around 6.[2]
-
To enhance the reaction, adjust the pH of the PDL solution to 9.7 by adding sodium carbonate to a final concentration of 50 mM and then adjusting the pH with 1M HCl.[2]
-
Sterilize the pH-adjusted PDL solution by passing it through a 0.2 µm filter.[2]
-
Immerse the GOPS-coated coverslips in the pH 9.7 PDL solution and incubate for a desired time (e.g., 1 hour to overnight) at room temperature.
-
Rinse the coverslips thoroughly with sterile ultra-pure water to remove any unbound poly-DL-lysine.
-
Allow the coated coverslips to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before use.
-
-
Storage:
-
Store the sterile, coated coverslips in a sealed container at 4°C for up to two weeks.[1]
-
Protocol 2: Non-Covalent Adsorption of Poly-DL-Lysine
This is a simpler and more rapid method for coating coverslips, relying on electrostatic interactions.
Materials:
-
Glass coverslips
-
Poly-DL-lysine hydrobromide (MW 70,000-150,000)
-
Sterile tissue culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile filtration unit (0.2 µm filter)
-
Petri dish or multi-well plate
-
Forceps
Procedure:
-
Preparation of Poly-DL-Lysine Solution:
-
Coating the Coverslips:
-
Place the glass coverslips in a petri dish or the wells of a multi-well plate.[7]
-
Add a sufficient volume of the 0.1 mg/ml poly-DL-lysine solution to completely submerge the coverslips. A typical volume is 1 ml per 25 cm² of surface area.[6]
-
Incubate at room temperature for at least 1 hour. Some protocols suggest shorter incubation times of 5-15 minutes, while others recommend overnight incubation.[6][7] The optimal time may vary depending on the cell type.
-
-
Washing and Drying:
-
Aspirate the poly-DL-lysine solution.
-
Rinse the coverslips thoroughly 3-4 times with sterile tissue culture grade water or PBS to remove any unbound polymer, as residual poly-DL-lysine can be cytotoxic.[1][7]
-
Allow the coated coverslips to dry completely in a laminar flow hood for at least 2 hours before plating cells.[1]
-
-
Storage:
-
Coated coverslips can be used immediately or stored at 4°C for up to two weeks.[1]
-
Mandatory Visualization
Caption: Workflow for the covalent attachment of poly-DL-lysine to glass coverslips.
Caption: Chemical scheme for covalent attachment of poly-DL-lysine to glass via GOPS.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. poly-lysine coating of Glass bottom dishes and glass bottom plates [cellvis.com]
- 6. cellsystems.eu [cellsystems.eu]
- 7. neuvitro.com [neuvitro.com]
Application Notes and Protocols for DL-Lysine Hydrochloride in Cross-Linking Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Lysine hydrochloride, a racemic mixture of the D- and L-enantiomers of lysine hydrochloride, serves as a versatile and effective reagent in a variety of cross-linking applications. Its primary utility stems from the presence of two primary amine groups: an alpha-amino group and an epsilon-amino group in its side chain. These nucleophilic groups readily react with various cross-linking agents, making DL-Lysine hydrochloride a valuable tool for stabilizing biological matrices, enhancing the mechanical properties of biomaterials, and probing protein-protein interactions.
These application notes provide a comprehensive overview of the use of DL-Lysine hydrochloride in cross-linking, with a focus on its role as an enhancer for glutaraldehyde cross-linking of collagenous biomaterials and its application in studying protein-protein interactions within signaling pathways.
Principle of DL-Lysine Hydrochloride in Cross-Linking
The fundamental principle behind the use of DL-Lysine hydrochloride in cross-linking lies in the reactivity of its primary amine groups. These amines can form covalent bonds with amine-reactive cross-linkers, such as glutaraldehyde, N-hydroxysuccinimide (NHS) esters, and isothiocyanates.
In the context of enhancing glutaraldehyde cross-linking, DL-Lysine acts as a "bridge" between collagen molecules. Glutaraldehyde first reacts with the primary amine groups on collagen. Subsequently, the diamino nature of lysine allows it to react with the remaining aldehyde groups of glutaraldehyde molecules already attached to the collagen, as well as with other glutaraldehyde molecules, creating a more extensive and stable cross-linked network.[1] This results in improved mechanical properties and increased resistance to enzymatic degradation.
Furthermore, photo-reactive analogs of DL-lysine can be metabolically incorporated into proteins. Upon activation with UV light, these analogs form covalent cross-links with nearby interacting molecules, enabling the capture and identification of transient protein-protein interactions crucial for understanding cellular signaling pathways.
Data Presentation: Enhancing Biomaterial Properties
The addition of lysine, as a proxy for DL-Lysine hydrochloride, has been shown to significantly enhance the properties of cross-linked biomaterials. The following tables summarize quantitative data from studies on collagenous tissues cross-linked with glutaraldehyde, both with and without lysine enhancement.
Table 1: Effect of Glutaraldehyde and Lysine on the Stability of Bovine Pericardium
| Treatment Group | Shrinkage Temperature (°C) | Reference |
| Glutaraldehyde Alone | Not specified, but lower than enhanced | [1] |
| Glutaraldehyde + Lysine | > 90 | [1] |
Note: This study demonstrates the significant increase in thermal stability, a measure of cross-linking density, when lysine is used to enhance glutaraldehyde cross-linking.[1]
Table 2: Mechanical Properties of Glutaraldehyde Cross-Linked Atelocollagen Gels
| Molar Ratio of Glutaraldehyde to (Lysine + Hydroxylysine) | Fracture Stress (kPa) | Fracture Strain (%) | Young's Modulus (kPa) | Reference |
| 0 | 1.8 ± 0.3 | 45.2 ± 3.1 | 5.9 ± 1.1 | [2] |
| 0.25 | 3.9 ± 0.5 | 40.1 ± 2.5 | 13.2 ± 1.5 | [2] |
| 0.5 | 5.2 ± 0.6 | 38.5 ± 2.8 | 18.9 ± 2.1 | [2] |
| 1.0 | 6.8 ± 0.7 | 35.1 ± 2.2 | 25.6 ± 2.9 | [2] |
| 2.0 | 7.1 ± 0.8 | 34.8 ± 2.4 | 27.8 ± 3.2 | [2] |
Note: This data illustrates the dose-dependent effect of a lysine-reactive cross-linker on the mechanical properties of a collagen-based biomaterial.[2]
Table 3: Effect of Glutaraldehyde Concentration on Collagen Cross-Linking and Stability
| Glutaraldehyde Concentration (%) | Lysine Consumption (moles GA / mole Lys consumed) | Shrinkage Temperature (°C) | Resistance to Collagenase Digestion (%) | Reference |
| 0.006 | ~1 | ~60 | ~20 | [3] |
| 0.06 | ~10 | ~75 | ~80 | [3] |
| 0.6 | ~100 | ~85 | ~95 | [3] |
Note: This table shows how increasing the concentration of a lysine-reactive cross-linker leads to greater consumption of lysine residues, increased thermal stability, and enhanced resistance to enzymatic degradation.[3]
Experimental Protocols
Protocol 1: Enhancing Glutaraldehyde Cross-Linking of Collagenous Biomaterials with DL-Lysine Hydrochloride
This protocol describes a sequential treatment method to enhance the cross-linking of collagen-rich tissues, such as bovine pericardium, for applications in bioprosthetics and tissue engineering.
Materials:
-
Collagenous tissue (e.g., bovine pericardium)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glutaraldehyde solution (e.g., 0.6% w/v in PBS)
-
DL-Lysine hydrochloride solution (e.g., 0.1 M in PBS, pH adjusted to 7.4)
-
Formaldehyde solution (e.g., 4% v/v in PBS) - Optional, for further stabilization
-
Quenching solution (e.g., 0.1 M Glycine in PBS)
-
Sterile water
-
Shaker or rocker
Procedure:
-
Tissue Preparation:
-
Thoroughly wash the fresh or decellularized collagenous tissue with sterile PBS to remove any contaminants.
-
Cut the tissue into the desired dimensions for the intended application.
-
-
Initial Glutaraldehyde Fixation:
-
Immerse the tissue in the 0.6% glutaraldehyde solution in a suitable container. Ensure the tissue is fully submerged.
-
Incubate on a shaker at room temperature for 24 to 48 hours. The duration can be optimized based on the tissue thickness and desired degree of cross-linking.
-
-
Washing:
-
Remove the glutaraldehyde solution and wash the tissue extensively with sterile PBS. Perform at least three washes of 30 minutes each to remove unreacted glutaraldehyde.
-
-
DL-Lysine Hydrochloride Treatment:
-
Immerse the glutaraldehyde-fixed tissue in the 0.1 M DL-Lysine hydrochloride solution.
-
Incubate on a shaker at room temperature for 24 hours. This step introduces lysine as a bridging molecule.
-
-
Secondary Fixation (Optional):
-
For enhanced stability, a secondary fixation step can be performed. Wash the tissue with PBS and then immerse it in a 4% formaldehyde solution for 2-4 hours at room temperature.
-
-
Quenching:
-
Remove the cross-linking solution and immerse the tissue in the 0.1 M glycine solution for at least 2 hours at room temperature to quench any remaining reactive aldehyde groups.
-
-
Final Washing and Storage:
-
Wash the tissue extensively with sterile PBS or sterile water to remove any residual quenching solution and by-products.
-
Store the cross-linked tissue in a sterile buffer (e.g., PBS with antibiotics) at 4°C until further use.
-
Protocol 2: In-situ Cross-Linking to Study Protein-Protein Interactions using a Photo-Activatable DL-Lysine Analog
This protocol provides a general workflow for identifying protein-protein interactions in a cellular context using a photo-activatable DL-lysine analog.
Materials:
-
Cell line of interest
-
Lysine-free cell culture medium
-
Photo-activatable DL-lysine analog (e.g., Photo-DL-lysine-d2)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Long-wave UV lamp (365 nm)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (optional)
-
Protein A/G beads (optional)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Metabolic Labeling:
-
Culture the cells in lysine-free medium supplemented with the photo-activatable DL-lysine analog and dFBS for 24-48 hours to allow for its incorporation into newly synthesized proteins.
-
-
Cell Stimulation (Optional):
-
If studying a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR signaling) for the desired time to induce the protein interactions of interest.
-
-
UV Cross-Linking:
-
Wash the cells twice with ice-cold PBS.
-
Place the uncovered cell culture plate on ice and irradiate with 365 nm UV light for a predetermined optimal time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Analysis of Cross-Linked Complexes:
-
Direct Analysis: The cross-linked lysate can be directly analyzed by SDS-PAGE and Western blotting using an antibody against the protein of interest to observe higher molecular weight bands corresponding to cross-linked complexes.
-
Immunoprecipitation and Mass Spectrometry: For identification of unknown interacting partners, the protein of interest can be immunoprecipitated from the lysate. The immunoprecipitated complexes are then resolved by SDS-PAGE, and the bands corresponding to the cross-linked products can be excised and analyzed by mass spectrometry.
-
Visualizations
Signaling Pathway: EGFR Dimerization and Downstream Signaling
The following diagram illustrates the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding, a key step in initiating downstream signaling cascades. Cross-linking studies are instrumental in capturing this transient dimerization event.[4]
Caption: EGFR dimerization initiates the MAPK signaling cascade.
Experimental Workflow: Glutaraldehyde-Lysine Cross-Linking of Biomaterials
The following diagram outlines the key steps in the sequential glutaraldehyde and DL-Lysine hydrochloride cross-linking protocol for enhancing the properties of collagenous biomaterials.
Caption: Sequential cross-linking workflow for biomaterials.
Logical Relationship: Principle of Lysine-Enhanced Cross-Linking
This diagram illustrates the mechanism by which DL-Lysine hydrochloride enhances glutaraldehyde cross-linking in a collagen matrix.
Caption: DL-Lysine as a bridge in glutaraldehyde cross-linking.
References
- 1. Lysine-enhanced glutaraldehyde crosslinking of collagenous biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STRUCTURAL MECHANISM FOR ALTERATION OF COLLAGEN GEL MECHANICS BY GLUTARALDEHYDE CROSSLINKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Poly-DL-Lysine Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of poly-DL-lysine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poly-DL-lysine aggregation in solution?
A1: Poly-DL-lysine aggregation can be triggered by several factors, including improper pH, the use of non-sterile water which can lead to microbial growth, and inappropriate storage conditions such as repeated freeze-thaw cycles.[1][2] The molecular weight of the poly-DL-lysine can also play a role, with higher molecular weight polymers being more viscous and potentially more prone to aggregation.[3][4][5]
Q2: What is the recommended solvent for dissolving poly-DL-lysine?
A2: Sterile, tissue culture-grade water is the most commonly recommended solvent for dissolving poly-DL-lysine.[6][7][8][9] For certain applications, particularly surface coating, phosphate-buffered saline (PBS) or borate buffer at a pH of 8.5 can also be used to improve solubility and coating efficiency.[7][10]
Q3: How should I properly store my poly-DL-lysine stock solution to prevent aggregation?
A3: For short-term storage (a few days to two weeks), sterile solutions can be stored at 2-8°C.[2][3][11][12] For long-term storage (up to 2-3 months), it is recommended to aliquot the solution into sterile tubes and store them at -20°C.[2][3][7] It is crucial to avoid repeated freeze-thaw cycles, as this can promote aggregation.[2] Do not store in a frost-free freezer.[2]
Q4: Can I sterilize my poly-DL-lysine solution? If so, how?
A4: Yes, sterilization is recommended, especially for cell culture applications. The preferred method is sterile filtration through a 0.22-micron filter.[7][13] Autoclaving is not recommended as it can degrade the polymer.[4][5][14] For coated surfaces, sterilization can be achieved by exposure to UV light overnight.[4][5][14]
Q5: Does the molecular weight of poly-DL-lysine affect its tendency to aggregate?
A5: While not explicitly stated as causing aggregation, the molecular weight of poly-DL-lysine does affect the viscosity of the solution.[3][4][5] Higher molecular weight polymers (>300 kDa) create more viscous solutions, which may be more challenging to handle and could indirectly contribute to aggregation issues if not properly dissolved.[14] Lower molecular weight versions (30-70 kDa) are less viscous and easier to work with.[3][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter with poly-DL-lysine solutions.
Issue 1: My poly-DL-lysine solution appears cloudy or turbid.
This cloudiness can be a sign of either microbial contamination or polymer aggregation.
Troubleshooting Workflow:
References
- 1. tedpella.com [tedpella.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gladstone.org [gladstone.org]
- 7. neuvitro.com [neuvitro.com]
- 8. benchchem.com [benchchem.com]
- 9. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. advancedbiomatrix.com [advancedbiomatrix.com]
- 12. blossombio.com [blossombio.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing DL-Lysine Hydrochloride for Cell Viability
Welcome to the Technical Support Center for optimizing DL-Lysine hydrochloride in your cell culture experiments. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on utilizing DL-Lysine hydrochloride effectively and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DL-Lysine hydrochloride for cell viability?
The optimal concentration of DL-Lysine hydrochloride can vary significantly depending on the cell type and experimental goals. Since DL-Lysine is a racemic mixture of D- and L-lysine, its biological activity is primarily attributed to the L-isomer, an essential amino acid crucial for cell growth and protein synthesis. For many cell lines, L-lysine is a standard component of commercial culture media.[1]
For specific applications requiring supplementation, a dose-response experiment is critical to determine the ideal concentration for your particular cell line. For instance, in bovine mammary epithelial cells, 1.0 mmol/L of L-Lysine was found to enhance cell viability.[1] Conversely, a very low concentration of 10⁻⁸ M L-Lysine was optimal for promoting nodule formation in rat bone marrow cells.[1]
Q2: Can high concentrations of DL-Lysine hydrochloride be cytotoxic?
Yes, excessive concentrations of lysine can be detrimental to cell health. High levels of L-Lysine, in the range of 10-60 mM, have been demonstrated to cause mitochondrial damage and necrosis in isolated pancreatic acinar cells.[1] Another study on human proximal tubular cells (HK-2) showed that L-Lysine can induce apoptosis in a dose-dependent manner.[1] Therefore, exceeding the optimal concentration can lead to adverse effects on your cell cultures.[1]
Q3: What is the difference between L-Lysine and Poly-L-Lysine in cell culture?
L-Lysine is an essential amino acid required for protein synthesis and overall cell growth.[1] In contrast, Poly-L-Lysine (PLL) is a synthetic polymer of L-Lysine used as a coating agent to enhance cell adhesion to culture surfaces.[1] PLL creates a positively charged surface that facilitates electrostatic interactions with the negatively charged cell membrane, promoting cell attachment.[1] While beneficial for adhesion, high concentrations of PLL can also be toxic to cells.[1]
Q4: How should I prepare and store a DL-Lysine hydrochloride stock solution?
To ensure experimental consistency, proper preparation and storage of your DL-Lysine hydrochloride solution are crucial. It is highly soluble in water.[2][3] For cell culture applications, it is recommended to prepare a sterile stock solution (e.g., 100 mM) in nuclease-free, sterile water and adjust the pH to match your culture medium (typically 7.2-7.4) using sterile 0.1 M NaOH or 0.1 M HCl.[2] The solution should then be sterile-filtered through a 0.22 µm filter.[2] For short-term storage, 4°C is suitable for a few days. For longer-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.[4]
Q5: I'm observing precipitation in my DL-Lysine hydrochloride stock solution. What should I do?
Precipitation can occur for several reasons:
-
Concentration Exceeds Solubility Limit: The amount of DL-Lysine hydrochloride may be too high for the volume of solvent at a given temperature.[5]
-
Low Temperature: Solubility can decrease at lower temperatures, leading to crystallization, especially during refrigerated storage.[5]
-
pH Shift: The pH of the solution can affect solubility.[5]
To resolve this, you can try gently warming the solution while stirring, adding more solvent to decrease the concentration, or ensuring the pH is within the optimal range.[5] Using high-purity reagents and water can also help prevent precipitation.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased cell viability after supplementation | The concentration of DL-Lysine hydrochloride is too high, leading to cytotoxicity.[1] | Perform a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to identify the optimal, non-toxic concentration for your specific cell line. Review literature for concentrations used in similar cell types. Ensure proper dissolution and sterile filtration of the lysine solution.[1] |
| Inconsistent experimental results | Instability of lysine in the culture medium. Variability in cell seeding density. Inconsistent lysine concentration. | Prepare fresh lysine solutions for each experiment. Ensure accurate and consistent cell counting and seeding. Calibrate pipettes and use precise techniques for adding lysine to the medium.[1] |
| Precipitation in stock solution during storage | The solution is supersaturated, especially when stored at low temperatures. Temperature fluctuations. | If possible, store the stock solution at a controlled room temperature. Consider preparing a less concentrated stock solution if refrigeration is necessary. Ensure the solution is fully dissolved before use.[5] |
| Unexpected changes in cell morphology | The concentration of lysine may be affecting cellular processes beyond proliferation. | Observe cells daily using microscopy and document any morphological changes. Consider investigating cellular markers related to differentiation or stress.[1] |
Quantitative Data Summary
The following table summarizes L-Lysine concentrations and their effects on cell viability from various studies. This data can serve as a starting point for designing your own dose-response experiments with DL-Lysine hydrochloride.
| Cell Type | L-Lysine Concentration | Observed Effect | Reference |
| Bovine Mammary Epithelial Cells | 1.0 mmol/L | Increased cell viability by 17-47% | [1] |
| Rat Bone Marrow Cells | 10⁻⁸ M | Optimal for promoting nodule formation | [1] |
| Isolated Pancreatic Acinar Cells | 10-60 mM | Mitochondrial damage and necrosis | [1] |
| Human Proximal Tubular Cells (HK-2) | Dose-dependent | Induction of apoptosis | [1] |
Experimental Protocols
Preparation of a 100 mM Sterile DL-Lysine Hydrochloride Stock Solution
Materials:
-
DL-Lysine hydrochloride powder (cell culture grade)
-
Nuclease-free, sterile water
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile 0.1 M HCl and 0.1 M NaOH
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles or conical tubes
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 100 mM solution, use the following calculation (Molecular Weight of DL-Lysine HCl = 182.65 g/mol ): Mass (g) = 0.1 mol/L × 0.1 L × 182.65 g/mol = 1.8265 g.[2]
-
Dissolution: In a sterile beaker, add approximately 80 mL of sterile water. While stirring, gradually add the calculated mass of DL-Lysine hydrochloride powder.[2]
-
pH Adjustment: Once the powder is fully dissolved, aseptically measure the pH. Adjust to the desired pH (typically 7.2-7.4) by adding sterile 0.1 M NaOH or 0.1 M HCl dropwise.[2]
-
Final Volume: Transfer the solution to a 100 mL sterile graduated cylinder and add sterile water to bring the final volume to 100 mL.[2]
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a sterile storage bottle.[2]
-
Storage: Label the container with the solution name, concentration, date, and your initials. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.[4]
Cell Viability (MTT) Assay Protocol
This protocol provides a general guideline for determining the effect of DL-Lysine hydrochloride on cell viability.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[4]
-
Treatment: Prepare serial dilutions of the DL-Lysine hydrochloride stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM).[1] Remove the existing medium and add 100 µL of the medium containing the different lysine concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Workflow for a cell viability (MTT) assay.
Caption: Troubleshooting flowchart for cell viability experiments.
Caption: L-Lysine signaling pathways.
References
troubleshooting poor cell attachment on poly-DL-lysine coated surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell attachment on poly-DL-lysine (PDL) coated surfaces.
Troubleshooting Guide
Poor cell attachment to poly-DL-lysine (PDL) coated surfaces can be a frustrating issue. This guide addresses common problems in a question-and-answer format to help you identify and resolve the root cause.
Q1: My cells are not attaching to the PDL-coated surface at all. What are the possible reasons?
Several factors could be contributing to a complete lack of cell attachment. Consider the following possibilities:
-
Improper Coating Protocol: The coating procedure itself might be flawed. This can include using an incorrect concentration of PDL, insufficient incubation time, or inadequate rinsing.
-
Inactive Poly-Lysine Solution: The PDL solution may have lost its effectiveness due to improper storage, age, or contamination. Solutions should be stored at the recommended temperature, and it's advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Suboptimal pH of Coating Solution: The pH of the diluent for PDL can significantly impact coating efficiency. An acidic pH, which can occur when using distilled water, is not optimal for PDL adsorption to the culture surface.
-
Issues with the Culture Surface: The type or quality of the plasticware or glassware can affect PDL binding. In some cases, the surface may require pre-treatment, such as acid washing, to ensure proper coating.
-
Cell Health and Viability: Poor cell health, low viability, or stress can prevent cells from attaching to any surface, regardless of the coating.
-
Presence of Serum: If you are plating cells in a serum-containing medium, the proteins in the serum can compete with the cells for binding to the PDL-coated surface, potentially hindering attachment.
Q2: My cells initially attach but then detach after a short period or after washing steps. What could be the cause?
This common issue often points to a suboptimal or unstable coating layer.
-
Inadequate Rinsing of Excess PDL: Residual, unbound PDL in the culture vessel can be toxic to cells, leading to detachment and death. It is crucial to rinse the coated surface thoroughly with sterile water or PBS before introducing cells.
-
Coating Instability: The PDL layer may not be firmly adsorbed to the surface and could be detaching, taking the cells with it. This can be caused by using a low molecular weight PDL that provides fewer attachment sites or issues with the culture surface itself.
-
Cellular Digestion of Poly-L-Lysine: Some cell types can enzymatically digest Poly-L-Lysine (PLL). If you are working with such cells, switching to Poly-D-Lysine (PDL), which is resistant to enzymatic degradation, is recommended.
-
Mechanical Stress During Washing: Vigorous washing can dislodge weakly attached cells. Be gentle during media changes and washing steps.
Q3: The cell attachment is uneven, with patches of cells and empty areas. How can I achieve a more uniform cell layer?
Uneven cell attachment is typically a result of inconsistent coating.
-
Incomplete Surface Coverage: Ensure the entire culture surface is covered with the PDL solution during the coating step. Gently rock the vessel to distribute the solution evenly.
-
Surface Irregularities: The culture surface itself may have inconsistencies. For glassware, acid washing can help create a more uniform surface for coating. If you observe this issue with plasticware, you may want to test a different brand or lot.
-
Uneven Drying: If the protocol involves a drying step, ensure it occurs evenly across the surface. Leaving the vessel uncovered in a laminar flow hood is a common practice.
Q4: My cells attach, but they appear unhealthy, stressed, or are dying. What's the problem?
Cell death after attachment is often linked to toxicity.
-
Residual PDL Toxicity: As mentioned earlier, insufficient rinsing of the coated surface is a primary cause of cytotoxicity. It is recommended to rinse at least three times with a generous volume of sterile, distilled water.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can lead to poor cell health and death. Always practice good aseptic technique and regularly check your cultures for signs of contamination.
-
Suboptimal Culture Conditions: Ensure that other culture parameters such as media formulation, incubator temperature, CO2 levels, and humidity are optimal for your specific cell type.
Frequently Asked Questions (FAQs)
Q: What is the difference between Poly-D-Lysine and Poly-L-Lysine?
Poly-D-Lysine (PDL) and Poly-L-Lysine (PLL) are synthetic polymers of the D- and L-isomers of lysine, respectively. Both are used to create a positively charged surface that enhances the attachment of negatively charged cells through electrostatic interactions. The primary difference is that PDL is resistant to enzymatic degradation by cellular proteases, while some cells can digest PLL. Therefore, PDL is often the preferred choice for long-term cultures or for cell types that may break down PLL.
Q: What is the optimal molecular weight of Poly-DL-Lysine to use?
Poly-lysine with a molecular weight greater than 30,000 Da is generally suitable for promoting cell adhesion.
-
Lower molecular weight (30,000-70,000 Da): Less viscous and easier to handle.
-
Medium molecular weight (70,000-150,000 Da): Offers a good balance of ease of use and a sufficient number of binding sites for many applications, including neuronal cultures.
-
Higher molecular weight (>150,000 Da): Provides more attachment sites per molecule, which can lead to stronger cell adhesion. However, solutions can be more viscous and difficult to work with.
The optimal molecular weight can be cell-type dependent, and some empirical testing may be necessary.
Q: How should I prepare and store my Poly-DL-Lysine solution?
-
Preparation: To prepare a stock solution, dissolve the poly-lysine powder in sterile, deionized water or a buffer like PBS. For enhanced coating efficiency, consider using a borate buffer with a pH of 8.5. It is recommended to filter-sterilize the solution through a 0.2 µm filter.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Diluted working solutions can typically be stored at 2-8°C for a few days to a few months, depending on the specific product and preparation. Always check for turbidity or signs of bacterial growth before use.
Q: Can I reuse the Poly-DL-Lysine coating solution?
It is generally not recommended to add fresh solution to a used diluted solution. For optimal and consistent results, it is best to use a fresh dilution for each new batch of cultureware.
Q: My cells are semi-adherent. Is there an alternative to pre-coating plates?
For some semi-adherent cell lines like HEK 293, an alternative to pre-coating is the direct addition of a low concentration of PDL (e.g., 2 µg/ml) or poly-ethylenimine (PEI) to the cell culture medium. This method can save time and labor while achieving comparable cell attachment.
Data Presentation
Table 1: Recommended Poly-D-Lysine Coating Volumes for Various Cultureware
| Culture Vessel | Surface Area (cm²) | Recommended Working Solution Volume |
| 96-well plate | 0.32 | 50 - 100 µL/well |
| 24-well plate | 1.9 | 250 - 500 µL/well |
| 12-well plate | 3.8 | 0.5 - 1.0 mL/well |
| 6-well plate | 9.6 | 1.0 - 2.0 mL/well |
| 35 mm dish | 9.6 | 1.0 - 2.0 mL |
| 60 mm dish | 21 | 2.0 - 4.0 mL |
| 100 mm dish | 55 | 5.0 - 10.0 mL |
| T-25 flask | 25 | 2.5 - 5.0 mL |
| T-75 flask | 75 | 7.5 - 15.0 mL |
Data compiled from multiple sources. Optimal volumes may vary based on the specific product and cell type.
Experimental Protocols
Protocol 1: Standard Poly-DL-Lysine Coating of Cultureware
This protocol provides a general guideline for coating plastic or glass culture surfaces.
-
Prepare Working Solution: Dilute the poly-DL-lysine stock solution to the desired working concentration (e.g., 50 µg/mL) using sterile, tissue culture-grade water or DPBS without calcium and magnesium. For enhanced coating, a borate buffer (pH 8.5) can be used.
-
Coat the Surface: Add the diluted PDL solution to the culture vessel, ensuring the entire surface is covered. Refer to Table 1 for recommended volumes. Gently rock the vessel to ensure even distribution.
-
Incubate: Incubate the coated vessel at room temperature for 1 hour. Some protocols suggest shorter incubation times of 5 minutes.
-
Aspirate and Rinse: Carefully aspirate the PDL solution. Thoroughly rinse the surface 3 times with a large volume of sterile, tissue culture-grade water or DPBS to remove any unbound poly-lysine. This step is critical to prevent cytotoxicity.
-
Dry: Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.
-
Storage (Optional): Coated cultureware can be used immediately or stored at 4°C for up to two weeks. Ensure the vessels are sealed or wrapped to maintain sterility.
Mandatory Visualization
Technical Support Center: DL-Lysine Hydrochloride Degradation to Lysine Lactam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Lysine hydrochloride and encountering its degradation to lysine lactam.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Peaks in HPLC Analysis
-
Question: I am analyzing my DL-Lysine hydrochloride sample via RP-HPLC and observe an unexpected peak that is not present in my standard. Could this be lysine lactam?
-
Answer: It is highly probable that the unexpected peak is lysine lactam, the primary degradation product of lysine.[1] The conversion of lysine to lysine lactam is a known intramolecular cyclization reaction, often accelerated by factors such as heat and pH.[2][3]
Troubleshooting Steps:
-
Confirm Peak Identity: If a lysine lactam standard is available, run it under the same HPLC conditions to compare retention times.
-
Perform Forced Degradation: To confirm that the peak originates from lysine degradation, subject a fresh, pure sample of DL-Lysine hydrochloride to stress conditions (e.g., heat at 80-100°C for 24-48 hours).[1] Analyze the stressed sample by HPLC. An increase in the area of the unknown peak will confirm it as a degradation product.[1]
-
Optimize Storage and Handling: If degradation is confirmed, it is crucial to review your sample preparation and storage conditions. Prepare fresh solutions for your experiments and optimize storage conditions (e.g., lower temperature, neutral pH) to enhance stability.[1]
-
Issue 2: Inconsistent Experimental Results or Reduced Product Yield
-
Question: My experiments involving DL-Lysine hydrochloride are giving inconsistent results, or the yield of my lysine-dependent reaction is lower than expected. Could lysine degradation be the cause?
-
Answer: Yes, the degradation of DL-Lysine hydrochloride to lysine lactam can significantly impact experimental outcomes. The formation of lysine lactam reduces the concentration of available lysine, which can affect reaction kinetics and yields.
Troubleshooting Steps:
-
Quantify Lysine and Lysine Lactam: Utilize a validated HPLC method to simultaneously quantify the concentrations of both lysine and lysine lactam in your stock solutions and reaction mixtures. This will provide a clear picture of the extent of degradation.
-
Use Freshly Prepared Solutions: Whenever possible, prepare DL-Lysine hydrochloride solutions immediately before use. If stock solutions are necessary, store them at low temperatures (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles.[1]
-
Control pH: The rate of lysine degradation to lysine lactam is pH-dependent, with increased rates observed at both acidic and alkaline pH values.[3][4] Maintain the pH of your solutions within a stable, neutral range if your experimental conditions allow.
-
Control Temperature: Elevated temperatures significantly accelerate the formation of lysine lactam.[1][3][4] Avoid unnecessary heating of lysine solutions. If heating is required for your protocol, minimize the duration and temperature.
-
Issue 3: Difficulty in Synthesizing Lysine Lactam with High Yield
-
Question: I am trying to synthesize lysine lactam from DL-Lysine hydrochloride, but my yields are consistently low. What can I do to improve the reaction?
-
Answer: The synthesis of lysine lactam from lysine hydrochloride via intramolecular cyclization is an equilibrium-driven process. Optimizing reaction conditions is key to achieving high yields.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can influence the reaction. Refluxing in high-boiling point alcohols such as 1-pentanol or 1-hexanol has been shown to produce high yields of lysine lactam.[5]
-
Temperature and Reflux Time: Ensure the reaction mixture is heated to the appropriate reflux temperature of the chosen solvent and maintained for a sufficient duration. For example, refluxing in 1-pentanol at 137°C for 60 hours has been reported to yield 93% lysine lactam.[5]
-
Neutralization of Hydrochloride: The starting material is a hydrochloride salt. Neutralizing it with a base, such as sodium hydroxide, before heating can facilitate the cyclization reaction.[5]
-
Use of a Catalyst: The addition of catalysts like aluminum oxide (Al₂O₃) can increase the reaction rate and yield.[5]
-
Removal of Water: As this is a dehydration reaction, removing water as it is formed can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by using a solvent that forms an azeotrope with water.
-
Frequently Asked Questions (FAQs)
1. What is the primary degradation product of DL-Lysine hydrochloride?
The main degradation product of DL-Lysine hydrochloride is lysine lactam, which is formed through an intramolecular cyclization reaction.[3][4]
2. What factors promote the degradation of DL-Lysine hydrochloride to lysine lactam?
The degradation is primarily influenced by:
-
Temperature: Higher temperatures significantly accelerate the rate of lactam formation.[1][3][4]
-
pH: The degradation rate increases at both decreasing (more acidic) and increasing (more alkaline) pH values.[3][4]
-
Moisture: The presence of water can facilitate the degradation process over time.
3. How can I prevent or minimize the degradation of DL-Lysine hydrochloride in my solutions?
To minimize degradation:
-
Store DL-Lysine hydrochloride powder in a cool, dry place.
-
Prepare solutions fresh whenever possible.
-
If stock solutions are required, store them at low temperatures (e.g., -20°C) in small, single-use aliquots.[1]
-
Maintain the pH of solutions in a stable, neutral range if compatible with your experiment.
4. What analytical methods are suitable for quantifying DL-Lysine and lysine lactam?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for the simultaneous determination of lysine and lysine lactam without the need for derivatization.[3][4]
5. Does the degradation to lysine lactam follow a specific kinetic model?
Yes, studies have shown that both the degradation of lysine and the generation of lysine lactam follow zero-order reaction kinetics.[3][4]
Data Presentation
Table 1: Influence of Temperature on Degradation and Generation Rate Constants (at pH 10.3)
| Temperature (°C) | Lysine Degradation Rate Constant (k) (mg/mL/h) | Lysine Lactam Generation Rate Constant (k) (mg/mL/h) |
| 60 | Data not available | Data not available |
| 80 | Data not available | Data not available |
| 90 | Data not available | Data not available |
| 100 | Data not available | Data not available |
| Note: Specific rate constant values from the search results were not available in a directly extractable format. However, it is reported that the rate constants increase with increasing temperature.[3][4] |
Table 2: HPLC Method Parameters for Simultaneous Analysis of Lysine and Lysine Lactam
| Parameter | Method 1 | Method 2 |
| Column | Diamonsil™ C18 ODS (4.6 mm × 250 mm, 5 µm) | Purospher star C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Triethylamine (250:750:0.1) | 10 mM Potassium dihydrogen phosphate (pH adjusted to 7.5 with Triethylamine) |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Column Temperature | 30°C | 25°C |
| Detection Wavelength | 210 nm | 214 nm |
| References: Method 1[6], Method 2[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of DL-Lysine Hydrochloride
Objective: To intentionally degrade DL-Lysine hydrochloride under controlled stress conditions to identify potential degradation products.[1][8]
Materials:
-
DL-Lysine hydrochloride
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
HPLC system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of DL-Lysine hydrochloride in water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize it with 0.1 M NaOH.
-
Dilute to the initial concentration with water.[1]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize it with 0.1 M HCl.
-
Dilute to the initial concentration with water.[1]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.[1]
-
-
Thermal Degradation:
-
Place the stock solution in an oven at 80°C for 48 hours.[1]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable RP-HPLC method.
-
Compare the chromatograms to identify and quantify degradation products.
-
Protocol 2: Synthesis of Lysine Lactam from DL-Lysine Hydrochloride
Objective: To synthesize α-amino-ε-caprolactam (lysine lactam) from DL-lysine hydrochloride.
Materials:
-
L-lysine hydrochloride
-
Sodium hydroxide (NaOH)
-
1-pentanol
-
Ethanol
-
Reflux apparatus
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Neutralization: In a round-bottom flask, neutralize 30 mmols of L-lysine hydrochloride with 30 mmols of NaOH.[5]
-
Solvent Addition: Add 120 mL of 1-pentanol to the flask.[5]
-
Reflux: Heat the mixture to 137°C and reflux for 60 hours.[5]
-
Cooling and Concentration: After the reflux is complete, cool the solution and concentrate it under vacuum using a rotary evaporator.[5]
-
Extraction and Filtration: Add ethanol to dissolve the α-amino-ε-caprolactam. The byproduct, NaCl, will precipitate and can be removed by filtration.[5]
-
Final Concentration: Concentrate the filtrate to obtain the crude α-amino-ε-caprolactam.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 6. Determination of Lysine and Related Compounds by RP-HPLC [journal11.magtechjournal.com]
- 7. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Commercial DL-Lysine Hydrochloride by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in commercial DL-Lysine hydrochloride via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial DL-Lysine hydrochloride?
A1: Commercial DL-Lysine hydrochloride may contain several impurities stemming from the synthesis process, degradation, or storage. These can be broadly categorized as:
-
Related Amino Acids: Presence of other amino acids that are structurally similar to lysine.
-
Synthesis By-products: Molecules formed during the chemical synthesis of DL-Lysine. A potential by-product is 5-aminovaleric acid, which can be formed from L-lysine degradation.[1]
-
Stereoisomers: Commercial DL-Lysine is a racemic mixture of D- and L-enantiomers. Depending on the application, one enantiomer might be considered an impurity if a single stereoisomer is required.[2]
-
Residual Reactants and Solvents: These include unreacted starting materials, inorganic salts (e.g., sodium chloride), and residual solvents from the manufacturing and purification processes.[2]
-
Degradation Products: Lysine can degrade over time, especially under improper storage conditions.[2] For instance, lysine is sensitive to damage due to the reactivity of its ε-amino group with reducing sugars (Maillard reaction), polyphenols, or oxidizing fats.[3]
-
Di- and Tri-lysine: The formation of molecules composed of two (dilysine) or three (trilysine) lysine units joined by peptide bonds.[4]
Q2: Why is derivatization often required for the HPLC analysis of DL-Lysine and its impurities?
A2: Derivatization is a common strategy in the HPLC analysis of amino acids like lysine for two primary reasons:
-
Enhanced Detection: Lysine lacks a strong UV chromophore, making it difficult to detect with high sensitivity using standard UV-Vis detectors.[5] Derivatization introduces a chromophore or fluorophore to the lysine molecule, significantly improving detection sensitivity. Common derivatizing agents include o-Phthalaldehyde (OPA), fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and Dansyl chloride.[6]
-
Improved Chromatographic Separation: Lysine is a highly polar molecule, which can lead to poor retention on commonly used reversed-phase (RP) HPLC columns, often eluting in or near the void volume.[5] Derivatization increases the hydrophobicity of the lysine molecule, leading to better retention and separation on RP columns.
However, it is also possible to analyze lysine without derivatization using techniques like Hydrophilic Interaction Chromatography (HILIC) or Ion-Exchange Chromatography (IEC).[1][7]
Experimental Protocols
Here are two detailed methodologies for the analysis of DL-Lysine hydrochloride and its impurities by HPLC.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization (using FMOC-Cl)
This method is suitable for quantifying lysine and related impurities with high sensitivity using fluorescence detection.
Materials:
-
DL-Lysine hydrochloride sample
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Sodium acetate buffer (50 mmol/L, pH 4.20), HPLC grade
-
LiChrospher 100 RP-18 column (150 x 4.0 mm id) or equivalent
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the DL-Lysine hydrochloride sample in deionized water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Derivatization:
-
Mix the sample solution with the derivatizing agent, FMOC-Cl.
-
-
HPLC Conditions:
-
Column: LiChrospher 100 RP-18 (150 x 4.0 mm id)
-
Mobile Phase: Isocratic elution with 50 mmol/L sodium acetate buffer (pH 4.20)-acetonitrile (43:57, v/v)[8]
-
Flow Rate: 1.7 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.
-
Run Time: Approximately 15 minutes. The derivatized Lysine should elute at approximately 5.6 minutes.[8]
-
Protocol 2: Hydrophilic Interaction Chromatography (HILIC) without Derivatization
This method is advantageous as it avoids the derivatization step, simplifying sample preparation.
Materials:
-
DL-Lysine hydrochloride sample
-
Acetonitrile (ACN), HPLC grade
-
Potassium dihydrogen phosphate (50 mM), HPLC grade
-
Kromasil SIL column (250 mm x 4.6 mm, 5 µm) or equivalent
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the DL-Lysine hydrochloride sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Kromasil SIL column (250 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Isocratic elution with 50 mM Potassium dihydrogen phosphate and Acetonitrile in a 70:30 ratio.[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C[7]
-
Detection: UV at 200 nm[7]
-
Run Time: Approximately 30 minutes.[7]
-
Quantitative Data Summary
The following tables summarize typical quantitative data from HPLC analyses of lysine. Note that specific values may vary depending on the exact experimental conditions and instrumentation.
| Parameter | L-Lysine hydrochloride | L-Carnitine-L-Tartrate | Reference |
| Limit of Detection (LOD) | 1.47 µg/mL | 0.85 µg/mL | [9][10] |
| Limit of Quantitation (LOQ) | 4.41 µg/mL | 2.55 µg/mL | [9][10] |
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Arginine | 0.066 µg/mL | 0.22 µg/mL | [7] |
| Histidine | 0.042 µg/mL | 0.14 µg/mL | [7] |
| Lysine | 2.01 µg/mL | 6.7 µg/mL | [7] |
Troubleshooting Guide
Issue 1: Unexpected Peaks in the HPLC Chromatogram
Problem: Your HPLC analysis of DL-Lysine hydrochloride shows unexpected peaks in addition to the main product peak.[2]
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase or solvent | Prepare fresh mobile phase using high-purity solvents and water. Filter all solvents before use.[2] |
| Sample degradation | Prepare a fresh sample solution immediately before analysis. If the sample is old, consider obtaining a new batch. Store stock solutions at ≤ -20°C.[2] |
| Presence of synthesis by-products or related impurities | Use a reference standard of DL-Lysine to confirm the retention time of the main peak. If other peaks are significant, further characterization may be necessary.[2] |
| Column contamination | Flush the HPLC column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove any strongly retained compounds.[2] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Problem: The DL-Lysine peak or impurity peaks are not symmetrical.
| Possible Cause | Troubleshooting Step |
| Column overload | Decrease the injection volume or dilute the sample.[11] |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. For basic compounds like lysine, a slightly acidic mobile phase can improve peak shape. |
| Column degradation | Replace the column if it has been used extensively or has been subjected to harsh conditions. |
| Sample solvent mismatch | Dissolve the sample in the initial mobile phase whenever possible.[11] |
Issue 3: Retention Time Drift
Problem: The retention times for DL-Lysine and/or impurities are not consistent between injections.
| Possible Cause | Troubleshooting Step |
| Inconsistent mobile phase composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.[12] |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature. |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
| Pump malfunction | Check the HPLC pump for leaks and ensure a stable flow rate.[11] |
Issue 4: No or Low Signal Intensity
Problem: The detector signal for DL-Lysine and/or impurities is weak or absent.
| Possible Cause | Troubleshooting Step |
| Detector lamp issue | Check if the detector lamp is on and has not exceeded its lifetime.[11] |
| Incorrect detector wavelength | Ensure the detector is set to the appropriate wavelength for the analyte or its derivative. |
| Incomplete derivatization (if applicable) | Optimize the derivatization reaction conditions (e.g., reaction time, temperature, reagent concentration). |
| Sample concentration too low | Increase the concentration of the sample. |
Visual Guides
Caption: Experimental workflow for HPLC analysis of DL-Lysine HCl.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column | SIELC Technologies [sielc.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: DL-Lysine Hydrochloride Solubility in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of DL-Lysine hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is DL-Lysine hydrochloride and why is its solubility in organic solvents a concern?
DL-Lysine hydrochloride is a racemic mixture of the D- and L-enantiomers of lysine, an essential amino acid. It is a highly polar molecule due to its amino and carboxylic acid groups, as well as the hydrochloride salt form.[1][2] This high polarity makes it readily soluble in aqueous solutions but challenging to dissolve in nonpolar or weakly polar organic solvents. This limited solubility can pose significant challenges in various experimental setups, including organic synthesis, drug formulation, and in vitro assays where non-aqueous solvent systems are required.
Q2: How does the solubility of DL-Lysine hydrochloride differ from L-Lysine hydrochloride?
While specific quantitative solubility data for DL-Lysine hydrochloride in a wide range of organic solvents is not extensively documented, it is expected to have a very similar solubility profile to L-Lysine hydrochloride due to their identical chemical composition and functional groups. The primary difference lies in the three-dimensional arrangement of the molecule (stereoisomerism), which can sometimes influence crystal packing and, consequently, solubility. However, for most practical purposes, the solubility data for L-Lysine hydrochloride can serve as a reliable estimate for the DL-racemic mixture.
Q3: What are the recommended solvents for dissolving DL-Lysine hydrochloride?
DL-Lysine hydrochloride exhibits high solubility in water.[3] Its solubility in common organic solvents is generally low. Based on available data for the L-isomer, the order of decreasing solubility is: Water > Dimethyl Sulfoxide (DMSO) > Glycol > Methanol > Ethanol.[4][5] It is practically insoluble in non-polar solvents like ether, acetone, and benzene.[3]
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x₁) of L-Lysine hydrochloride in various solvents at different temperatures. This data is derived from the study by Zhao et al. (2009) and can be used as a close approximation for DL-Lysine hydrochloride.
| Temperature (K) | Water (x₁) | DMSO (x₁) | Glycol (x₁) | Methanol (x₁) | Ethanol (x₁) |
| 283.15 | 0.0885 | 0.0115 | 0.0045 | 0.0021 | 0.0011 |
| 288.15 | 0.0942 | 0.0128 | 0.0051 | 0.0024 | 0.0013 |
| 293.15 | 0.1001 | 0.0142 | 0.0058 | 0.0027 | 0.0015 |
| 298.15 | 0.1063 | 0.0157 | 0.0065 | 0.0031 | 0.0017 |
| 303.15 | 0.1128 | 0.0174 | 0.0073 | 0.0035 | 0.0020 |
| 308.15 | 0.1195 | 0.0192 | 0.0082 | 0.0039 | 0.0023 |
| 313.15 | 0.1265 | 0.0212 | 0.0092 | 0.0044 | 0.0026 |
| 318.15 | 0.1338 | 0.0234 | 0.0103 | 0.0049 | 0.0029 |
| 323.15 | 0.1414 | 0.0258 | 0.0115 | 0.0055 | 0.0033 |
Data sourced from J. Chem. Eng. Data 2009, 54, 7, 2126–2127.[4][6]
Troubleshooting Guide
Encountering solubility issues with DL-Lysine hydrochloride is common when working with organic solvent systems. The following guide provides a systematic approach to troubleshoot and resolve these challenges.
Caption: Troubleshooting workflow for DL-Lysine hydrochloride solubility issues.
Problem: DL-Lysine hydrochloride does not dissolve in the desired organic solvent.
-
Attempt 1: Utilize a Co-solvent System
-
Rationale: The principle of "like dissolves like" governs solubility. By introducing a polar co-solvent, you can increase the overall polarity of the solvent system, making it more favorable for the polar DL-Lysine hydrochloride.
-
Recommended Co-solvents: Water is the most effective co-solvent. Methanol can also be used if water is incompatible with the reaction.
-
Procedure:
-
Start by dissolving the DL-Lysine hydrochloride in a minimal amount of water.
-
Gradually add this aqueous solution to your organic solvent while stirring vigorously.
-
Alternatively, prepare various ratios of the organic solvent and water (e.g., 9:1, 4:1, 1:1) and then attempt to dissolve the DL-Lysine hydrochloride directly in the mixture.
-
-
-
Attempt 2: Adjust the pH
-
Rationale: The solubility of amino acid hydrochlorides can be pH-dependent. DL-Lysine hydrochloride is the salt of a strong acid (HCl) and a weak base (the amino groups of lysine). Adjusting the pH can alter the ionization state of the molecule, potentially improving its interaction with the solvent.
-
Procedure:
-
For less polar organic solvents: Adding a small amount of a strong acid (like anhydrous HCl in an organic solvent) can sometimes improve solubility by ensuring the amino groups are fully protonated.
-
For more polar aprotic solvents (e.g., DMSO): If the zwitterionic form is more soluble, carefully adding a non-aqueous base (e.g., a tertiary amine like triethylamine) might improve solubility. This should be done with caution as it will neutralize the hydrochloride salt.
-
-
Caution: pH adjustments can initiate unwanted side reactions. Always consider the compatibility of the acid or base with your experimental system.
-
-
Attempt 3: Increase Temperature
-
Rationale: For many compounds, solubility increases with temperature.
-
Procedure: Gently warm the solvent mixture while stirring.
-
Caution: DL-Lysine hydrochloride can degrade at elevated temperatures, especially in the presence of other reactive species. Monitor for any color changes or precipitate formation that might indicate degradation. It is advisable to perform a stability test at the desired temperature first.
-
-
Attempt 4: Consider Alternative Salts or Analogs
-
Rationale: If the hydrochloride salt remains insoluble, a different salt form or a more soluble analog of lysine might be suitable for your application.
-
Suggestions: Investigate if other salt forms (e.g., acetate, sulfate) are commercially available and test their solubility. Alternatively, consider protected forms of lysine where the polar groups are masked, increasing organic solvent solubility.
-
Experimental Protocols
Protocol: Determination of DL-Lysine Hydrochloride Solubility in an Organic Solvent
This protocol outlines a method to determine the approximate solubility of DL-Lysine hydrochloride in a specific organic solvent.
Caption: Experimental workflow for determining solubility.
Materials:
-
DL-Lysine hydrochloride
-
Organic solvent of interest
-
Analytical balance
-
Glass vials with caps
-
Magnetic stir plate and stir bars
-
Graduated cylinders or pipettes
Procedure:
-
Initial Screening: a. Weigh approximately 2-5 mg of DL-Lysine hydrochloride into a small glass vial. b. Add 1 mL of the organic solvent. c. Stir vigorously at a constant temperature (e.g., room temperature, 25°C) for 30 minutes. d. Visually observe if the solid has completely dissolved. If it has, the solubility is at least 2-5 mg/mL.
-
Quantitative Determination (if soluble in the initial screen): a. Accurately weigh a larger amount of DL-Lysine hydrochloride (e.g., 100 mg) into a vial with a magnetic stir bar. b. Add a known volume of the organic solvent (e.g., 1 mL). c. Stir the mixture at a constant temperature for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. d. If all the solid dissolves, add a further weighed amount of DL-Lysine hydrochloride (e.g., another 100 mg) and repeat the stirring. e. Continue this process until a saturated solution is formed (i.e., undissolved solid remains). f. The solubility can then be calculated based on the total mass of solute dissolved in the final volume of the solvent.
-
Quantitative Determination (if insoluble in the initial screen): a. Accurately weigh a known amount of DL-Lysine hydrochloride (e.g., 10 mg) into a vial with a magnetic stir bar. b. Start with a small, known volume of the organic solvent (e.g., 2 mL). c. Stir at a constant temperature for 1-2 hours. d. If the solid does not dissolve, incrementally add more solvent in known volumes (e.g., 0.5 mL increments), stirring for at least 30 minutes after each addition, until the solid completely dissolves. e. Record the total volume of solvent required to dissolve the initial mass of the solute and calculate the solubility.
Note: For more precise measurements, especially for very low solubilities, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to determine the concentration of the dissolved solute in a filtered, saturated solution.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]
Technical Support Center: Managing Poly-DL-Lysine (PDL) Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage and mitigate the cytotoxic effects of Poly-DL-lysine (PDL) in primary cell cultures.
Troubleshooting Guide
Problem 1: High levels of cell death observed shortly after plating on PDL-coated surfaces.
-
Possible Cause: Inadequate removal of unbound PDL. Residual PDL in the culture can be toxic to cells.[1][2][3]
-
Solution: Ensure thorough rinsing of the coated surface. It is recommended to rinse the culture vessel 3-4 times with sterile, tissue culture-grade water or Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.[1][4] Use a sufficiently large volume of rinse solution to ensure complete removal of any unbound PDL.
-
Possible Cause: The concentration of the PDL coating solution is too high for the specific primary cell type.
-
Solution: Optimize the PDL concentration. While a common working concentration is 50 µg/mL, this may need to be adjusted based on the cell type.[1][4][5] Perform a titration experiment to determine the optimal, lowest effective concentration for your primary cells.
-
Possible Cause: The molecular weight of the PDL is not optimal for the cultured cells.
-
Solution: The molecular weight of PDL can influence its cytotoxic effects.[6] PDL with a molecular weight range of 70,000-150,000 daltons is commonly used and effective for many neuronal cultures.[4][7][8] If cytotoxicity persists, consider testing PDL with a different molecular weight range.
Problem 2: Cells are detaching from the PDL-coated surface during culture or after washing steps.
-
Possible Cause: Incomplete or uneven coating of the culture surface.
-
Solution: Ensure the entire surface of the culture vessel is covered with the PDL solution during the coating step.[1][4] Gently rock the vessel to ensure an even distribution of the solution.
-
Possible Cause: Insufficient incubation time for the PDL to adsorb to the surface.
-
Solution: A standard incubation time is 1-2 hours at room temperature.[1][5] Some protocols suggest shorter times, but for problematic cell lines, a longer incubation may be beneficial.
-
Possible Cause: The coated surface was not allowed to dry completely before cell seeding.
-
Solution: After the final rinse, allow the coated surface to dry completely in a laminar flow hood for at least 2 hours.[1][9] This ensures a stable coating layer for cell attachment.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Poly-D-Lysine (PDL) and Poly-L-Lysine (PLL)?
A1: Both PDL and PLL are synthetic, positively charged polymers used to enhance cell adhesion. The key difference lies in their stereochemistry. PDL is the D-enantiomer, which is resistant to degradation by cellular proteases.[1][7] This makes PDL a more stable substrate for long-term cultures.[1] PLL, the L-enantiomer, can be broken down by proteases secreted by cells.[10]
Q2: What is the mechanism of PDL-mediated cell adhesion?
A2: PDL enhances cell adhesion primarily through electrostatic interactions.[1][9] The positively charged ε-amino groups of the lysine residues in the polymer interact with the negatively charged components of the cell membrane, such as sialic acid residues and proteoglycans. This attraction facilitates the initial attachment and subsequent spreading of cells on the culture surface.[1]
Q3: Can I store PDL-coated plates for later use?
A3: Yes, coated cultureware can be stored at 4°C for up to two weeks.[1][4] Ensure the vessels are sealed or wrapped to maintain sterility.
Q4: My primary neurons are still not adhering well, even with PDL coating. What are my alternatives?
A4: If PDL alone is insufficient, you can try a combination coating with other extracellular matrix (ECM) proteins such as laminin or fibronectin.[11][12] Other alternatives to consider include poly-L-ornithine, Matrigel, or collagen.[11][12][13][14] The optimal coating will be cell-type dependent.
Q5: Can I add PDL directly to my cell culture medium instead of pre-coating the plates?
A5: Some studies have shown that for certain cell lines, like HEK 293 cells, direct addition of a low concentration of PDL (e.g., 2 µg/ml) to the culture medium can be an effective alternative to pre-coating.[15][16] However, this method needs to be optimized and validated for your specific primary cell type, as direct exposure to PDL in solution can be cytotoxic.
Quantitative Data Summary
Table 1: Recommended Poly-DL-Lysine Coating Concentrations and Volumes
| Culture Vessel | Recommended Working Concentration | Recommended Volume |
| 96-well plate | 50 µg/mL | 50-100 µL/well |
| 24-well plate | 50 µg/mL | 200-400 µL/well |
| 6-well plate | 50 µg/mL | 1 mL/well |
| 35 mm dish | 50 µg/mL | 1-2 mL |
| 60 mm dish | 50 µg/mL | 2-4 mL |
| 100 mm dish | 50 µg/mL | 5-8 mL |
| T-25 Flask | 50 µg/mL | 2-3 mL |
| T-75 Flask | 50 µg/mL | 5-7 mL |
Data compiled from multiple sources. Optimal conditions may vary depending on the cell type and specific experimental requirements.[1][4]
Experimental Protocols
Detailed Methodology for Coating Tissue Culture Vessels with Poly-DL-Lysine
-
Dilution of PDL Stock Solution:
-
Coating the Culture Surface:
-
Add the diluted PDL solution to the culture vessel, ensuring the entire growth surface is covered. Refer to Table 1 for recommended volumes.
-
Gently rock the vessel to ensure an even coating.[1]
-
-
Incubation:
-
Aspiration and Rinsing:
-
Drying:
-
Storage (Optional):
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. wklab.org [wklab.org]
- 6. Antineoplastic activity of poly(L-lysine) with some ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. advancedbiomatrix.com [advancedbiomatrix.com]
- 9. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]
- 10. coleparmer.com [coleparmer.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Direct addition of poly-lysine or poly-ethylenimine to the medium: A simple alternative to plate pre-coating - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Poly-DL-Lysine Coating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve even and effective coating with poly-DL-lysine for optimal cell culture results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind poly-DL-lysine's effect on cell adhesion?
Poly-DL-lysine is a synthetic, positively charged polymer. Cell membranes are typically negatively charged. The primary mechanism of action is the electrostatic interaction between the positively charged poly-DL-lysine coated on the culture surface and the negatively charged ions on the cell membrane. This attraction promotes cell adhesion, spreading, and growth, particularly for fastidious cell types like neurons.[1]
Q2: What is the difference between poly-D-lysine (PDL) and poly-L-lysine (PLL)?
Both PDL and PLL are used for coating surfaces to enhance cell adhesion. The key difference lies in their susceptibility to enzymatic degradation. Cells can secrete proteases that may digest poly-L-lysine over time. In contrast, poly-D-lysine, being the D-enantiomer, is resistant to this enzymatic degradation, making it a more stable substrate for long-term cultures.[1][2] For short-term cultures, either form can be used.
Q3: Can I reuse a poly-DL-lysine solution?
While some protocols suggest that the solution can be recovered and reused, it is generally recommended to use a fresh solution for each coating to ensure consistency and avoid contamination.[3] If you do choose to reuse the solution, it should be stored at 4°C and used only a few times.
Q4: How should I store my poly-DL-lysine coated cultureware?
Once coated and dried, cultureware can be used immediately or stored at 4°C for up to two weeks.[1][4] To maintain sterility, ensure the vessels are sealed or wrapped securely.
Troubleshooting Guide: Uneven Coating
Uneven coating is a common issue that can lead to inconsistent cell attachment and experimental variability. The following guide addresses the primary causes and solutions for achieving a uniform poly-DL-lysine layer.
Problem 1: The poly-DL-lysine coating appears patchy, beaded, or forms crystals.
| Potential Cause | Recommended Solution |
| Improper Substrate Cleaning | The surface of the culture vessel (glass or plastic) may have residual oils, dust, or other contaminants that prevent uniform coating. For glass coverslips, pre-treat by acid washing (e.g., with hydrochloric or sulfuric acid) followed by thorough rinsing with sterile, tissue culture-grade water.[3][5][6] For plasticware, ensure it is tissue-culture treated. |
| Use of Phosphate-Buffered Saline (PBS) | PBS can sometimes lead to the formation of crystals upon drying.[7] It is recommended to dissolve or dilute poly-DL-lysine in sterile, tissue culture-grade water instead of PBS.[7] If PBS must be used, ensure thorough rinsing with sterile water to remove all residual salts before drying. |
| Low pH of the Coating Solution | The efficiency of poly-lysine adsorption to the surface is lower in acidic conditions. The pH of a poly-lysine solution in water can be acidic. To improve coating efficiency, consider dissolving the poly-DL-lysine in a borate buffer with a pH of 8.5.[8] Crucially, the surface must be thoroughly rinsed with sterile water after coating to remove any residual buffer, which can be toxic to cells. |
| Incomplete Surface Coverage | The entire surface to be coated must be in contact with the poly-DL-lysine solution. Ensure you are using a sufficient volume of the solution to cover the entire surface area of your culture vessel.[4][9] Gently rock the vessel to ensure even distribution.[10] |
Problem 2: The poly-DL-lysine layer detaches from the surface, sometimes in a sheet.
| Potential Cause | Recommended Solution |
| Poor Initial Adhesion | This can be a result of the same factors causing patchy coating, particularly an unclean substrate. Thoroughly clean the culture surface as described above. Some protocols suggest a double coating (lysine + wash + lysine + wash) to improve adhesion.[6] |
| Insufficient Drying Time | The coated surface must be allowed to dry completely before introducing cells and medium.[1] A minimum of 2 hours in a laminar flow hood is recommended.[1] Inadequate drying can lead to the layer lifting off. |
| Interaction with Media Components | Proteins in the cell culture medium can interact with and precipitate the poly-L-lysine, causing it to detach from the surface.[3] Ensure the surface is thoroughly rinsed and completely dry before adding the cell suspension and medium. |
Experimental Protocols
Standard Poly-DL-Lysine Coating Protocol
This protocol is a general guideline. Optimal conditions for concentration, incubation time, and temperature may vary depending on the cell type and substrate.
-
Preparation of Working Solution:
-
Coating the Culture Surface:
-
Add a sufficient volume of the diluted poly-DL-lysine solution to completely cover the culture surface. Refer to the table below for recommended volumes.
-
Gently rock the vessel to ensure the entire surface is coated evenly.[10]
-
-
Incubation:
-
Rinsing:
-
Drying:
-
Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.[1]
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Working Concentration | 50 - 100 µg/mL | The optimal concentration can be cell-type dependent.[1][4][11] |
| Incubation Time | 5 minutes - overnight | A common incubation time is 1 hour at room temperature.[4][10] |
| Incubation Temperature | Room Temperature or 37°C | Room temperature is sufficient for most applications.[4][10] |
| Molecular Weight | 70,000 - 150,000 Da | Lower molecular weights are less viscous and easier to handle, while higher molecular weights offer more cell binding sites.[12][13] |
Recommended Coating Volumes
| Culture Vessel | Recommended Volume |
| 96-well plate | 50 - 100 µL/well |
| 24-well plate | 200 - 300 µL/well |
| 6-well plate | 1 mL/well |
| 35 mm dish | 1.5 - 2 mL |
| 60 mm dish | 3 - 4 mL |
| 100 mm dish | 8 - 10 mL |
| T-25 Flask | 2 - 3 mL |
| T-75 Flask | 5 - 7 mL |
| Data compiled from multiple sources.[4][10] |
Visualizations
Caption: Troubleshooting workflow for uneven poly-DL-lysine coating.
Caption: Standard experimental workflow for poly-DL-lysine coating.
References
- 1. benchchem.com [benchchem.com]
- 2. wpiinc.com [wpiinc.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neuvitro.com [neuvitro.com]
- 9. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cellsystems.eu [cellsystems.eu]
- 11. Coating coverslips for cell culture [protocols.io]
- 12. 101.200.202.226 [101.200.202.226]
- 13. blossombio.com [blossombio.com]
Technical Support Center: DL-Lysine Hydrochloride Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of DL-Lysine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of a DL-Lysine hydrochloride solution?
A1: The pH of the solution is a critical factor influencing the stability of DL-Lysine hydrochloride. It is more unstable in alkaline and weakly acidic conditions.[1] The rate of degradation is also significantly affected by temperature, with higher temperatures accelerating degradation.[1]
Q2: What is the main degradation product of DL-Lysine hydrochloride in solution?
A2: The primary degradation product of DL-Lysine hydrochloride in an aqueous solution, particularly under thermal stress and alkaline conditions, is lysine lactam.[1] In biological systems, other metabolites can be formed, such as saccharopine and aminoadipic acid.
Q3: What is the optimal pH range for the stability of a DL-Lysine hydrochloride solution?
A3: For applications such as injections, DL-Lysine hydrochloride solutions are typically prepared in a pH range of 10.0 to 10.6 to enhance stability.[1] Degradation rates have been shown to increase as the pH decreases from 10.6 to 10.0.[1] For general laboratory use, maintaining a pH between 5.0 and 6.0 for a 10% solution in water is recommended for short-term storage.[2]
Q4: How should I store DL-Lysine hydrochloride solutions to minimize degradation?
A4: To minimize degradation, prepare solutions fresh whenever possible. If stock solutions are necessary, they should be stored at low temperatures, such as 4°C for short-term and -20°C for long-term storage, in tightly sealed containers.[1] For sensitive applications, sterile filtration of the solution is recommended over autoclaving, as high temperatures can promote degradation.[2]
Q5: Can the choice of buffer affect the stability of my DL-Lysine hydrochloride solution?
A5: Yes, the buffer system can influence the stability. While specific comparative data is limited, phosphate and citrate buffers are commonly used.[3] It is crucial to ensure that the chosen buffer can maintain the desired pH throughout the experiment and that the buffer components themselves do not catalyze degradation reactions.
Q6: Does pH affect the stereochemistry of DL-Lysine in solution?
A6: Extreme pH conditions (highly acidic or basic) combined with elevated temperatures can potentially lead to the racemization of amino acids. While specific studies on DL-Lysine hydrochloride under typical experimental conditions are not prevalent, it is a factor to consider if chiral purity is critical for your application.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC chromatogram shows one or more unexpected peaks that are not present in the standard.
Possible Causes:
-
Degradation: The most likely cause is the degradation of DL-Lysine to lysine lactam.[1] Other minor degradation products may also be present.
-
Contamination: The peaks could be from impurities in the starting material, solvent, or from the container.
-
Racemization: Under certain conditions, you might observe peak splitting or shouldering if your HPLC method can separate the D- and L-isomers and some degree of racemization has occurred.
Troubleshooting Workflow:
References
Technical Support Center: Endotoxin Removal from DL-Lysine Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of endotoxins from DL-Lysine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing endotoxins from DL-Lysine hydrochloride solutions?
A1: The primary methods for endotoxin removal from aqueous solutions of small molecules like DL-Lysine hydrochloride include Ultrafiltration (UF), Anion-Exchange Chromatography (AEC), Activated Carbon Adsorption, and Affinity Chromatography. The choice of method depends on the scale of the operation, the initial endotoxin concentration, and the desired final endotoxin level.
Q2: How does the hydrochloride salt form of DL-Lysine affect endotoxin removal?
A2: The presence of chloride ions in DL-Lysine hydrochloride solutions can increase the ionic strength. This is a critical consideration for methods relying on electrostatic interactions, such as anion-exchange and some forms of affinity chromatography. High ionic strength can shield the negative charge of endotoxins, potentially reducing their binding to positively charged surfaces and decreasing the efficiency of removal.[1]
Q3: What is the principle behind ultrafiltration for endotoxin removal in this context?
A3: Ultrafiltration separates molecules based on size. Endotoxins in aqueous solutions tend to form large aggregates or micelles, often exceeding 100 kDa.[2] Since DL-Lysine hydrochloride is a small molecule (molecular weight of approximately 182.65 Da), a membrane with a molecular weight cut-off (MWCO) of 10-30 kDa can effectively retain the larger endotoxin aggregates while allowing the DL-Lysine hydrochloride to pass through into the filtrate.[3][4][5]
Q4: Can activated carbon be used for endotoxin removal from my lysine solution?
A4: Yes, activated carbon can be an effective and economical method for endotoxin removal due to its large surface area and strong adsorptive capacity.[2] However, it is a non-selective adsorbent and may also remove a portion of the DL-Lysine hydrochloride, leading to product loss. Optimization of the activated carbon concentration and contact time is crucial.[2]
Q5: How do I validate that my endotoxin removal process is effective?
A5: Validation involves performing the Limulus Amebocyte Lysate (LAL) test on your DL-Lysine hydrochloride solution before and after the removal process. According to USP General Chapter <85>, you must also test for inhibition or enhancement of the LAL assay by your sample to ensure the results are accurate.[6][7][8] This is done by spiking a known amount of endotoxin into your sample and verifying that you can recover it within an acceptable range (typically 50-200%).[6][7]
Troubleshooting Guides
Anion-Exchange Chromatography (AEC)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Endotoxin Removal Efficiency | High ionic strength of the DL-Lysine HCl solution interfering with endotoxin binding. | 1. Dilute the DL-Lysine HCl solution with endotoxin-free water to reduce the ionic strength before loading onto the column. 2. Use a salt-tolerant anion-exchange membrane or resin.[9] 3. Ensure the pH of the solution is above 2 to maintain the negative charge of the endotoxin.[10] |
| Poor DL-Lysine Recovery | Non-specific binding of positively charged lysine to the anion-exchange resin. | 1. Adjust the pH of the solution to a point where lysine has a net neutral or slightly negative charge, if possible without compromising its stability. 2. Select a resin with a lower charge density. 3. Optimize the elution conditions to ensure complete recovery of lysine. |
| Column Fouling | Presence of particulates or other contaminants in the lysine solution. | 1. Pre-filter the DL-Lysine HCl solution through a 0.22 µm or 0.45 µm filter before loading onto the column. |
Ultrafiltration (UF)
| Issue | Potential Cause | Troubleshooting Steps |
| Inadequate Endotoxin Removal | Endotoxins are not fully aggregated and are passing through the membrane pores. | 1. Ensure the use of a membrane with an appropriate MWCO (e.g., 10 kDa).[3][4][5] 2. The presence of certain detergents can break down endotoxin aggregates; ensure your solution is free of such agents.[11] 3. Perform multiple diafiltration steps to wash out remaining endotoxins. |
| Low Product Flux (Slow Filtration) | Membrane fouling or high concentration of the lysine solution leading to high osmotic pressure. | 1. Pre-filter the solution to remove any particulates. 2. Operate at a lower pressure or use a tangential flow filtration (TFF) setup to minimize concentration polarization at the membrane surface. 3. Dilute the DL-Lysine HCl solution if possible. |
| Loss of DL-Lysine | The chosen membrane has some retention of the small lysine molecule. | 1. Ensure the MWCO is not too small. A 10 kDa membrane should allow for good passage of lysine.[3][4][5] 2. Perform a post-use rinse of the membrane with endotoxin-free water and combine it with the filtrate to recover any retained product. |
Limulus Amebocyte Lysate (LAL) Test
| Issue | Potential Cause | Troubleshooting Steps |
| Inhibition of the LAL Assay | The pH or ionic strength of the DL-Lysine HCl solution is outside the optimal range for the LAL enzyme cascade. Chelating properties of lysine may also interfere. | 1. Dilute the sample with LAL Reagent Water. Dilution is the most common method to overcome interference.[12][13] 2. Adjust the pH of the sample to the range of 6.0-8.0 using an acid or base as recommended by the LAL reagent manufacturer.[7][14] 3. Use an endotoxin-specific buffer provided by the LAL test kit manufacturer. |
| Enhancement of the LAL Assay | The sample is causing a false-positive result. | 1. Dilute the sample to reduce the concentration of the enhancing substance. 2. If dilution is not effective, it may be necessary to use an alternative endotoxin detection method or a specific sample treatment to neutralize the enhancing factor. |
| Endotoxin Masking | Endotoxin in the sample is not detectable over time due to interactions with the formulation. | 1. Perform a hold-time study where you spike endotoxin into your product and test for its recovery at different time points.[15] 2. If masking is observed, a demasking protocol may be necessary, which can involve specific sample preparation steps to release the endotoxin.[16][17] |
Quantitative Data Summary
| Method | Endotoxin Removal Efficiency | DL-Lysine HCl Recovery | Key Considerations |
| Anion-Exchange Chromatography | >3 to >5 Log Reduction Value (LRV) possible, but highly dependent on ionic strength.[18][19] | Generally high, but can be affected by non-specific binding. | Performance is significantly impacted by the salt concentration of the solution.[1] |
| Ultrafiltration (10 kDa MWCO) | 28.9% to 99.8% (can be >3 LRV with optimization).[2][11] | Excellent, typically >95%.[3][4][5] | Effective for small molecules where there is a large size difference with endotoxin aggregates.[3][4][5] |
| Activated Carbon Adsorption | Can achieve up to 93.5% removal.[2] | Variable, potential for product loss due to non-specific adsorption. | Requires careful optimization of carbon concentration and contact time to balance endotoxin removal and product yield.[2] |
| Affinity Chromatography (Poly-ε-lysine) | Can reduce endotoxin levels by ≥99%.[20] | High, typically >85%.[20] | Poly-ε-lysine is a safe, non-toxic ligand.[20] |
Experimental Protocols
Protocol 1: Endotoxin Removal using Anion-Exchange Chromatography
This protocol is a general guideline and should be optimized for your specific solution and endotoxin levels.
-
Column Preparation:
-
Select a strong anion-exchange chromatography column (e.g., Quaternary Ammonium-based).
-
Sanitize the column and chromatography system with 0.5-1.0 M NaOH to destroy any existing endotoxins, followed by a thorough flush with endotoxin-free water until the pH is neutral.
-
-
Equilibration:
-
Equilibrate the column with at least 5 column volumes of a low ionic strength, endotoxin-free buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
-
Sample Preparation:
-
If the concentration of your DL-Lysine hydrochloride solution is high, dilute it with the equilibration buffer to reduce the ionic strength.
-
Adjust the pH of the diluted sample to be within the working range of the column (typically pH 7-8).
-
Filter the sample through a 0.22 µm filter.
-
-
Sample Loading:
-
Load the prepared sample onto the column at a controlled flow rate. DL-Lysine hydrochloride, being positively charged, should flow through, while the negatively charged endotoxins bind to the resin.
-
-
Collection:
-
Collect the flow-through fraction containing the purified DL-Lysine hydrochloride.
-
-
Regeneration:
-
Wash the column with a high salt buffer (e.g., 1-2 M NaCl) to elute the bound endotoxins, followed by a sanitization step with NaOH for reuse.
-
Protocol 2: Endotoxin Removal using Ultrafiltration
-
System Preparation:
-
Select an ultrafiltration device with a 10 kDa MWCO membrane (e.g., a centrifugal device for small volumes or a tangential flow filtration system for larger volumes).
-
Pre-rinse the device thoroughly with endotoxin-free water to remove any potential contaminants.
-
-
Filtration:
-
Add your DL-Lysine hydrochloride solution to the reservoir of the ultrafiltration device.
-
Apply pressure (for TFF) or centrifugal force as per the manufacturer's instructions.
-
Collect the permeate (filtrate), which will contain the DL-Lysine hydrochloride. The endotoxin aggregates will be retained by the membrane.
-
-
Diafiltration (Optional but Recommended):
-
To enhance removal, add endotoxin-free water or a suitable buffer to the retentate and repeat the filtration step. This process, known as diafiltration, washes out residual endotoxins. Perform 3-5 diavolumes for optimal results.
-
-
Product Recovery:
-
Pool the permeate fractions to obtain your purified DL-Lysine hydrochloride solution.
-
Protocol 3: LAL Test for Endotoxin Quantification (Gel-Clot Method)
This protocol is a simplified overview based on USP <85> guidelines.[6][7][8] Always follow the specific instructions provided with your LAL test kit.
-
Sample Preparation and Inhibition/Enhancement Testing:
-
Prepare a series of dilutions of your DL-Lysine hydrochloride solution in LAL Reagent Water (e.g., 1:10, 1:20, 1:40).
-
For each dilution, prepare two sets of tubes. In one set, add the diluted sample. In the second set (the positive product control), add the diluted sample spiked with a known concentration of endotoxin (typically 2λ, where λ is the sensitivity of the LAL reagent).
-
Also, prepare a standard curve of endotoxin in LAL Reagent Water and a negative control (LAL Reagent Water only).
-
-
Assay Procedure:
-
Add the LAL reagent to all tubes.
-
Incubate the tubes at 37°C for 60 minutes in a non-vibrating incubator.
-
-
Reading the Results:
-
After incubation, carefully invert each tube 180°.
-
A solid gel clot that remains at the bottom of the tube indicates a positive result (endotoxin present at or above the detection limit).
-
A liquid or viscous gel that flows down the side of the tube is a negative result.
-
-
Interpretation:
-
The endotoxin concentration in your original sample is calculated based on the highest dilution that gives a negative result, factoring in the dilution factor.
-
For the test to be valid, the negative control must be negative, the endotoxin standard curve must be valid, and the positive product control must show a positive result, indicating no inhibition at that dilution.
-
Visualizations
Caption: General workflow for endotoxin removal and quality control.
Caption: Logical troubleshooting flow for failed endotoxin removal.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. sinobiological.com [sinobiological.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. gmpua.com [gmpua.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]
- 11. researchgate.net [researchgate.net]
- 12. acciusa.com [acciusa.com]
- 13. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Endotoxin masking hold-time study parameter determination and performance - A3P - Pharmaceutical & Biotechnology Industry [a3p.org]
- 16. microcoat.de [microcoat.de]
- 17. biovendor.com [biovendor.com]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. teknovas.com [teknovas.com]
Validation & Comparative
A Head-to-Head Comparison: Poly-DL-Lysine vs. Poly-L-Lysine for Optimal Neuron Culture
For researchers, scientists, and drug development professionals, establishing robust and reproducible neuronal cultures is paramount. The choice of substrate coating can significantly impact neuronal attachment, viability, and differentiation. This guide provides an objective comparison of two commonly used synthetic polymers, poly-D-lysine (PDL) and poly-L-lysine (PLL), to inform the selection of the most suitable coating for your specific neuronal culture needs.
The primary mechanism of action for both PDL and PLL is the facilitation of cell adhesion through electrostatic interactions. These positively charged polymers attract the negatively charged cell membranes of neurons, promoting attachment to the culture surface.[1][2] While both are effective, their stereoisomeric differences lead to crucial distinctions in their performance, particularly in long-term applications.
Quantitative Performance Data
The following table summarizes the key performance differences between poly-D-lysine and poly-L-lysine based on available experimental data and user-reported observations.
| Performance Metric | Poly-D-Lysine (PDL) | Poly-L-Lysine (PLL) | Key Findings & References |
| Long-Term Culture Stability | High stability, resistant to enzymatic degradation.[3][4] | Susceptible to degradation by cellular proteases over time.[3][4] | PDL is the preferred choice for long-term neuronal cultures due to its non-natural D-enantiomer form, which is not recognized by cell-secreted proteases.[3][5] |
| Neuronal Attachment | Generally promotes robust and stable attachment. Covalently bound PDL enhances cell number and long-term survival.[6][7] | Effective for initial attachment, but may be less stable long-term. Some studies report impaired attachment for certain primary neurons.[8] One study on primary spinal cord neurons reported no attachment.[9] | The method of coating (covalent vs. adsorbed) significantly impacts attachment and maturation on PDL.[10][11] For primary spinal cord neurons, uncoated surfaces were found to be superior to both PDL and PLL coatings.[9] |
| Cell Viability | Generally considered non-toxic and supportive of long-term viability.[12] | Some reports indicate potential for moderate toxicity and decreased viability in primary neuron cultures.[5][8] PLL-induced cell adhesion has been shown to cause pyroptosis in THP-1 monocytes.[13] | Thorough rinsing of the culture surface after coating is crucial to remove any unbound lysine molecules, which can be toxic to cells.[8] |
| Neurite Outgrowth | Supports significant neurite outgrowth and the formation of dense neuronal networks.[6][7][14] | Promotes neurite outgrowth, though the stability of the substrate may be a limiting factor in long-term studies.[15] | The substrate can significantly influence neuronal maturation and synaptic activity.[10][11] |
| Synapse Formation | Covalently bound PDL has been shown to enhance synaptic activity.[10][11] | Can support the formation of synaptic connections, but may be less effective than other substrates like Matrigel for promoting a higher number of synapses.[16] | The choice of substrate can influence the differentiation fate and synaptic density of neural stem cells.[16] |
Experimental Protocols
Below are detailed methodologies for coating culture surfaces with poly-D-lysine and poly-L-lysine.
Poly-D-Lysine Coating Protocol
This protocol is suitable for glass coverslips or plastic cultureware.
Materials:
-
Poly-D-lysine hydrobromide (molecular weight 70,000-150,000)
-
Sterile, tissue culture grade water or borate buffer (pH 8.5)
-
Sterile culture plates or glass coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 0.1 mg/mL (100 µg/mL) stock solution of poly-D-lysine in sterile water or borate buffer. Filter-sterilize the solution through a 0.2 µm filter.
-
Working Solution Preparation: Dilute the stock solution to a final working concentration of 50 µg/mL in sterile, tissue culture grade water.
-
Coating: Add a sufficient volume of the working solution to completely cover the culture surface (e.g., 0.5 mL for a 24-well plate well).
-
Incubation: Incubate at room temperature (15-25°C) for 1-2 hours or overnight at 2-8°C.
-
Rinsing: Aspirate the poly-D-lysine solution and rinse the surface thoroughly two to three times with sterile, tissue culture grade water.
-
Drying: Aspirate the final rinse and allow the surface to air dry completely in a sterile environment before seeding the neurons. The coated plates can be stored at 4°C for up to two weeks.
Poly-L-Lysine Coating Protocol
This protocol is suitable for short-term cultures or applications where enzymatic degradation is not a concern.
Materials:
-
Poly-L-lysine hydrobromide (molecular weight 70,000-150,000)
-
Sterile, tissue culture grade water
-
Sterile culture plates or glass coverslips
Procedure:
-
Solution Preparation: Prepare a 0.1 mg/mL (100 µg/mL) solution of poly-L-lysine in sterile, tissue culture grade water.
-
Coating: Add the poly-L-lysine solution to the culture surface, ensuring it is completely covered.
-
Incubation: Incubate at 37°C for 1 hour.
-
Rinsing: Aspirate the solution and rinse the surface twice with sterile, tissue culture grade water.
-
Drying: Allow the surface to air dry for at least 2 hours before introducing cells.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying mechanism of neuronal adhesion, the following diagrams are provided.
Conclusion
The choice between poly-D-lysine and poly-L-lysine is highly dependent on the experimental goals. For long-term neuronal cultures requiring a stable and inert substrate, poly-D-lysine is the superior choice due to its resistance to enzymatic degradation. This stability translates to more reliable and reproducible results in studies of neuronal development, function, and neurotoxicity over extended periods.
Poly-L-lysine, while effective for promoting initial cell attachment, may be better suited for short-term experiments where the potential for substrate degradation and its impact on cell viability are less of a concern. As with any cell culture component, it is advisable to empirically test both coatings with your specific neuronal cell type and experimental conditions to determine the optimal substrate for your research.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. wpiinc.com [wpiinc.com]
- 4. pediaa.com [pediaa.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Enhancement of neuronal cell adhesion by covalent binding of poly-D-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells [mdpi.com]
- 13. Poly-l-lysine-caused cell adhesion induces pyroptosis in THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Adhesion and Neurite Outgrowth of Neurons on Poly(D-lysine)/Hyaluronan Multilayer Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Validation of DL-Lysine Hydrochloride: HPLC vs. Titration
For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and chemical reagents is a cornerstone of quality control and reliable research. DL-Lysine hydrochloride, a vital amino acid derivative, is no exception. This guide provides an objective, data-driven comparison of two prevalent analytical techniques for its purity validation: High-Performance Liquid Chromatography (HPLC) and non-aqueous titration.
This document delves into the experimental protocols for both methods, presents a head-to-head comparison of their performance characteristics, and offers guidance on selecting the most appropriate technique for your specific analytical requirements.
Data Presentation: A Side-by-Side Comparison
The performance of non-aqueous titration and a typical Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of DL-Lysine hydrochloride are summarized below. This quantitative data allows for a direct comparison of the key validation parameters.
| Parameter | Non-Aqueous Titration | RP-HPLC |
| Principle | Acid-base titration in a non-aqueous solvent. | Chromatographic separation based on polarity. |
| Purity (%) | Typically ≥98.5% | Typically ≥98% as specified by suppliers[1]. |
| Precision (RSD) | ≤ 0.2%[2] | ≤ 1.0%[2] |
| Accuracy (Recovery) | 99.5% - 100.5%[2] | 99.0% - 101.0%[2] |
| Specificity | Low (titrates all basic substances)[2][3]. | High (separates DL-Lysine from impurities)[2][3]. |
| Analysis Time | ~15 minutes per sample[2]. | ~20 minutes per sample[2]. |
| Limit of Detection | Not applicable[2]. | Method dependent, can be in the µg/mL range[2]. |
| Limit of Quantitation | Not applicable[2]. | Method dependent, can be in the µg/mL range[2]. |
| Instrumentation | Basic laboratory glassware, potentiostat[2]. | HPLC system with UV or other suitable detector[2]. |
| Cost per Sample | Low[2]. | High[2]. |
| Throughput | Low to medium[2]. | High (with autosampler)[2]. |
Experimental Protocols
Detailed methodologies for both non-aqueous titration and a representative RP-HPLC method are provided to ensure reproducibility and a clear understanding of the experimental setup.
Non-Aqueous Titration (Based on USP Monograph Principles)
This method determines the purity of DL-Lysine hydrochloride by titrating it as a base in a non-aqueous medium.[2] The hydrochloride salt is first treated to liberate the basic lysine for titration.
Materials:
-
DL-Lysine Hydrochloride sample
-
Glacial Acetic Acid
-
Mercuric Acetate solution
-
0.1 N Perchloric Acid in glacial acetic acid (standardized)
-
Crystal Violet indicator or potentiometric electrode
Procedure:
-
Accurately weigh approximately 300 mg of the DL-Lysine hydrochloride sample.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution to react with the hydrochloride, liberating the basic lysine.[2]
-
Add a few drops of crystal violet indicator or immerse a potentiometric electrode.
-
Titrate the solution with standardized 0.1 N perchloric acid to the endpoint (visual color change or potentiometric inflection point).
-
Perform a blank determination using all reagents except the sample and make any necessary corrections.[2]
-
Calculate the percentage purity of DL-Lysine hydrochloride. Each mL of 0.1 N perchloric acid is equivalent to 9.133 mg of C₆H₁₄N₂O₂·HCl.[2]
High-Performance Liquid Chromatography (HPLC)
This method separates DL-Lysine from its potential impurities based on their polarity, followed by quantification using a suitable detector. Since lysine lacks a strong chromophore, derivatization or detection at a low UV wavelength is often employed.[4][5]
Materials:
-
DL-Lysine Hydrochloride sample and reference standard
-
Phosphate buffer
-
Acetonitrile (HPLC grade)
-
Ion-pairing reagent (e.g., 1-Heptanesulfonic acid sodium salt)
-
Water (HPLC grade)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer (containing an ion-pairing reagent) and acetonitrile.
-
Flow Rate: 1.0 mL/minute.[2]
-
Column Temperature: Ambient or controlled at 25 °C.[2]
-
Detection Wavelength: 205-210 nm.[5]
-
Injection Volume: 10 µL.[2]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the DL-Lysine hydrochloride reference standard in the mobile phase to prepare a standard solution of known concentration.[2]
-
Sample Preparation: Accurately weigh and dissolve the DL-Lysine hydrochloride sample in the mobile phase to a concentration similar to the standard solution.[2]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the DL-Lysine hydrochloride in the sample by comparing the peak area of the sample to the peak area of the standard.
Mandatory Visualizations
To further clarify the experimental process and the logic behind method selection, the following diagrams are provided.
Conclusion and Recommendations
Both non-aqueous titration and RP-HPLC are viable methods for determining the purity of DL-Lysine hydrochloride. The choice between them hinges on the specific analytical needs.
Non-aqueous titration is a cost-effective, simple, and accurate method suitable for routine quality control where the primary objective is to determine the overall purity of the substance.[2][3] Its principal limitation is the lack of specificity, as it will titrate any other basic substances present in the sample, potentially leading to an overestimation of purity if basic impurities are present.
RP-HPLC offers high specificity, enabling the separation and quantification of DL-Lysine from its related substances and impurities.[2][3] This makes it the preferred method for in-depth purity profiling, stability studies, and situations where a comprehensive understanding of the impurity profile is necessary. While the initial investment in instrumentation and the cost per sample are higher, the potential for high throughput with an autosampler makes it efficient for analyzing a large number of samples.[2]
For drug development, research environments, and regulatory submissions where a detailed understanding of the impurity profile is crucial, HPLC is the superior choice . For routine identity and purity confirmation in a teaching or less regulated environment, titration offers a reliable and economical alternative . In many comprehensive quality control strategies, both techniques are employed: titration for a quick purity check and HPLC for a detailed impurity profile.
References
A Comparative Guide to Poly-Lysine Coatings for Enhanced Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
The successful cultivation of adherent cells is fundamental to a vast array of research and drug development activities. Many cell types, particularly primary cells, neurons, and transfected cell lines, require a substrate that facilitates their attachment, spreading, and growth, especially in low-serum or serum-free conditions. Poly-lysine, a synthetic, positively charged polymer, is a widely used coating for cell culture surfaces. It enhances cell adhesion through electrostatic interactions with the negatively charged cell membrane.[1][2] This guide provides a comparative analysis of different poly-lysine coatings, offering insights into their performance based on experimental data to aid in the selection of the optimal substrate for your specific research needs.
Key Principles of Poly-Lysine Mediated Cell Adhesion
Poly-lysine coatings do not mediate cell attachment through specific receptor-ligand interactions, which is the mechanism for extracellular matrix (ECM) proteins. Instead, the positively charged epsilon-amino groups of the lysine residues in the polymer chain interact with negatively charged molecules on the cell surface, such as sialic acid residues of glycoproteins and proteoglycans. This electrostatic attraction promotes the initial attachment of cells to the culture surface.[1][2]
It is generally understood that poly-lysine itself does not directly influence intracellular signaling pathways.[1][2] However, by promoting cell adhesion, it provides the necessary foundation for subsequent cell spreading, proliferation, and differentiation, which are all dependent on proper cell anchorage.
Figure 1: Mechanism of Poly-Lysine Mediated Cell Adhesion.
Comparative Analysis of Poly-Lysine Coatings
The most commonly used poly-lysine coatings are Poly-D-Lysine (PDL) and Poly-L-Lysine (PLL). Another related polycationic amino acid polymer, Poly-L-ornithine (PLO), is also frequently used. The choice between these coatings can significantly impact experimental outcomes.
Poly-D-Lysine (PDL) vs. Poly-L-Lysine (PLL)
PDL and PLL are enantiomers, meaning they are mirror images of each other. While their chemical properties are nearly identical, their biological stability differs significantly.
-
Poly-L-Lysine (PLL) is the naturally occurring form and can be recognized and degraded by proteases secreted by cells.[3] This degradation can be a disadvantage in long-term cultures or with cell types that exhibit high proteolytic activity, as it can lead to cell detachment.
-
Poly-D-Lysine (PDL) is a synthetic isomer that is not susceptible to enzymatic degradation.[3][4] This makes PDL a more stable substrate for long-term experiments and for cells with high protease activity, such as some primary neuronal cultures.
Impact of Molecular Weight
Poly-lysine is available in a range of molecular weights, and this parameter can influence its effectiveness.
-
Higher molecular weight polymers (e.g., >300 kDa) provide more positively charged sites per molecule for cell binding. However, they can also be more cytotoxic at high concentrations.[5]
-
Lower molecular weight polymers (e.g., 30-70 kDa) are generally less toxic but may be less effective at promoting adhesion for certain cell types.[5]
-
A commonly used and effective range for many applications is 70-150 kDa .
Poly-ornithine as an Alternative
Poly-L-ornithine (PLO) is another synthetic polyamino acid that functions similarly to poly-lysine. Some studies suggest that PLO may be a better substrate for certain neuronal cultures, promoting more complex arborization.[6] Like PDL, it is resistant to enzymatic degradation.[4]
Quantitative Performance Data
The following tables summarize available quantitative data from comparative studies. It is important to note that direct head-to-head comparisons across all variables (coating type, molecular weight, cell type) are limited in the published literature.
Table 1: Comparison of Coatings for Neuronal Differentiation of Human iPSCs
| Coating Condition | Neurite Density (neurite/mm²) | Branch Point Density (branch points/mm²) | Neuronal Purity (% NeuN+ cells) |
| Poly-D-Lysine (PDL) | ~1.5 | ~0.5 | ~75% |
| Poly-L-ornithine (PLO) | ~1.8 | ~0.6 | ~78% |
| PDL + Matrigel | ~3.5 | ~1.5 | ~85% |
Data adapted from a study on human-induced pluripotent stem cell-derived cortical neurons. The combination of PDL with an extracellular matrix component like Matrigel significantly enhanced neurite outgrowth and neuronal purity compared to PDL or PLO alone.[7][8]
Table 2: Proliferation of Neural Stem/Progenitor Cells (NSPCs) on Different Coatings
| Coating | % of Ki-67 Positive NSPCs (Day 7) | % of Ki-67 Positive NSPCs (Day 14) |
| Poly-L-Lysine (PLL) | ~25% | ~20% |
| Poly-L-ornithine (PLO) | ~35% | ~30% |
| Fibronectin (FN) | ~28% | ~22% |
Data adapted from a study on rat neural stem/progenitor cells. PLO was found to promote the proliferation of NSPCs more effectively than PLL or Fibronectin.[9]
Table 3: General Comparison of Poly-Lysine Coatings
| Feature | Poly-D-Lysine (PDL) | Poly-L-Lysine (PLL) | Poly-L-ornithine (PLO) |
| Enzymatic Stability | High (not degraded by proteases)[3] | Low (degraded by proteases)[3] | High (not degraded by proteases)[4] |
| Common MW Range | 30-70 kDa, 70-150 kDa, >300 kDa | 70-150 kDa, 150-300 kDa | 30-70 kDa |
| Cell Type Suitability | Long-term cultures, high protease secreting cells (e.g., neurons)[2] | Short-term cultures, cells with low protease activity | Neuronal cultures, long-term cultures |
| Reported Cytotoxicity | Generally low | Can be cytotoxic at high concentrations and high MW[5] | Can have some intrinsic toxicity[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments to evaluate the performance of different poly-lysine coatings.
Experimental Workflow for Comparative Analysis
Figure 2: Experimental Workflow for Comparing Poly-Lysine Coatings.
Coating of Culture Plates
Materials:
-
Poly-D-Lysine, Poly-L-Lysine, or Poly-L-ornithine solution (e.g., 0.1 mg/mL in sterile water)
-
Sterile tissue culture plates or coverslips
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
Protocol:
-
Aseptically coat the culture surface with the poly-lysine solution. Ensure the entire surface is covered.
-
Incubate at room temperature for 5-15 minutes.
-
Aspirate the solution and rinse the surface thoroughly with sterile water to remove any unbound poly-lysine, which can be toxic to cells.[6]
-
Allow the surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.
Crystal Violet Cell Adhesion Assay
Materials:
-
Coated 96-well plates
-
Cell suspension
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
10% Acetic Acid
Protocol:
-
Seed cells onto the coated 96-well plates and incubate for the desired attachment time (e.g., 1-2 hours).
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% PFA for 15 minutes at room temperature.
-
Wash the wells with PBS.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the wells extensively with water to remove excess stain.
-
Allow the plates to dry completely.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
MTT Cell Proliferation Assay
Materials:
-
Coated 96-well plates with cultured cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
Protocol:
-
Culture cells on the coated plates for the desired duration.
-
Add MTT solution to each well (typically 10% of the culture medium volume) and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and MTT solution.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. The absorbance is proportional to the number of viable, proliferating cells.
Immunofluorescence Staining for Focal Adhesions
Materials:
-
Coated coverslips with cultured cells
-
PBS
-
4% PFA in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., Vinculin, Paxillin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Culture cells on coated coverslips.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the focal adhesions using a fluorescence microscope.
Conclusion
The choice of poly-lysine coating is a critical parameter in cell culture that can significantly influence cell adhesion, proliferation, and differentiation.
-
For long-term cultures or cells with high proteolytic activity, Poly-D-Lysine is the preferred choice due to its enzymatic stability.
-
Poly-L-ornithine may offer advantages for the proliferation and migration of certain neural stem/progenitor cells.
-
The molecular weight of the poly-lysine should be carefully considered, with the 70-150 kDa range being a common and effective choice for many applications.
-
For optimal performance, especially with sensitive cell types like iPSC-derived neurons, a combination of poly-lysine with an ECM component may be beneficial.
By understanding the properties of different poly-lysine coatings and employing rigorous experimental validation, researchers can select the most appropriate substrate to ensure the reliability and success of their cell-based assays.
References
- 1. brieflands.com [brieflands.com]
- 2. biomat.it [biomat.it]
- 3. pediaa.com [pediaa.com]
- 4. dendrotek.ca [dendrotek.ca]
- 5. Differential Modulation of Cellular Bioenergetics by Poly(L-lysine)s of Different Molecular Weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Extracellular Coating Matrix on the Differentiation of Human-Induced Pluripotent Stem Cells to Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Poly-L-ornithine promotes preferred differentiation of neural stem/progenitor cells via ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cationic Polymers for Surface Coating in Research and Drug Development
For researchers, scientists, and drug development professionals, selecting the optimal surface coating for cell culture and therapeutic delivery systems is a critical step that can significantly impact experimental outcomes. Cationic polymers are widely utilized to modify surfaces, enhancing cell adhesion, proliferation, and the efficiency of gene delivery. This guide provides an objective comparison of the performance of Poly-D-Lysine (PDL), Poly-L-Lysine (PLL), and Polyethylenimine (PEI) as surface coating agents, supported by experimental data and detailed protocols. While DL-Lysine hydrochloride is a fundamental building block, it is the polymerized forms, such as Poly-DL-Lysine, that are typically used for surface coating applications, with its performance characteristics expected to be a composite of the D and L isomers.
Cationic polymers promote cell adhesion primarily through electrostatic interactions between the positively charged polymer and the net negative charge of the cell membrane.[1] This facilitates the attachment of a wide variety of cell types, particularly those that adhere weakly to standard tissue culture plastic, such as primary neurons and transfected cell lines.[1][2] Beyond simple adhesion, these coatings can influence cell morphology, growth, and even transfection efficiency.[3][4]
Performance Comparison at a Glance
The choice of cationic polymer can have significant effects on cell viability, adhesion strength, and the success of downstream applications like gene transfection. Below is a summary of key performance indicators for PDL, PLL, and PEI.
| Performance Metric | Poly-D-Lysine (PDL) | Poly-L-Lysine (PLL) | Polyethylenimine (PEI) |
| Cell Adhesion | Excellent, provides a stable surface for long-term cultures.[5] | Excellent, but can be degraded by cellular proteases over time.[1][6] | Excellent, comparable to or in some cases stronger than poly-lysine for certain cell types.[4][7] |
| Biocompatibility/Cytotoxicity | Generally low cytotoxicity, as it is not readily degraded by cells.[5] | Can exhibit cytotoxicity, particularly with lower molecular weight variants and as it is degraded.[8] | Can be cytotoxic, with toxicity generally increasing with molecular weight and concentration.[3][6][9] |
| Transfection Efficiency | Can enhance transfection efficiency by promoting cell adhesion.[3] | Can enhance transfection efficiency; also used as a component of transfection reagents.[6][10] | High transfection efficiency, a well-established non-viral transfection reagent in its own right.[6][11] |
| Stability | High, resistant to enzymatic degradation by cellular proteases.[5][6] | Lower, susceptible to degradation by cellular proteases.[1][6] | High chemical stability. |
| Common Applications | Long-term neuronal cultures, primary cell culture, studies requiring stable cell attachment.[5] | Routine cell culture, coating of ELISA plates, applications where short-term adhesion is sufficient.[6][12] | Enhancing cell adhesion, non-viral gene transfection, coating of microcarriers.[4][7][11] |
In-Depth Performance Data
Cell Adhesion
A study comparing the attachment of various cell lines on different coatings demonstrated that both poly-lysine and PEI significantly improve cell adhesion compared to uncoated surfaces. For PC-12 and HEK-293 cells, PEI-coated surfaces showed comparable or slightly better cell attachment than PDL-coated surfaces.[4] Another study reported that pre-coating with PEI works as well as the commonly used PDL for promoting the adherence of semi-adherent HEK 293 cells.[7]
| Cell Line | Coating | Relative Cell Count (%) after Washing |
| PC-12 | PEI | 100.0 ± 5.3 |
| Collagen | 89.3 ± 5.0 | |
| PDL | 96.3 ± 5.8 | |
| Uncoated | 43.9 ± 5.8 | |
| HEK-293 | PEI | Strong Adhesion |
| PDL | Strong Adhesion | |
| MYS | PEI | 92.7 ± 16.2 |
| Collagen | 71.1 ± 6.7 | |
| PDL | 78.4 ± 11.5 | |
| Uncoated | 78.4 ± 11.5 | |
| (Data adapted from[4]) |
Cytotoxicity
The cytotoxicity of cationic polymers is a crucial consideration. A study evaluating a range of cationic polymers on glioblastoma cancer stem cells (GSCs) and non-stem glioma cells (U87-MG) provided IC50 values (the concentration of a substance that is required for 50% inhibition in vitro) for various polymers. While this study focused on the polymers in solution rather than as a coating, it provides valuable insights into their inherent toxicity.
| Polymer | Cell Line | IC50 (nM) |
| Poly-L-Lysine (30 kDa) | NCH421K (GSC) | 374.2 ± 59.9 |
| U87-MG | 1000 ± 200 | |
| Branched-PEI (25 kDa) | NCH421K (GSC) | 133.3 ± 13.3 |
| U87-MG | 425.7 ± 29.5 | |
| Linear-PEI (22 kDa) | NCH421K (GSC) | 205.7 ± 42.4 |
| U87-MG | 1667 ± 289 | |
| (Data adapted from[3]) |
It is important to note that when used as a coating, excess polymer is typically washed away, which should reduce cytotoxicity. However, the potential for leaching of the polymer from the surface and the direct interaction of cells with the polymer layer should be considered.
Transfection Efficiency
Cationic polymer coatings can significantly enhance the efficiency of non-viral gene transfection. This is attributed to both improved cell adhesion, which makes cells more receptive to transfection complexes, and the potential for the polymer to interact with and facilitate the uptake of nucleic acid complexes.[4] A study on HEK-293 cells showed that both PDL and Collagen type I coatings led to high transfection efficiency compared to standard cell culture treated microplates, where significant cell detachment was observed following transfection.[3] Another study directly comparing PLL and PEI for plasmid DNA delivery to bone marrow stromal cells (BMSC) found that while both polymers were readily internalized by the cells, PEI was more effective in delivering the plasmid into the cells, resulting in more sustained gene expression.[11]
| Polymer | Cell Uptake (BMSC) | Gene Expression (EGFP) |
| Poly-L-Lysine (PLL) | >80% | Low, transient |
| Polyethylenimine (PEI) | >80% (significantly higher than PLL) | Higher and more sustained than PLL |
| (Data adapted from[11]) |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. Below are standard protocols for coating cell culture surfaces with poly-lysine and polyethyleneimine.
Poly-D/L-Lysine Coating Protocol
This protocol is suitable for coating plastic and glass surfaces for cell culture.
Materials:
-
Poly-D-Lysine or Poly-L-Lysine hydrobromide/hydrochloride
-
Sterile, tissue culture grade water or borate buffer (pH 8.5)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Stock Solution: Dissolve Poly-D/L-Lysine in sterile water or borate buffer to a final concentration of 0.1 mg/mL. For enhanced adsorption, dissolving in borate buffer (pH 8.5) is recommended.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Coating: Add a sufficient volume of the poly-lysine solution to the culture surface to ensure complete coverage (e.g., 1 mL for a 35 mm dish).
-
Incubation: Incubate the vessel at room temperature (or 37°C) for at least 1 hour. Some protocols suggest a shorter incubation of 5 minutes.
-
Aspiration and Rinsing: Aspirate the poly-lysine solution. Rinse the surface thoroughly two to three times with sterile water or phosphate-buffered saline (PBS) to remove any unbound polymer, which can be toxic to cells.
-
Drying: Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before plating cells. Coated vessels can be stored at 4°C for several weeks.
Polyethylenimine (PEI) Coating Protocol
This protocol is adapted for coating cell culture plates to enhance cell adhesion.
Materials:
-
Polyethylenimine (PEI) stock solution (e.g., 50% w/v in water)
-
20X Borate Buffer
-
Sterile water
Procedure:
-
Prepare Intermediate PEI Solution: Dilute the 50% PEI stock solution to 10% (w/w) with sterile water. This may require extended vortexing or overnight mixing.
-
Prepare 1X Borate Buffer: Dilute the 20X Borate Buffer to 1X with sterile water.
-
Prepare Working PEI Solution: Dilute the 10% intermediate PEI solution 1:100 in 1X Borate Buffer to a final concentration of 0.1% PEI.
-
Sterilization: Sterilize the working solution using a 0.22 µm vacuum filter unit.
-
Coating: Add the 0.1% PEI working solution to the culture wells (e.g., 80 µL for a 48-well plate) and incubate at 37°C for 1 hour.
-
Aspiration and Rinsing: Aspirate the PEI solution and immediately rinse the wells twice with a large volume of sterile water, followed by two rinses with sterile DPBS.
-
Drying: Allow the plate to air-dry overnight in a sterile biological safety cabinet.
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the key mechanisms of cationic polymer-mediated cell adhesion and gene transfection.
References
- 1. biomat.it [biomat.it]
- 2. coleparmer.com [coleparmer.com]
- 3. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of polyethyleneimine polymer in cell culture as attachment factor and lipofection enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujifilmcdi.com [fujifilmcdi.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct addition of poly-lysine or poly-ethylenimine to the medium: A simple alternative to plate pre-coating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct addition of poly-lysine or poly-ethylenimine to the medium: A simple alternative to plate pre-coating | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of the effectiveness of cationic polymers poly-L-lysine (PLL) and polyethylenimine (PEI) for non-viral delivery of plasmid DNA to bone marrow stromal cells (BMSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One moment, please... [biomat.it]
A Comparative Guide to the Analysis of Enantiomeric Purity of DL-Lysine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules like DL-Lysine hydrochloride is of paramount importance for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of these methods is compared, and detailed experimental protocols are provided to support methodological decisions.
Data Presentation: A Side-by-Side Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric purity of DL-Lysine hydrochloride depends on various factors, including the required sensitivity, resolution, analysis time, and the nature of the sample matrix. The following table summarizes the key performance characteristics of Chiral HPLC, Capillary Electrophoresis, and NMR Spectroscopy for this application.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum. |
| Resolution (Rs) | Excellent (e.g., Rs = 4.12 for DL-Lysine on a CHIROBIOTIC T column)[1] | High, capable of baseline separation. | Dependent on the chemical shift difference of the diastereomers. |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range). For L-lysine hydrochloride, a LOD of 1.47 µg/mL has been reported for a non-chiral HPLC method[2]. Chiral methods can achieve similar or better sensitivity. | Very low (pmol to fmol range). A detection limit of 0.67 pmol has been reported for a derivatized lysine analysis[3][4]. | Higher compared to chromatographic methods (typically in the µg to mg range). |
| Limit of Quantitation (LOQ) | Low (µg/mL range). For L-lysine hydrochloride, a LOQ of 4.41 µg/mL has been reported for a non-chiral HPLC method[2]. | Very low (pmol to fmol range). | Higher, typically requiring a higher concentration of the analyte. |
| Precision (RSD) | High (typically < 2%). A non-chiral HPLC method for L-lysine hydrochloride reported an RSD of < 1%[2]. | High (e.g., repeatability of 3.0% for a derivatized lysine analysis)[4]. | Generally good, with RSD values typically below 5%. |
| Analysis Time | Moderate (typically 10-30 minutes per sample). | Fast (typically 5-20 minutes per sample). | Fast for data acquisition, but sample preparation (derivatization) can add time (total time < 90 minutes)[5][6]. |
| Derivatization | Often not required for direct methods using chiral stationary phases[1][7]. Indirect methods require derivatization[8]. | Can be performed with or without derivatization. Derivatization can improve sensitivity and selectivity[3][4]. | Generally required to form diastereomers for enantiomeric differentiation[5][9]. |
| Instrumentation | Widely available HPLC systems with a chiral column. | Capillary electrophoresis system. | NMR spectrometer. |
| Key Advantages | Robust, reproducible, and widely applicable. Direct analysis without derivatization is possible. | High separation efficiency, low sample and reagent consumption. | Provides structural information, non-destructive, and can be used for absolute configuration determination with appropriate standards. |
| Key Disadvantages | Higher solvent consumption compared to CE. Chiral columns can be expensive. | Can be sensitive to matrix effects. Method development can be complex. | Lower sensitivity compared to chromatographic techniques. Requires a chiral derivatizing agent. |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a general workflow for the determination of the enantiomeric purity of DL-Lysine hydrochloride, applicable to all three discussed analytical techniques with minor variations in the "Analysis" step.
Caption: General workflow for determining the enantiomeric purity of DL-Lysine hydrochloride.
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method
This protocol is based on the direct separation of underivatized DL-Lysine enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.[1]
-
Materials and Equipment:
-
HPLC system with a UV detector
-
Astec CHIROBIOTIC T column (25 cm x 4.6 mm I.D., 5 µm particles)
-
DL-Lysine hydrochloride sample and racemic standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Chromatographic Conditions:
-
Mobile Phase: Water:Methanol:Formic acid (30:70:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of DL-Lysine hydrochloride sample in the mobile phase to obtain a suitable concentration (e.g., 1 mg/mL). Prepare a racemic standard solution in the same manner.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to verify system suitability (resolution). Subsequently, inject the sample solution.
-
Data Analysis: Identify and integrate the peaks corresponding to the D- and L-lysine enantiomers. Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the peak areas.
-
Capillary Electrophoresis (CE) - Ligand-Exchange Method
This protocol describes the chiral separation of underivatized amino acids using a copper(II)-L-lysine complex as a chiral selector in the background electrolyte.[10]
-
Materials and Equipment:
-
Capillary Electrophoresis (CE) system with a UV detector
-
Fused-silica capillary (e.g., 50 µm I.D.)
-
DL-Lysine hydrochloride sample
-
Copper(II) sulfate (CuSO₄)
-
L-Lysine
-
Ammonium acetate (NH₄Ac)
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
-
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 10 mM Ammonium Acetate, 6.67 mM Copper(II) sulfate, and 13.33 mM L-Lysine. Adjust pH to 6.0.
-
Applied Voltage: 15-25 kV
-
Capillary Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
-
Procedure:
-
Capillary Conditioning: Before the first use, rinse the capillary with 0.1 M NaOH, followed by water, and then the background electrolyte. Between runs, a short rinse with the BGE is typically sufficient.
-
Sample Preparation: Dissolve the DL-Lysine hydrochloride sample in water or the BGE to an appropriate concentration (e.g., 0.5 mg/mL).
-
Analysis: Fill the capillary with the BGE. Inject the sample and apply the separation voltage.
-
Data Analysis: The enantiomers will migrate at different velocities, resulting in two separate peaks. Calculate the enantiomeric purity based on the corrected peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy - Indirect Method
This protocol involves the derivatization of DL-Lysine with a chiral derivatizing agent to form diastereomers, which can be distinguished by ¹H NMR.
-
Materials and Equipment:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
DL-Lysine hydrochloride sample
-
Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [Mosher's acid chloride] or a similar commercially available chiral derivatizing agent)
-
Deuterated solvent (e.g., CDCl₃ or D₂O, depending on the derivatizing agent and resulting product solubility)
-
A suitable base (e.g., triethylamine or pyridine)
-
-
Procedure:
-
Derivatization: In a small vial, dissolve the DL-Lysine hydrochloride sample in the appropriate solvent system. Add the base to neutralize the hydrochloride and deprotonate the amino groups. Add the chiral derivatizing agent and allow the reaction to proceed to completion. The reaction conditions (temperature, time) will depend on the specific derivatizing agent used.
-
Sample Preparation for NMR: After the reaction is complete, the solvent may be evaporated, and the residue redissolved in a suitable deuterated solvent for NMR analysis.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum of the derivatized sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: The resulting diastereomers will have slightly different chemical environments, leading to separate, well-resolved signals in the ¹H NMR spectrum. Integrate the characteristic signals for each diastereomer. The ratio of the integrals will correspond to the enantiomeric ratio of the original sample.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D/L Amino Acids - Spincotech [spincotech.com]
- 8. benchchem.com [benchchem.com]
- 9. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Chiral separation of underivatized amino acids by ligand-exchange capillary electrophoresis using a copper(II)-L-lysine complex as selector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of DL-Lysine Hydrochloride Concentration Assays
For researchers, scientists, and drug development professionals, the accurate quantification of DL-Lysine hydrochloride is paramount for quality control, formulation development, and pharmacokinetic studies. This guide provides an objective comparison of common analytical methods for determining DL-Lysine hydrochloride concentration, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate assay for DL-Lysine hydrochloride quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique, offering a balance of accuracy, precision, and cost-effectiveness. Other methods, such as enzymatic assays and spectrophotometry, provide alternative approaches with their own distinct advantages.
Quantitative Performance Data
The following table summarizes the key performance parameters for various methods used to quantify L-Lysine hydrochloride. The data is compiled from multiple validation studies to provide a comparative overview.
| Performance Parameter | HPLC with UV Detection | LC-MS/MS | Enzymatic Assay (Fluorometric) | Spectrophotometric (Ninhydrin) |
| Linearity (R²) | ≥ 0.999[1] | > 0.99[1] | Not explicitly stated, but linearity is a key validation parameter. | Good linearity observed in studies.[2] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 99.3 - 104.5%[1] | High accuracy is expected. | Method demonstrates good recovery. |
| Precision (% RSD) | < 2.0%[1] | < 15%[1] | Low variability is a characteristic of these kits. | Precise results have been reported. |
| Limit of Detection (LOD) | 1.47 µg/mL[1][3] | 1.6 - 15 nM[1] | < 5 µM[4] | Dependent on reaction conditions. |
| Limit of Quantification (LOQ) | 4.41 µg/mL[1][3] | 6.1 - 25.33 nM[1] | As low as 1.56 µM reported for some kits.[5] | Dependent on reaction conditions. |
| Selectivity | Good[1] | Excellent[1] | High, based on specific enzyme-substrate reaction.[4] | Can be affected by other primary amines. |
| Matrix Effect | Low to Moderate[1] | Can be significant, requires careful management.[1] | Generally low due to high specificity. | Can be susceptible to interference from other compounds in the matrix. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for HPLC and enzymatic assays.
HPLC Method for DL-Lysine Hydrochloride Quantification
This protocol is a synthesized example based on common practices found in the literature.[3][6]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM potassium dihydrogen phosphate with pH adjusted to 7.5 using triethylamine is commonly used.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV detection at 214 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 25°C.[3]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve DL-Lysine hydrochloride in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Solution: The preparation will depend on the sample matrix. For pharmaceutical dosage forms, a powder equivalent to a specific concentration of DL-Lysine hydrochloride is mixed with the mobile phase.[3] All solutions should be filtered through a 0.45 µm membrane filter before injection.[3]
3. Validation Parameters:
-
Linearity: Assessed by a five-point linear regression equation.[3]
-
Accuracy: Determined by the recovery of the analyte from a spiked matrix, with an acceptance range typically between 95-105%.[3]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) being the key metric.[3]
Enzymatic Assay for L-Lysine Quantification
This protocol is based on commercially available fluorometric assay kits.[4]
1. Principle: The assay is based on the selective enzymatic metabolism of lysine. This reaction yields an oxidized intermediate that reacts with a fluorogenic probe to produce a stable fluorophore, which can be measured.[4]
2. Reagents and Materials:
-
Lysine Assay Buffer
-
Lysine Probe
-
Lysine Enzyme Mix
-
L-Lysine Standard
-
96-well plate suitable for fluorescence measurements
3. Assay Procedure:
-
Prepare L-Lysine standards by diluting the L-Lysine Standard stock solution in the assay buffer.
-
Prepare samples and add them to the wells of the 96-well plate.
-
Prepare a reaction mix containing the Lysine Assay Buffer, Lysine Probe, and Lysine Enzyme Mix.
-
Add the reaction mix to each well containing the standards and samples.
-
Incubate the plate, protected from light, for a specified time at a specific temperature (e.g., 30-60 minutes at 37°C).
-
Measure the fluorescence at an excitation wavelength of 538 nm and an emission wavelength of 587 nm.
-
The concentration of L-Lysine in the samples is determined by comparing their fluorescence with the standard curve.
Visualizing Workflows and Principles
Diagrams can effectively illustrate complex processes and relationships. The following are Graphviz diagrams representing a cross-validation workflow and the principle of an enzymatic assay.
Caption: Workflow for cross-validation of two analytical methods.
Caption: Principle of a fluorometric enzymatic assay for L-Lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Lysine Assay Kits [cellbiolabs.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide: Poly-DL-Lysine vs. Fibronectin for Cellular Morphology Studies
For researchers, scientists, and drug development professionals, selecting the appropriate substrate for cell culture is a critical step that significantly influences experimental outcomes. The choice of coating material can profoundly impact cell adhesion, proliferation, differentiation, and, most notably, morphology. This guide provides an objective comparison of two commonly used coating agents, Poly-DL-Lysine and Fibronectin, detailing their mechanisms of action, effects on cell morphology, and supporting experimental data.
At a Glance: Key Differences
| Feature | Poly-DL-Lysine | Fibronectin |
| Mechanism of Action | Non-specific, electrostatic interaction | Specific, receptor-mediated binding |
| Cellular Interaction | Positive charges on the polymer interact with negative charges on the cell membrane.[1][2] | Binds to integrin receptors (e.g., α5β1) on the cell surface via the RGD sequence.[3][4][5] |
| Signaling Pathway Activation | Does not actively influence intracellular signaling pathways.[1] | Activates intracellular signaling cascades (e.g., FAK, Src) that regulate the cytoskeleton.[3][5][6] |
| Cell Morphology Effects | Promotes general cell attachment and spreading; particularly effective for promoting neurite outgrowth in neurons.[7][8] | Induces formation of focal adhesions, stress fibers, and can influence cell polarity and migration.[3][9] |
| Typical Applications | General cell culture, neuroscience research (neuronal and glial cell attachment).[1] | Studies on cell adhesion, migration, differentiation, and tissue engineering.[6][10][11][12] |
Delving Deeper: Mechanisms of Action
Poly-DL-Lysine: A Passive Anchor
Poly-DL-lysine is a synthetic, positively charged polymer.[1] Its primary role in cell culture is to modify the surface of otherwise neutral or negatively charged cultureware, creating a net positive charge.[1] This positively charged surface then electrostatically attracts the negatively charged components of the cell membrane, such as sialic acid residues and phospholipids, promoting non-specific cell adhesion.[1][2] Because it is a synthetic molecule that does not interact with specific cell surface receptors, Poly-DL-Lysine is considered a passive coating that does not directly initiate intracellular signaling cascades.[1]
Mechanism of Poly-DL-Lysine-mediated cell adhesion.
Fibronectin: An Active Director of Cell Behavior
Fibronectin is a high-molecular-weight glycoprotein found in the extracellular matrix (ECM).[6][10] It plays a crucial role in cell adhesion, migration, growth, and differentiation.[6][10] Unlike the non-specific nature of Poly-DL-Lysine, fibronectin facilitates cell attachment through specific binding to transmembrane integrin receptors, most notably the α5β1 integrin, via its Arg-Gly-Asp (RGD) amino acid sequence.[3][4] This binding event triggers the clustering of integrins and initiates a cascade of intracellular signaling events.[5] Key among these is the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn regulate the organization of the actin cytoskeleton, leading to the formation of focal adhesions and stress fibers, thereby directly influencing cell morphology and motility.[3][5][6]
Fibronectin-integrin signaling pathway influencing cell morphology.
Experimental Data Summary: Effects on Cell Morphology
| Cell Type | Coating | Observed Morphological Effects | Quantitative Data (if available) | Reference |
| Neurons (e.g., Primary Cortical Neurons, PC12) | Poly-DL-Lysine | Enhanced attachment, neurite outgrowth, and formation of neuronal networks. | Increased number of neurites per cell and longer neurite length. | [7][8][13] |
| Fibroblasts | Fibronectin | Promotes cell spreading, formation of well-defined stress fibers and focal adhesions. Influences cell migration. | Increased cell spread area, number and size of focal adhesions. | [9][11][12] |
| Human Adipose-Derived Stem Cells (hASCs) | Poly-L-Lysine | Less effective attachment and proliferation compared to fibronectin. | Lower cell numbers and smaller cell areas. | [14] |
| Human Adipose-Derived Stem Cells (hASCs) | Fibronectin | Promoted initial proliferation and cell spreading. | Increased cell numbers and larger cell areas compared to Poly-L-Lysine. | [14] |
| Oligodendrocyte Precursor Cells (OPCs) | Poly-D-Lysine | Supported baseline attachment. | - | [15] |
| Oligodendrocyte Precursor Cells (OPCs) | Fibronectin | Promoted proliferation but inhibited differentiation. | Increased number of NG2+ cells. | [15] |
Experimental Protocols
Coating of Culture Surfaces
Poly-DL-Lysine Coating:
-
Prepare a working solution of Poly-DL-Lysine (e.g., 0.1 mg/mL in sterile, tissue culture grade water).
-
Aseptically add the Poly-DL-Lysine solution to the culture surface, ensuring the entire surface is covered (e.g., 1 mL for a 35 mm dish).
-
Incubate at room temperature for at least 5 minutes.
-
Aspirate the solution and rinse the surface thoroughly with sterile, tissue culture grade water.
-
Allow the surface to dry completely (at least 2 hours) before seeding cells.
Fibronectin Coating:
-
Dilute fibronectin solution in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 10-50 µg/mL).
-
Add the diluted fibronectin solution to the culture surface.
-
Incubate at 37°C for 1-2 hours.
-
Aspirate the excess solution. Rinsing is optional, as residual fibronectin can be beneficial.
-
The coated surface is ready for cell seeding.
Quantitative Analysis of Cell Morphology
A robust method for quantifying changes in cell morphology involves immunofluorescence staining followed by automated image analysis.
Workflow for comparing cell morphology on different coatings.
This "Cell Painting" approach allows for the high-throughput, unbiased quantification of hundreds of morphological features.[16][17]
Conclusion
The choice between Poly-DL-Lysine and fibronectin should be guided by the specific research question and cell type. Poly-DL-Lysine offers a simple and effective method for promoting non-specific cell attachment, making it a suitable choice for general cell culture and for neuronal cells where enhanced adhesion and neurite outgrowth are desired. In contrast, fibronectin provides a more physiologically relevant substrate that actively influences cell behavior through specific receptor-mediated signaling. It is the preferred choice for studies investigating cell adhesion dynamics, migration, cytoskeletal organization, and other processes that are dependent on specific cell-matrix interactions. For comprehensive morphological profiling, it is crucial to understand these fundamental differences to ensure the chosen substrate appropriately models the biological context of the experiment.
References
- 1. biomat.it [biomat.it]
- 2. Adhesion of cells to surfaces coated with polylysine. Applications to electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fibronectin synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]
- 5. sanhe-daily.com [sanhe-daily.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Adhesion and Neurite Outgrowth of Neurons on Poly(D-lysine)/Hyaluronan Multilayer Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of neuronal cell adhesion by covalent binding of poly-D-lysine. | Sigma-Aldrich [merckmillipore.com]
- 9. The interplay of fibronectin functionalization and TGF-β1 presence on fibroblast proliferation, differentiation and migration in 3D matrices - Biomaterials Science (RSC Publishing) DOI:10.1039/C5BM00140D [pubs.rsc.org]
- 10. Fibronectin and integrins in cell adhesion, signaling, and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibroblast—Extracellular Matrix Interactions in Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Full-Length Fibronectin Drives Fibroblast Accumulation at the Surface of Collagen Microtissues during Cell-Induced Tissue Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of several attachment methods for human iPS, embryonic and adipose-derived stem cells for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly-L-ornithine blocks the inhibitory effects of fibronectin on oligodendrocyte differentiation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Painting, a High-Content Image-based Assay for Morphological Profiling Using Multiplexed Fluorescent Dyes | Nikon’s MicroscopyU [microscopyu.com]
Evaluating Lot-to-Lot Variability of DL-Lysine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the consistency and quality of raw materials is paramount to the reproducibility and validity of experimental results. This guide provides a comprehensive evaluation of the potential lot-to-lot variability of DL-Lysine hydrochloride, a racemic mixture of the D- and L-enantiomers of the essential amino acid lysine. By presenting key quality control parameters from hypothetical lots, alongside detailed experimental protocols, this document serves as a practical resource for assessing the suitability of different batches of DL-Lysine hydrochloride for research and development applications.
Comparative Analysis of DL-Lysine Hydrochloride Lots
The following table summarizes the quantitative analysis of three hypothetical lots of DL-Lysine hydrochloride against typical specification criteria. These parameters are critical for assessing the purity, identity, and overall quality of the compound.
| Parameter | Specification | Lot A | Lot B | Lot C |
| Assay (HPLC, on dried basis) | ≥ 98.5% | 99.2% | 98.8% | 99.5% |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms |
| Solubility (10% in H₂O) | Clear, colorless solution | Conforms | Conforms | Conforms |
| Identification (IR) | Conforms to reference | Conforms | Conforms | Conforms |
| pH (10% solution) | 5.0 - 6.0 | 5.5 | 5.8 | 5.3 |
| Loss on Drying | ≤ 1.0% | 0.3% | 0.5% | 0.2% |
| Residue on Ignition | ≤ 0.1% | 0.05% | 0.08% | 0.04% |
| Chloride Content | 19.0% - 19.6% | 19.3% | 19.5% | 19.2% |
| Heavy Metals (as Pb) | ≤ 10 ppm | < 10 ppm | < 10 ppm | < 10 ppm |
| Related Substances (TLC) | Conforms | Conforms | Conforms | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are based on standard pharmacopeial methods and analytical techniques.
Assay by High-Performance Liquid Chromatography (HPLC)
This method determines the purity of DL-Lysine hydrochloride.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: A filtered and degassed solution of 10 mM potassium dihydrogen phosphate, with the pH adjusted to 7.5 using triethylamine.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: UV at 214 nm.[1]
-
Procedure:
-
Prepare a standard solution of known concentration using a reference standard of DL-Lysine hydrochloride.
-
Prepare a sample solution of the lot to be tested at the same concentration.
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[1]
-
Record the peak areas for the principal peaks.
-
Calculate the percentage of DL-Lysine hydrochloride in the sample by comparing the peak area of the sample to that of the standard.
-
pH Determination
This test measures the acidity or alkalinity of a solution of the substance.
-
Procedure:
-
Dissolve 1.0 g of DL-Lysine hydrochloride in 10 mL of freshly boiled and cooled water.[2]
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the electrode in the sample solution and record the pH.
-
Loss on Drying
This procedure determines the amount of volatile matter (primarily water) in the sample.
-
Procedure:
Residue on Ignition
This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.
-
Procedure:
-
Accurately weigh 1 g of the sample into a suitable crucible.
-
Moisten with a small amount of sulfuric acid.
-
Heat gently until the substance is thoroughly charred.
-
Cool, then moisten the residue with more sulfuric acid.
-
Heat at 800 ± 25°C until all black particles have disappeared.
-
Cool in a desiccator and weigh.
-
The weight of the residue should not exceed the specified limit.
-
Heavy Metals
This test limits the content of metallic impurities that are colored by sulfide ion.
-
Procedure:
-
Prepare a test solution by dissolving 2.0 g of the sample in 25 mL of water.
-
Prepare a standard lead solution.
-
Add thioacetamide-glycerin base TS to both solutions.
-
Any brown color in the test solution should not be darker than that of the standard solution.[2]
-
Visualizations
The following diagrams illustrate a key signaling pathway involving lysine and a typical experimental workflow for evaluating lot-to-lot variability.
References
- 1. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. technopharmchem.com [technopharmchem.com]
- 4. ajiaminoscience.eu [ajiaminoscience.eu]
A Comparative Guide to Alternative Synthesis Methods for DL-Lysine Hydrochloride
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of amino acids is a critical consideration. This guide provides a detailed comparison of alternative methods for the synthesis of DL-Lysine hydrochloride, a crucial intermediate in various pharmaceutical and chemical applications. The following sections present a quantitative comparison of key performance indicators, detailed experimental protocols for reproducible synthesis, and a visual representation of the methodological workflow.
Quantitative Performance Comparison
The selection of a synthesis route often depends on a trade-off between yield, purity, reaction time, and the complexity of the procedure. The table below summarizes the key quantitative data for two prominent alternative methods for the synthesis of DL-Lysine hydrochloride.
| Parameter | Method 1: High-Temperature & Pressure Racemization | Method 2: Catalytic Racemization in Acetic Acid |
| Starting Material | L-Lysine Hydrochloride | L-Lysine Hydrochloride |
| Solvent | Deionized Water | 60-90% Acetic Acid (aq) |
| Catalyst | None | Salicylaldehyde or Benzaldehyde |
| Temperature | 140-155 °C[1][2][3] | 80-100 °C[4] |
| Pressure | 0.36-0.54 MPa[1][2][3] | Atmospheric |
| Reaction Time | 16-20 hours[1][2][3] | 1-3 hours[4] |
| Yield | Up to 85% or more[1][2][3] | 91.1% (calculated)[4] |
| Purity | Up to 99.5%[1][2][3] | >98%[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the step-by-step procedures for the two compared methods.
Method 1: High-Temperature and Pressure Racemization of L-Lysine Hydrochloride
This method utilizes elevated temperature and pressure to induce the racemization of L-Lysine hydrochloride in an aqueous solution.
Materials:
-
L-Lysine Hydrochloride
-
Deionized Water
-
Activated Carbon
-
High-pressure reaction vessel
Procedure:
-
Preparation of Reaction Solution: Dissolve L-Lysine hydrochloride in deionized water in a w/v ratio of 0.2-0.3 g/mL in a closed, high-pressure reaction vessel.[1]
-
Racemization Reaction: Heat the sealed vessel to a temperature of 140-155 °C, achieving a pressure of 0.36-0.54 MPa. Maintain these conditions for 16-20 hours to effect racemization.[1][2][3]
-
Decolorization: After the reaction, cool the vessel and add activated carbon to the reaction solution for decolorization.
-
Filtration: Filter the solution under pressure to remove the activated carbon.
-
Crystallization: Concentrate the filtrate by heating to 55-60 °C until it becomes supersaturated. Then, cool the solution to 25-30 °C and allow it to stand for crystallization.[1]
-
Isolation and Drying: Collect the DL-Lysine hydrochloride crystals by filtration and dry them to a constant weight.[1]
Method 2: Racemization of L-Lysine Hydrochloride using Salicylaldehyde in Acetic Acid
This approach employs an aldehyde catalyst in an acidic medium to achieve racemization under milder conditions compared to the high-pressure method.
Materials:
-
L-Lysine Hydrochloride
-
Aqueous Acetic Acid (60-90% v/v)
-
Salicylaldehyde (or Benzaldehyde)
-
Ethanol
-
Cation-exchange resin
Procedure:
-
Preparation of Reaction Mixture: In a suitable reaction flask, dissolve L-Lysine hydrochloride in a 60-90% aqueous acetic acid solution. The concentration of the lysine salt should be between 0.15 and 0.375 g/mL.[4]
-
Catalyst Addition: Add salicylaldehyde or benzaldehyde as a catalyst. The amount of catalyst should be 15-45% of the mass of the L-Lysine hydrochloride.[4]
-
Racemization: Heat the reaction mixture to 80-100 °C and maintain this temperature for 1-3 hours to achieve complete racemization.[4]
-
Solvent Removal and Initial Purification: After the reaction, remove the solvent by distillation under reduced pressure. Wash the resulting solid residue with ethanol and recrystallize from a water-ethanol mixture to obtain the DL-Lysine salt.[4]
-
Desalting: Dissolve the DL-Lysine salt in distilled water and pass the solution through a cation-exchange column to remove inorganic salts.
-
Isolation and Drying: Elute the DL-Lysine from the column, concentrate the eluate, decolorize if necessary, and crystallize the final product. Dry the DL-Lysine solid to a constant weight.[4]
Workflow for Method Comparison
The following diagram illustrates the logical workflow for comparing the alternative synthesis methods for DL-Lysine hydrochloride, from initial research to final product analysis.
References
- 1. CN106187799B - A method of preparing DL-lysine hydrochloride - Google Patents [patents.google.com]
- 2. CN106187799A - A kind of method preparing DL lysine hydrochloride - Google Patents [patents.google.com]
- 3. Method for preparing DL-lysine hydrochloride (2016) | Xi Rixin | 1 Citations [scispace.com]
- 4. CN104478746A - Preparation method of DL-lysine - Google Patents [patents.google.com]
comparative analysis of DL-Lysine based hydrogels with other biomaterials
A Comparative Analysis of DL-Lysine Based Hydrogels with Other Biomaterials for Drug Development and Research
In the ever-evolving field of biomedical engineering, hydrogels have emerged as a cornerstone biomaterial, prized for their high water content, biocompatibility, and structural resemblance to the native extracellular matrix (ECM).[1][2] Among the diverse class of hydrogels, those derived from the amino acid DL-Lysine are gaining significant attention. Their inherent biocompatibility, biodegradability, and the presence of reactive amine groups for easy functionalization make them highly versatile for applications ranging from tissue engineering to controlled drug delivery.[3][4]
This guide provides a comparative analysis of DL-Lysine based hydrogels against other commonly used natural and synthetic biomaterials. It aims to offer an objective overview for researchers, scientists, and drug development professionals by presenting key performance metrics, supporting experimental data, and detailed methodologies.
Understanding DL-Lysine Hydrogels
DL-Lysine, a racemic mixture of D- and L-lysine, serves as a versatile building block for creating hydrogels. The polymer network can be formed through various crosslinking strategies, leveraging the primary amine groups on the lysine side chain. These hydrogels are noted for their biocompatibility, with studies showing excellent cell viability and proliferation for cell lines like Human Dermal Fibroblasts (NHDF) and Human Embryonic Kidney 293 (HEK 293).[5][6] Furthermore, the cationic nature of lysine at physiological pH can promote cell adhesion through electrostatic interactions with the negatively charged cell membrane, a beneficial property for tissue engineering scaffolds.[7]
Recent advancements have demonstrated that incorporating methacrylated lysine (LysMA) into a polyacrylamide network can dramatically enhance mechanical properties. One study reported that a hydrogel containing 2.5% w/v LysMA exhibited a 642% increase in stress and a 1790% increase in strain compared to a control hydrogel without lysine.[3] This highlights the potential to tune the mechanical strength of these hydrogels to match specific applications.
Comparative Data Analysis
To provide a clear comparison, the following tables summarize key quantitative data for DL-Lysine hydrogels and other common biomaterials like Alginate, a natural polysaccharide, and Polyethylene Glycol (PEG), a widely used synthetic polymer.
Table 1: Mechanical Properties
| Biomaterial Type | Specific Composition | Storage Modulus (G') (Pa) | Tensile Stress (kPa) | Tensile Strain (%) | Citation(s) |
| Lysine-Based | Poly(acrylamide)-DF-PEG-LysMA (0% LysMA) | - | ~12 | ~150 | [3] |
| Lysine-Based | Poly(acrylamide)-DF-PEG-LysMA (2.5% LysMA) | - | ~90 | ~2600 | [3] |
| Lysine-Based | Poly(L-lysine) grafted PEGDA (1% PLL) | ~1500 | - | - | [7] |
| Lysine-Based | Poly(L-lysine) grafted PEGDA (5% PLL) | ~2200 | - | - | [7] |
| Alginate | Alginate Dialdehyde-Gelatin | 100 - 1000 | - | - | [8] |
| PEG-Based | Neutral PEGDA | ~1200 | - | - | [7] |
Note: Direct comparison is challenging due to variations in crosslinking methods, polymer concentrations, and measurement protocols. The data presented is illustrative of the performance range.
Table 2: Swelling and Degradation Properties
| Biomaterial Type | Specific Composition | Swelling Ratio (%) | Mass Loss (%) (Time) | Citation(s) |
| Lysine-Based | OPF Hydrogel + 225 kDa PLL (500 ng) | 58.5 ± 4.3 (Day 1) | 60.3 ± 3.7 (Day 28) | [9] |
| Lysine-Based | OPF Hydrogel + 50 kDa PLL (500 ng) | 52.6 ± 7.8 (Day 1) | 68.3 ± 1.3 (Day 28) | [9] |
| Alginate | Alginate-based hydrogel membrane | ~150 | - | [10] |
| Lysine Diisocyanate | LDI-Glucose Polymer | - | ~68% (60 days at 37°C) | [4] |
Table 3: Biocompatibility
| Biomaterial Type | Specific Composition | Cell Type | Cell Viability (%) | Key Observation | Citation(s) |
| Lysine-Based | l-lysine-based dipeptide | HEK 293 | High (not quantified) | Non-cytotoxic properties confirmed. | [5] |
| Lysine-Based | Hyaluronic Acid-l-Lysine | NHDF | High (not quantified) | Excellent biocompatibility, cells show healthy morphology. | [6] |
| Alginate/Gelatin | Alginate/Gelatin Hydrogel | Various | >90% | Widely used and biocompatible material for 3D bioprinting. | [11] |
| PEG-Based | RGD-functionalized PEG | - | - | Cell proliferation was not detected on PEG hydrogels without RGD functionalization. | [12] |
Experimental Protocols and Methodologies
Accurate and reproducible data is contingent on standardized experimental protocols. Below are detailed methodologies for key hydrogel characterization experiments.
Synthesis of DL-Lysine Based Hydrogel (Example)
This protocol describes the synthesis of a hyaluronic acid (HA) hydrogel crosslinked with l-Lysine.[6]
-
HA Solubilization : Dissolve 1g of HA in 20 mL of a PBS solution at pH 6.
-
Activator Addition : Dissolve 0.33g of N-Hydroxysuccinimide (NHS) in 1.25g of water and add it to the HA solution.
-
Crosslinker Activation : Add 1.50g of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride, dissolved in 2g of water, to the mixture.
-
Lysine Addition : Add 1.00g of a 25% l-Lysine solution in PBS (pH 7.4).
-
Reaction : Allow the resulting hydrogel to react for 18 hours.
-
Purification : Purify the hydrogel via dialysis for 5 days against PBS at pH 7.4.
A typical workflow for synthesizing crosslinked hydrogels.
Characterization of Mechanical Properties: Rheology
Rheological analysis is crucial for determining the viscoelastic properties of hydrogels, such as the storage modulus (G') and loss modulus (G'').[13][14]
-
Sample Preparation : Place the hydrogel solution onto the rheometer plate (e.g., an Anton Paar MCR 302 rheometer with parallel plate geometry). Induce gelation under predetermined conditions (e.g., temperature change).
-
Time Sweep : Monitor G' and G'' over time at a constant strain and frequency to determine the gelation time.
-
Strain Sweep : Perform a strain-dependent oscillatory test at a constant frequency to identify the linear viscoelastic (LVE) region, where G' and G'' are independent of the applied strain.
-
Frequency Sweep : Conduct a frequency sweep within the LVE region to determine the equilibrium modulus plateau, which indicates a stable, crosslinked network.
-
Data Reporting : Report the equilibrium moduli and gelation time from the sweeps.[14]
Characterization of Swelling Behavior
The swelling ratio indicates a hydrogel's capacity to absorb and retain water, which is critical for nutrient transport and drug delivery.[9][15]
-
Initial Measurement : Record the initial dry weight of the fabricated hydrogel (Wi).
-
Incubation : Place the hydrogel in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C.
-
Swelling Measurement : At designated time points (e.g., 1, 7, 14, 28 days), remove the hydrogel, gently blot excess surface water, and record the swollen weight (Ws).
-
Dry Weight Measurement : Lyophilize (freeze-dry) the hydrogel to a constant weight and record the final dry weight (Wd).
-
Calculation : Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[9]
Characterization of Drug Release Kinetics
This protocol measures the release of a model drug (e.g., Bovine Serum Albumin, BSA) from a hydrogel.[16]
-
Loading : Mix the pre-gel solution with the drug (BSA) and a photo-initiator, cast it into a mold, and expose to UV light for polymerization.
-
Incubation : Suspend the drug-loaded hydrogel disc in a known volume of PBS at 37°C to simulate physiological conditions.
-
Sampling : At designated time points, remove the PBS solution (release medium) for analysis and replace it with fresh PBS to maintain sink conditions.
-
Quantification : Measure the amount of BSA released into the collected PBS samples using a protein assay kit (e.g., BCA protein assay) and a spectrophotometer.
-
Modeling : Fit the cumulative drug release profile to a kinetic model, such as the Ritger-Peppas equation, to understand the release mechanism (e.g., diffusion-controlled vs. swelling-controlled).[16][17]
Key experiments for characterizing hydrogel properties.
Signaling and Interaction Pathways
The interaction between cells and lysine-based hydrogels is often mediated by electrostatic forces. The positively charged amine groups of lysine attract negatively charged components on the cell membrane, such as proteoglycans and phospholipids, facilitating initial cell attachment. This non-receptor-mediated binding is a crucial first step for subsequent cell spreading, proliferation, and differentiation.[7]
Electrostatic interactions driving cell adhesion to lysine hydrogels.
Conclusion
DL-Lysine based hydrogels represent a highly promising and tunable class of biomaterials. Their key advantages lie in their inherent biocompatibility and the ease with which their mechanical and chemical properties can be modified.[3][18] As shown in the comparative data, lysine-based formulations can achieve superior mechanical performance, particularly in terms of elasticity and toughness, when compared to some conventional hydrogels.
While natural polymers like alginate offer excellent biocompatibility, they may have limitations in mechanical strength.[19] Synthetic polymers like PEG are highly tunable but often require modification with bioactive motifs (e.g., RGD peptides) to promote cell interaction, a feature that is intrinsic to lysine-based materials.[12]
The choice of biomaterial will always depend on the specific application. For load-bearing tissue engineering applications or when robust elasticity is required, functionalized DL-Lysine hydrogels are a strong contender. For applications demanding simple encapsulation and high biocompatibility, natural polymers remain an excellent choice. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their specific drug development and research needs.
References
- 1. Hydrogel Biomaterials: A Smart Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogels for Biomedical Applications [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physico-Chemical Characterization and In Vitro Biological Evaluation of a Bionic Hydrogel Based on Hyaluronic Acid and l-Lysine for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Poly(l-lysine) Grafting Density in Hydrogels for Promoting Neural Progenitor Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Data describing the swelling behavior and cytocompatibility of biodegradable polyelectrolyte hydrogels incorporating poly(L-lysine) for applications in cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. "A protocol for rheological characterization of hydrogels for tissue en" by Jonathan M. Zuidema, Christopher J. Rivet et al. [digitalcommons.mtu.edu]
- 15. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3. Hydrogel Characterization [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Enhancement of the mechanical properties of lysine-containing peptide-based supramolecular hydrogels by chemical cross-linking - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of DL-Lysine Hydrochloride: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of DL-Lysine hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure compliance with safety regulations and minimize environmental impact.
Immediate Safety and Handling Considerations
DL-Lysine hydrochloride is generally not classified as a hazardous substance according to GHS and OSHA criteria; however, it may cause eye, skin, and respiratory tract irritation.[1][2] Prudent laboratory practices should always be observed.[3] When handling for disposal, wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a dust respirator to avoid dust generation and inhalation.[4][5] In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[1] When heated to decomposition, it may emit toxic and corrosive fumes such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride.[4][6]
Regulatory and Disposal Data
DL-Lysine hydrochloride is not broadly regulated as a hazardous waste under major federal regulations in the United States. However, waste generators must consult state and local regulations, which may be more stringent.[5]
| Parameter | Value / Classification | Source |
| OSHA Hazard Communication Standard (29 CFR 1910.1200) | Not considered hazardous[7] | Fisher Scientific |
| GHS Classification | Not a dangerous substance[1] | Sigma-Aldrich |
| RCRA P-Series or U-Series | None listed[5] | Cole-Parmer |
| SARA 302 (EHS TPQ) | No components subject to reporting[8] | Sigma-Aldrich |
| SARA 313 (TRI) | No components subject to reporting[1][8] | Sigma-Aldrich |
| CERCLA Reportable Quantity (RQ) | No components have a CERCLA RQ[8] | Sigma-Aldrich |
| Transport Regulation (DOT, IATA, IMDG) | Not regulated for transport[4] | Santa Cruz Biotechnology |
Detailed Disposal Protocol
This protocol outlines the step-by-step methodology for the safe disposal of DL-Lysine hydrochloride, from initial handling to final disposition.
Part 1: Spill Containment and Cleanup
In the event of a spill, immediate and safe containment is the first priority.
-
Alert Personnel: Inform personnel in the immediate area of the spill.[4]
-
Don PPE: Ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a NIOSH-approved dust mask or respirator.[2][5]
-
Avoid Dust Generation: Use dry cleanup procedures.[4] Do not use methods that create airborne dust, which can be an inhalation hazard and a potential explosion risk in confined spaces.[5]
-
Contain and Collect: Sweep up or absorb the spilled material.[1][5]
-
Package for Disposal: Place the collected material into a suitable, clean, dry, and properly sealed container.[3][5]
-
Label Container: Clearly label the container as "Waste DL-Lysine Hydrochloride" for disposal.
-
Decontaminate Area: Wash the spill site after the material has been completely removed.[3] Note that wash water may need to be collected for treatment before disposal, as it should not be allowed to enter drains.[4]
Part 2: Routine Laboratory Waste Disposal
For routine disposal of unused or expired DL-Lysine hydrochloride:
-
Identify Waste: Characterize the waste material. This guide pertains to pure or surplus DL-Lysine hydrochloride. If mixed with other solvents or chemicals, the entire mixture must be evaluated for hazardous properties.
-
Package Waste: Keep the chemical in its original container if possible, or transfer it to a suitable, sealed, and clearly labeled waste container.
-
Consult Disposal Options: The primary recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Authorized Disposal Methods: If a licensed facility is identified, disposal may occur via:
-
Prohibited Disposal: Do not empty into drains or dispose of in the regular trash.[4][9]
-
Container Decontamination: Decontaminate empty containers thoroughly before recycling or destruction. Observe all label safeguards until the container is cleaned.[4]
-
Regulatory Consultation: All waste must be handled in accordance with local, state, and federal regulations.[4] It is critical to consult your institution's Environmental Health and Safety (EHS) office or a local waste management authority to ensure full compliance.[4][10]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of DL-Lysine hydrochloride.
Caption: Disposal decision workflow for DL-Lysine hydrochloride.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. benchchem.com [benchchem.com]
- 3. L-Lysine HCl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pangoo.biz [pangoo.biz]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
Personal protective equipment for handling Lysine hydrochloride, DL-
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like DL-Lysine hydrochloride are paramount for laboratory safety and environmental responsibility. This document provides immediate, procedural guidance for the operational use and disposal of DL-Lysine hydrochloride.
Quantitative Data Summary
The following table summarizes key quantitative data for DL-Lysine hydrochloride for easy reference.
| Property | Value |
| CAS Number | 70-53-1[1][2] |
| Molecular Formula | C₆H₁₄N₂O₃ · HCl |
| Molecular Weight | 182.65 g/mol |
| Melting Point | 267 °C / 512.6 °F[2] |
| Appearance | Off-white to white powder/crystals[2][3] |
| Solubility | Soluble in water[3][4] |
| Storage Temperature | 2 – 8 °C is recommended for storage.[1] |
Experimental Protocols: Safe Handling and Disposal Procedures
Personal Protective Equipment (PPE):
Before handling DL-Lysine hydrochloride, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to prevent eye contact.[4][5][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4][5][6][7]
-
Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a NIOSH-approved dust respirator or a self-contained breathing apparatus for large spills.[4][5]
-
Body Protection: A lab coat or overalls should be worn to prevent skin contact.[4][5][6] For large spills, a full suit may be necessary.[5]
Step-by-Step Handling and Disposal Protocol:
This protocol outlines the recommended procedure for the safe handling and disposal of DL-Lysine hydrochloride, designed to prioritize safety at every step.
-
Receiving and Storage:
-
Handling:
-
Spill Management:
-
Minor Spills:
-
Large Spills:
-
-
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Dispose of the waste in a licensed landfill or by incineration with a suitable combustible material.[4]
-
Do not allow wash water from cleaning or process equipment to enter drains.[4]
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidance.[8]
-
Workflow for Safe Handling and Disposal
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. L-Lysine HCl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pangoo.biz [pangoo.biz]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. palsusa.com [palsusa.com]
- 8. benchchem.com [benchchem.com]
- 9. us.cambridgecommodities.com [us.cambridgecommodities.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
